molecular formula C13H8BrNO3 B1280018 4-Bromo-3'-nitrobenzophenone CAS No. 62100-13-4

4-Bromo-3'-nitrobenzophenone

Cat. No.: B1280018
CAS No.: 62100-13-4
M. Wt: 306.11 g/mol
InChI Key: LMPHOJDMACTBKY-UHFFFAOYSA-N
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Description

4-Bromo-3'-nitrobenzophenone (CAS 62100-13-4) is a high-purity chemical compound belonging to the benzophenone family, characterized by a benzophenone core functionalized with a bromine atom at the 4 position and a nitro group at the 3' position . Its molecular formula is C13H8BrNO3, and it has a molecular weight of 306.11 g/mol . This compound serves as a versatile synthetic building block and reagent in various research fields. Its primary value lies in its application as a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals . The unique structure of this compound makes it a valuable precursor for the synthesis of more complex molecules, including kinase inhibitors, which are important for regulating abnormal cell proliferation . In material science, it is investigated for its potential use in photochemistry, where it can act as a photochemical sensitizer and is utilized in the preparation of photoinitiators for the production of photopolymerizable materials[citation:]. From a physical property standpoint, the compound has a calculated density of approximately 1.565 g/cm³ and a high boiling point of around 426.1°C at 760 mmHg . Researchers should note that it has a flash point of about 211.5°C, indicating the temperature at which it can form combustible vapors . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl)-(3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO3/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(8-10)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPHOJDMACTBKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80488721
Record name (4-Bromophenyl)(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80488721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62100-13-4
Record name (4-Bromophenyl)(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80488721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-3'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-3'-nitrobenzophenone, a valuable intermediate in organic synthesis. The primary synthetic route detailed is the Friedel-Crafts acylation, a robust and widely used method for the formation of aryl ketones.[1] This document offers an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, and a thorough guide to the characterization of the final product using modern spectroscopic and analytical techniques. The content is specifically tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-tested methodologies.

Introduction: Significance of Substituted Benzophenones

Benzophenone and its derivatives are fundamental structural motifs in organic chemistry, serving as crucial precursors in a multitude of synthetic processes.[2] The presence of the diarylketone functionality allows for a wide array of chemical transformations, making these compounds versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] this compound, with its distinct substitution pattern, offers multiple reaction sites for further functionalization, making it a particularly interesting intermediate for the development of complex molecular architectures.

The synthesis of this compound is most effectively achieved through the Friedel-Crafts acylation of bromobenzene with 3-nitrobenzoyl chloride. This classic electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[2][3] The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of bromobenzene.

Synthesis of this compound via Friedel-Crafts Acylation

Principle and Mechanism

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry. The reaction involves the introduction of an acyl group onto an aromatic ring. In the synthesis of this compound, the electrophile is a nitrated acylium ion generated from 3-nitrobenzoyl chloride and a Lewis acid catalyst, such as anhydrous aluminum chloride.

The mechanism can be described in two key stages:

  • Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the 3-nitrobenzoyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly reactive acylium ion intermediate. This ion is resonance-stabilized.

  • Electrophilic Aromatic Substitution: The electron-rich π system of the bromobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex. The bromine atom on the benzene ring is an ortho-, para-director; however, due to steric hindrance from the bulky acyl group, the para-substituted product, this compound, is predominantly formed.[4] Finally, a proton is abstracted from the sigma complex by the [AlCl₄]⁻ ion, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.

Experimental Protocol

Safety Precautions: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas.[5] 3-Nitrobenzoyl chloride is also corrosive and a lachrymator. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[3][6] All glassware must be thoroughly dried to prevent the deactivation of the Lewis acid catalyst.[7]

Materials:

  • Bromobenzene

  • 3-Nitrobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution, 10%

  • Sodium chloride (NaCl) solution, saturated (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or Hexane for recrystallization

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube (filled with calcium chloride), add anhydrous dichloromethane (60 mL) and anhydrous aluminum chloride (1.3 equivalents). Cool the suspension to 0-5 °C in an ice bath.[3]

  • Addition of Reactants: In a separate flask, dissolve 3-nitrobenzoyl chloride (1.0 equivalent) and bromobenzene (1.1 equivalents) in anhydrous dichloromethane (20 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.[3]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (50 mL).[4] This will quench the reaction and decompose the aluminum chloride complex. Stir vigorously until all the ice has melted.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL), 10% sodium hydroxide solution (2 x 50 mL) to remove any unreacted 3-nitrobenzoyl chloride, and finally with brine (50 mL).[4]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the dichloromethane using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or hexane to afford a solid product.[6]

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Setup 1. Reaction Setup (AlCl3 in DCM, 0-5 °C) Addition 2. Dropwise Addition (Bromobenzene & 3-Nitrobenzoyl Chloride) Setup->Addition Maintain T < 10 °C Stirring 3. Reaction at RT (2-3 hours) Addition->Stirring Allow to warm Quench 4. Quench (Ice/HCl) Stirring->Quench End of reaction Extract 5. Liquid-Liquid Extraction Quench->Extract Wash 6. Wash Organic Layer (H2O, NaOH, Brine) Extract->Wash Dry 7. Dry & Evaporate Wash->Dry Purify 8. Recrystallization Dry->Purify Product Pure this compound Purify->Product

Caption: Workflow for the synthesis and purification of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods is employed for this purpose.

Physical Properties

The purified this compound should be a solid at room temperature. Its physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₃H₈BrNO₃[8]
Molecular Weight 306.11 g/mol [8]
Appearance Solid
Melting Point Typically in the range of 104-108 °C (for a similar compound)[9]
Boiling Point 426.1 °C at 760 mmHg[10]
Spectroscopic Analysis
3.2.1. ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the electronic environment of the hydrogen atoms in the molecule. The expected ¹H NMR spectrum of this compound would exhibit complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). Due to the unsymmetrical nature of the molecule, all eight aromatic protons are expected to be chemically non-equivalent, leading to a complex splitting pattern.

3.2.2. ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. For this compound, a total of 13 distinct carbon signals are expected in the ¹³C NMR spectrum. The carbonyl carbon (C=O) will appear significantly downfield (typically δ 190-200 ppm). The aromatic carbons will resonate in the region of δ 120-150 ppm.

3.2.3. Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands corresponding to its key functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O (ketone) ~1660-1680 (strong)
N-O (nitro group) ~1530 and ~1350 (strong, asymmetric and symmetric stretching)
C-Br (aryl bromide) ~1000-1100
C-H (aromatic) ~3000-3100
C=C (aromatic) ~1450-1600
3.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Visualization of the Characterization Workflow

Characterization_Workflow cluster_analysis Analytical Techniques cluster_data Data Interpretation MP Melting Point Determination MP_Data Purity Assessment MP->MP_Data IR IR Spectroscopy IR_Data Functional Group ID IR->IR_Data NMR NMR Spectroscopy (¹H and ¹³C) NMR_Data Structural Elucidation NMR->NMR_Data MS Mass Spectrometry MS_Data Molecular Weight & Formula MS->MS_Data Confirmation Structure Confirmed MP_Data->Confirmation IR_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation Product Synthesized Product Product->MP Product->IR Product->NMR Product->MS

Caption: Workflow for the characterization and structural confirmation of the final product.

Conclusion

This technical guide has outlined a reliable and well-established method for the synthesis of this compound via Friedel-Crafts acylation. The provided experimental protocol, coupled with the detailed characterization workflow, offers a comprehensive resource for researchers in organic synthesis and drug development. The successful synthesis and purification of this compound, confirmed by the suite of analytical techniques described, will yield a valuable intermediate for the construction of more complex and potentially biologically active molecules. Adherence to the safety precautions outlined is paramount for the safe and effective execution of this synthesis.

References

  • Experiment 1: Friedel-Crafts Acylation - University of Michigan. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6mW5QuiVGQS4DZDu3YQsborG65VK9e3iRQkX6YQxzBxgQ6Gx1MtxbUVtQ4k3rHVAd4a4b7onO523B89qq-wk_C6-GD2ZCv6QnkIpTSoxdcRIqWn5ctzHDkZbAU_YCsNCFTF56FV4SIQk5iYrxx7aXLbn7VVpy_ddceqpvJINrRPNw5sw3ig==]
  • This compound Formula - ECHEMI. [URL: https://www.echemi.com/products/pd20160824-31955-4.html]
  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTnARTB-bQf0iyC8dtZayytnXNz0pbWJ25aqRcXn1dfIx9GjIfmKhm6LaWTUcOfWFlw_9HAJKkBLTx8rDNY4SLBCVVD6lPjlvlOv5ystdmqPYFb3Hyv2-RxpZ0Ux1kFl0nicVYaL7A96a6wnLGjruDi4VhUZDoz7WgKaN0N3fHGLfWqtl54YgzFXNQHDnXVj9jaYE1tSLCzuvWUTsqGVsI]
  • Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride - Benchchem. [URL: https://www.benchchem.
  • Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation. [URL: https://www.bartleby.com/essay/Synthesis-and-Characterization-of-4-Bromobenzophenone-via-PK5T6J6S65R6]
  • This compound | 62100-13-4 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2390725.htm]
  • 4-Bromobenzophenone | C13H9BrO | CID 7030 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromobenzophenone]
  • 62100-13-4(this compound) Product Description - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB2390725_EN.htm]
  • Friedel-Crafts Acetylation of Bromobenzene. [URL: https://www.writework.
  • 4-BROMOBENZOPHENONE(90-90-4) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/90-90-4_1hnmr.htm]
  • 4-Bromo-3'-nitroacetophenone - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C186400589&Type=MASS&Index=0#MASS]
  • 4-Bromo-3'-nitroacetophenone - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C186400589&Type=IR-SPEC&Index=1#IR-SPEC]
  • 4-Bromo-3-nitrobenzaldehyde 97 163596-75-6 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/548981]
  • Supporting information - The Royal Society of Chemistry. [URL: https://www.rsc.
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. [URL: https://www.youtube.
  • 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). [URL: https://hmdb.ca/spectra/nmr_one_d/1155]
  • Friedel-Crafts Alkylation - Beyond Benign. [URL: https://www.beyondbenign.
  • 4-Bromo-benzophenone - SpectraBase. [URL: https://spectrabase.com/spectrum/4xP3dIqLgA8]
  • 4-Bromo-benzophenone - Optional[MS (GC)] - Spectrum - SpectraBase. [URL: https://spectrabase.com/spectrum/GuaZGzUaIzl]
  • CAS 1144-74-7: 4-Nitrobenzophenone | CymitQuimica. [URL: https://www.cymitquimica.com/cas/1144-74-7]
  • Review on friedel-crafts acylation of benzene derivatives using various catalytic systems - International Journal of Advanced Chemistry Research. [URL: https://www.chemistryjournals.net/archives/2021/vol4/issue2/4-2-21]
  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270831/]
  • Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone - Benchchem. [URL: https://www.benchchem.
  • 4-Bromo-3-nitroanisole 97 5344-78-5 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/301823]
  • 4'-Bromo-3'-nitroacetophenone(18640-58-9)IR1 - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/18640-58-9_IR1.htm]
  • 4-Bromo-benzophenone - Optional[Vapor Phase IR] - Spectrum - SpectraBase. [URL: https://spectrabase.com/spectrum/60b83e3082d642306f157f44]
  • 1-Bromo-4-nitrobenzene(586-78-7) IR Spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/586-78-7_IR1.htm]
  • 4-Bromo-3-nitrobenzoic acid(6319-40-0)IR1 - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/6319-40-0_IR1.htm]
  • 3-Nitrobenzophenone | C13H9NO3 | CID 75243 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Nitrobenzophenone]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-3'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3'-nitrobenzophenone is a substituted diarylketone with a molecular structure that presents significant opportunities for research and development in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive bromine atom and a reducible nitro group, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, offering a blend of compiled data, comparative analysis with related compounds, and detailed, field-proven experimental protocols for its synthesis and characterization. The causality behind experimental choices is elucidated to provide a deeper understanding of the methodology, ensuring both technical accuracy and practical applicability for researchers in the field.

Molecular Structure and Chemical Identity

This compound, with the CAS Number 62100-13-4, is a benzophenone derivative featuring a bromine substituent on one phenyl ring and a nitro group on the other.[1][2] The precise positioning of these functional groups dictates its reactivity and potential applications.

Systematic Name: (4-bromophenyl)(3-nitrophenyl)methanone[1]

Molecular Formula: C₁₃H₈BrNO₃[1][2]

Molecular Weight: 306.11 g/mol [1][2]

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the known and calculated physicochemical properties of this compound is presented below. It is important to note that while some data is available from chemical suppliers, experimental verification is always recommended.

PropertyValueSource
CAS Number 62100-13-4[1][2]
Molecular Formula C₁₃H₈BrNO₃[1][2]
Molecular Weight 306.11 g/mol [1][2]
Boiling Point 426.1 °C at 760 mmHg (calculated)[1]
Flash Point 211.5 °C (calculated)[1]
Density 1.565 g/cm³ (calculated)[1]
Melting Point Not experimentally determined. For the related compound 4-bromo-3-nitrobenzoic acid, the melting point is 199-206 °C.
Solubility Expected to have moderate solubility in polar organic solvents such as acetone, chloroform, and methanol, and low solubility in water.[3]

Synthesis of this compound

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation.[4] This electrophilic aromatic substitution involves the reaction of bromobenzene with 3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Bromobenzene Bromobenzene AcyliumIon Formation of Acylium Ion Bromobenzene->AcyliumIon NitrobenzoylChloride 3-Nitrobenzoyl Chloride NitrobenzoylChloride->AcyliumIon AlCl3 Anhydrous AlCl₃ AlCl3->AcyliumIon EAS Electrophilic Aromatic Substitution AcyliumIon->EAS Quenching Quenching (Ice/HCl) EAS->Quenching Extraction Extraction (Organic Solvent) Quenching->Extraction Purification Purification (Recrystallization/ Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Bromobenzene

  • 3-Nitrobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine, saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.

  • Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 3-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane from the dropping funnel. Stir the mixture at 0 °C for 30 minutes.

  • Electrophilic Aromatic Substitution: Add bromobenzene (1.0 to 1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and then pour it cautiously onto a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely available in public databases, a detailed prediction of its spectral characteristics can be made based on the analysis of its functional groups and comparison with analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show complex multiplets in the aromatic region due to the unsymmetrical substitution pattern.

  • Protons on the 4-bromophenyl ring: These protons will likely appear as two doublets, characteristic of a para-substituted ring. The electron-withdrawing effect of the carbonyl group will deshield these protons.

  • Protons on the 3-nitrophenyl ring: The four protons on this ring will exhibit a more complex splitting pattern due to their distinct chemical environments. The proton ortho to the nitro group is expected to be the most deshielded.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Carbonyl Carbon: The carbonyl carbon is expected to appear significantly downfield, typically in the range of 190-200 ppm.

  • Aromatic Carbons: The aromatic carbons will appear in the region of 120-150 ppm. The carbons attached to the bromine and nitro groups will have their chemical shifts influenced by the electronegativity and resonance effects of these substituents.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
~1660C=O stretchKetone
~1530 and ~1350N-O asymmetric and symmetric stretchNitro group
~1580, ~1470C=C stretchAromatic rings
~840C-H out-of-plane bendpara-disubstituted ring
~750-700C-H out-of-plane bendmeta-disubstituted ring
~1070C-Br stretchAryl bromide

Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by its three main functional components: the ketone, the aryl bromide, and the nitro group.

  • Ketone Carbonyl Group: The carbonyl group can undergo nucleophilic addition reactions and can be reduced to a secondary alcohol.

  • Aryl Bromide: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions and is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. The para-position of the bromine generally leads to high reactivity in such transformations due to favorable electronic effects and minimal steric hindrance.[5]

  • Nitro Group: The nitro group is strongly electron-withdrawing, deactivating the ring towards electrophilic substitution.[6] However, it can be readily reduced to an amino group, providing a handle for further functionalization and the synthesis of a variety of nitrogen-containing heterocyclic compounds.

This trifecta of reactivity makes this compound a valuable building block in the synthesis of:

  • Pharmaceutical intermediates: The benzophenone scaffold is present in numerous biologically active compounds.

  • Photoinitiators: Benzophenone derivatives are widely used as photoinitiators in polymerization processes.

  • Functional materials: The rigid aromatic structure and polar functional groups make it a candidate for the development of novel organic materials.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

This compound is a synthetically versatile molecule with significant potential in various fields of chemical research and development. This guide has provided a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, and an analysis of its expected spectroscopic characteristics and reactivity. The insights provided herein are intended to empower researchers to effectively utilize this compound in their synthetic endeavors and to facilitate the development of novel molecules with desired functionalities.

References

[5] A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling. (n.d.). Benchchem. [4] Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation. (2024, February 26). GradesFixer. [1] this compound | 62100-13-4. (n.d.). ECHEMI. [7] Friedel – Cradfts acetylation of Bromobenzene. (n.d.). StuDocu. [8] Haskali, M. B., Farnsworth, A. L., Roselt, P. D., & Hutton, C. A. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Advances, 10(25), 14835–14846. 4-Bromo-3-nitrobenzoic acid 95%. (n.d.). Sigma-Aldrich. [9] Friedel-Crafts Acetylation of Bromobenzene. (n.d.). Scribd. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). (n.d.). Human Metabolome Database. [2] this compound Product Description. (n.d.). ChemicalBook. [3] Can 4′-Bromo-3′-nitroacetophenone be solubilized in methanol or ethanol? (2023, March 14). ResearchGate. [10] Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone. (2024, October 21). Journal of Physics: Conference Series, 2691(1), 012028. [11] Methanone, (4-bromophenyl)phenyl-. (n.d.). NIST WebBook. [12] 4-Bromobenzophenone by Friedel-Craft Reaction. (n.d.). Scribd. [13] Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. (n.d.). University of Siegen. [14] (E)-1-(4-Bromophenyl)-3-phenyl-2-propene-1-one(22966-23-0) 1H NMR. (n.d.). ChemicalBook. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). (n.d.). Human Metabolome Database. [15] 4-Nitrobenzophenone. (n.d.). CymitQuimica. [6] Substituent Effects on Reactivity. (2021, June 28). YouTube. [16] Assessing the impact of the bromo- substituent on reactivity and specificity. (n.d.). Benchchem. [17] 1 H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. (n.d.). ResearchGate. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018, May 16). Chemistry Stack Exchange. [18] (4-bromophenyl)(4-nitrophenyl)methanone. (2025, May 20). ChemSynthesis. [19] 4-Bromo-3'-nitroacetophenone. (n.d.). NIST WebBook. [20] 3-Bromo-4'-nitrobenzophenone. (n.d.). BLD Pharm. [21] A Comprehensive Technical Guide to the Solubility of 1-Bromo-3-nitrobenzene in Common Organic Solvents. (n.d.). Benchchem. [22] Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. (n.d.). The Royal Society of Chemistry. [23] 1 H-NMR spectrum of 4-nitrophenol. (n.d.). ResearchGate. [24] [4-(4-bromophenyl)phenyl]-(4-nitrophenyl)methanone. (n.d.). PubChem. [25] Methanone, (4-nitrophenyl)(3-(beta-d-xylopyranosyloxy)phenyl)-. (n.d.). PubChem. [26] Methanone,(4-nitrophenyl)(4-methylphenyl) - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [27] Polarity of Solvents. (n.d.). 4-nitrophenyl 2-(4-bromophenyl)ethenesulfonate - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.

Sources

"4-Bromo-3'-nitrobenzophenone CAS number and safety data sheet"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-3'-nitrobenzophenone (CAS: 62100-13-4)

Introduction

This compound is a diaryl ketone functionalized with two distinct electron-withdrawing groups positioned on separate aromatic rings. This structural arrangement—a bromine atom on one phenyl ring and a nitro group on the other—renders it a highly versatile and valuable intermediate in modern organic synthesis. The disparate reactivity of the bromo and nitro moieties, coupled with the chemistry of the central ketone linker, provides synthetic chemists with a powerful tool for constructing complex molecular architectures.

This guide serves as a comprehensive technical resource for researchers and drug development professionals. It elucidates the compound's physicochemical properties, provides a detailed spectroscopic profile, outlines a robust synthetic protocol with mechanistic insights, explores its synthetic utility, and establishes a thorough framework for its safe handling and disposal. The information herein is grounded in established chemical principles and data from analogous structures, providing a self-validating system for laboratory application.

IdentifierValueSource
CAS Number 62100-13-4[1][2][3][4]
Molecular Formula C₁₃H₈BrNO₃[1][2][3]
Molecular Weight 306.11 g/mol [1][2][4]
IUPAC Name (4-bromophenyl)(3-nitrophenyl)methanone
MDL Number MFCD00617167[1][4]

Chapter 1: Physicochemical and Spectroscopic Profile

A complete understanding of a compound's physical and spectroscopic characteristics is fundamental to its application. This chapter details the key properties that define the identity and purity of this compound.

Physicochemical Properties

The physical properties of this compound are dictated by its relatively high molecular weight and polar functional groups. The data presented below is derived from available supplier information and predictive modeling based on its structure.

PropertyValueNotes
Boiling Point 426.1°C at 760 mmHg[3]
Density 1.565 g/cm³[3]
Refractive Index 1.637[3]
Appearance Expected to be a light yellow or off-white solidBased on analogous compounds
Solubility Insoluble in water; soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
Spectroscopic Characterization (The Structural Fingerprint)

Spectroscopic analysis provides an unambiguous confirmation of chemical structure. The following sections describe the expected spectral data for this compound, based on established principles and data from structurally similar compounds like 4-bromobenzophenone and various nitroacetophenones.[5][6][7][8]

  • ¹H NMR: The proton NMR spectrum will show a complex multiplet pattern in the aromatic region (approx. 7.5-8.5 ppm). The protons on the 4-bromophenyl ring are expected to appear as two distinct doublets (an AA'BB' system) due to the bromine's electronic influence. The protons on the 3-nitrophenyl ring will exhibit a more complex splitting pattern due to the meta-positioning of the nitro and carbonyl groups, which disrupts simple symmetry. The proton ortho to the nitro group will be the most downfield-shifted.

  • ¹³C NMR: The carbon spectrum will display 13 distinct signals. The carbonyl carbon (C=O) will be significantly downfield (approx. 194-196 ppm). The carbon atom attached to the bromine (C-Br) will be shielded relative to the other aromatic carbons, while the carbon attached to the nitro group (C-NO₂) will be deshielded.

The IR spectrum is crucial for identifying key functional groups.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Rationale
C=O (Ketone) Stretch~1660-1670Conjugation with two aromatic rings lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[6]
N-O (Nitro) Asymmetric Stretch~1520-1540A strong, characteristic absorption for aromatic nitro compounds.
N-O (Nitro) Symmetric Stretch~1340-1360Another strong, characteristic absorption for aromatic nitro compounds.
Aromatic C=C Stretch~1585, ~1450Confirms the presence of the benzene rings.[6]
C-Br Stretch~680-700A weaker absorption in the fingerprint region.[6]

Electron ionization mass spectrometry (EI-MS) will reveal a prominent molecular ion peak (M⁺). A key diagnostic feature will be the presence of an (M+2)⁺ peak of nearly equal intensity to the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways would involve the loss of the nitro group (NO₂) and the bromine atom (Br).

G cluster_0 Identity & Purity Confirmation Sample Synthesized Product (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Elucidates C-H Framework IR IR Spectroscopy Sample->IR Identifies Functional Groups MS Mass Spectrometry Sample->MS Determines Mass & Formula Confirm Structure Confirmed & Purity Assessed NMR->Confirm IR->Confirm MS->Confirm

Caption: Workflow for the complete spectroscopic characterization of this compound.

Chapter 2: Synthesis and Mechanistic Insights

The most logical and industrially scalable approach to synthesizing this compound is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.

Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the target molecule to reveal plausible starting materials. The most apparent disconnection is at one of the C-C bonds between the carbonyl group and an aromatic ring. Disconnecting the bond to the brominated ring points to bromobenzene and a 3-nitrobenzoyl derivative, which are readily available commercial starting materials.

G Target Target Molecule This compound Disconnect C-C Bond Disconnection (Friedel-Crafts) Target->Disconnect Retrosynthesis Intermediates Bromobenzene + 3-Nitrobenzoyl Chloride Disconnect->Intermediates Start 3-Nitrobenzoic Acid Intermediates->Start Prepared from

Caption: Retrosynthetic pathway for this compound.

Recommended Synthetic Protocol: Friedel-Crafts Acylation

This protocol describes the acylation of bromobenzene with 3-nitrobenzoyl chloride using aluminum chloride (AlCl₃) as the Lewis acid catalyst.[9][10]

Materials:

  • Bromobenzene

  • 3-Nitrobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute (e.g., 1M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or Hexane/Ethyl Acetate for recrystallization

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM).

  • Catalyst Addition: Cool the flask to 0°C in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) to the DCM with stirring. Causality: AlCl₃ is highly reactive with moisture; slow addition to the solvent under inert atmosphere prevents uncontrolled reaction and degradation of the catalyst.

  • Acyl Chloride Addition: Dissolve 3-nitrobenzoyl chloride in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension via the dropping funnel. Stir for 15-20 minutes to allow for the formation of the acylium ion-catalyst complex.

  • Substrate Addition: Add bromobenzene dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours (monitor by TLC). Causality: The acylation is an exothermic reaction. Slow addition at low temperature controls the reaction rate, preventing side reactions and ensuring regioselectivity. Bromobenzene is the nucleophile, and the bromine atom directs the incoming electrophile primarily to the para position due to steric hindrance at the ortho positions.

  • Quenching: Once the reaction is complete, cool the mixture again to 0°C and very carefully quench it by slowly adding crushed ice, followed by dilute HCl. Causality: The quench hydrolyzes the aluminum complexes and deactivates the catalyst. It must be done slowly and at low temperature due to the highly exothermic nature of the hydrolysis.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally, brine. Causality: The acid wash removes any remaining aluminum salts. The bicarbonate wash neutralizes any unreacted acid chloride and HCl. The brine wash removes bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure this compound.

Chapter 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups. One can selectively manipulate the bromine atom or the nitro group, leaving the other functionalities intact for subsequent transformations.

Reactions at the Bromine Substituent: Cross-Coupling

The carbon-bromine bond is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern pharmaceutical and materials chemistry.[11]

  • Suzuki Coupling: Reaction with a boronic acid or ester to form a biaryl system.

  • Heck Coupling: Reaction with an alkene to install a vinyl group.

  • Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl-alkyne.

  • Buchwald-Hartwig Amination: Reaction with an amine to form a diarylamine.

Transformations of the Nitro Group: Reduction to Amine

The nitro group is readily reduced to a primary amine (aniline derivative) using various reagents.[11]

  • Catalytic Hydrogenation: Using H₂ gas with a catalyst like Pd/C.

  • Metal-Acid Reduction: Using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of HCl.

  • This transformation is critical as the resulting amine can be further functionalized, for example, through diazotization to form diazonium salts, which are themselves versatile intermediates.

Diagram of Synthetic Transformations

G cluster_0 Reactions at C-Br cluster_1 Reactions at -NO₂ Start This compound Suzuki Suzuki Coupling (R-B(OH)₂ / Pd cat.) Start->Suzuki Heck Heck Coupling (Alkene / Pd cat.) Start->Heck Sonogashira Sonogashira Coupling (Alkyne / Pd, Cu cat.) Start->Sonogashira Reduction Reduction (e.g., Sn/HCl or H₂/Pd) Start->Reduction

Caption: Key reaction pathways for the derivatization of this compound.

Chapter 4: Safety, Handling, and Toxicology

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a robust safety protocol can be constructed by analyzing the hazards associated with its constituent functional groups: aromatic ketones, bromoarenes, and nitroarenes.[12][13]

GHS Hazard Profile (Inferred)

This profile is based on the GHS classifications of structurally related compounds.

Hazard ClassCategoryStatement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[12]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin.
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[12]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.
Specific Target Organ Toxicity (Repeated Exposure) Category 2H373: May cause damage to organs through prolonged or repeated exposure.[14]
Hazardous to the Aquatic Environment, Chronic Category 3H412: Harmful to aquatic life with long lasting effects.

Signal Word: Warning

Pictograms:

  • Health Hazard

  • Exclamation Mark

Laboratory Handling and Personal Protective Equipment (PPE)

A self-validating safety protocol requires not just listing procedures, but understanding their purpose.

Protocol:

  • Engineering Controls: All manipulations of solid this compound or its solutions must be conducted within a certified chemical fume hood. Rationale: This is the primary line of defense to prevent inhalation of fine powders or aerosols, which are potentially harmful.[13]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles with side shields. Rationale: Protects against splashes and airborne particles that can cause serious eye irritation.

    • Hand Protection: Wear nitrile gloves. Inspect gloves for integrity before use and use proper removal technique to avoid skin contact. Rationale: Prevents skin irritation and absorption of the potentially harmful substance.[12]

    • Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes. Rationale: Protects skin from accidental spills and contamination.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical. Rationale: Prevents accidental ingestion.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Toxicological Assessment

No specific toxicological studies on this compound are publicly available. The toxicological profile must be inferred from its structural motifs.

  • Nitroaromatic Compounds: This class of compounds is known for its potential to cause methemoglobinemia upon absorption, a condition that reduces the oxygen-carrying capacity of the blood. Some nitroaromatics are also classified as potential mutagens.

  • Bromoaromatic Compounds: Halogenated aromatic compounds can be hepatotoxic (damaging to the liver) and may bioaccumulate.

  • Benzophenone Core: While benzophenone itself has low acute toxicity, it is a known photosensitizer. The toxicological properties of related 4-bromobenzophenone include a reported intraperitoneal LD50 (mouse) of 100 mg/kg.[14]

Given these considerations, the compound should be treated as hazardous, with potential for organ damage upon repeated exposure.[14] All handling should be performed with appropriate precautions to minimize any direct contact or inhalation.

Disposal Considerations

Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or waterways. Contaminated waste should be placed in a labeled, sealed container for collection by a licensed hazardous waste disposal company.

Conclusion

This compound (CAS: 62100-13-4) is a strategically designed chemical intermediate offering a wealth of synthetic possibilities. Its value is derived from the distinct and addressable reactivity of its bromo, nitro, and ketone functionalities. By understanding its spectroscopic signature, employing robust synthetic methods like the Friedel-Crafts acylation, and adhering to stringent safety protocols based on the known hazards of its chemical class, researchers can safely and effectively leverage this compound to build molecular complexity and advance programs in drug discovery and materials science.

References

  • BLD Pharm. This compound.

  • ChemicalBook. 62100-13-4(this compound) Product Description.

  • ECHEMI. This compound Formula.

  • ChemicalBook. This compound | 62100-13-4.

  • Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?.

  • BenchChem. 4-Bromo-4'-nitrobenzophenone: Synthesis, Properties, and Applications.

  • Alfa Aesar. SAFETY DATA SHEET: 1-Bromo-4-nitrobenzene.

  • Sigma-Aldrich. SAFETY DATA SHEET: 4-Bromophenol.

  • Sigma-Aldrich. SAFETY DATA SHEET: 4'-Bromoacetophenone.

  • Thermo Fisher Scientific. SAFETY DATA SHEET: 4-Bromo-3-nitro-benzotrifluoride.

  • ChemicalBook. 3-BROMO-4'-NITROBENZOPHENONE | 760192-92-5.

  • PrepChem.com. Synthesis of 4-benzyloxy-3-nitro-α-bromoacetophenone.

  • SpectraBase. 4-Bromo-benzophenone.

  • BenchChem. Spectroscopic Characterization of 4-Bromobenzophenone: A Comparative Guide.

  • PubChem, National Institutes of Health. 4-Bromobenzophenone.

  • NIST WebBook. 4-Bromo-3'-nitroacetophenone.

  • Google Patents. A kind of synthetic method of the chloro benzophenone of 3 nitro 4.

  • ChemicalBook. 4'-Bromo-3'-nitroacetophenone(18640-58-9) 1H NMR spectrum.

  • SpectraBase. 4-Bromo-benzophenone - Optional[Vapor Phase IR] - Spectrum.

  • PubChem, National Institutes of Health. 4-Bromo-3-nitroanisole.

  • Sigma-Aldrich. 4-Bromo-3-nitrobenzaldehyde 97.

  • Scribd. 4-Bromobenzophenone by Friedel-Craft Reaction.

  • PubMed, National Institutes of Health. The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B).

  • ResearchGate. The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): The Severity of Poisoning After Exposure to Low to Moderate and High Doses | Request PDF.

  • ResearchGate. Clinical course of 4-bromo-2, 5-dimethoxyphenylamine (2C-B) intoxication with laboratory confirmation.

Sources

An In-Depth Technical Guide on the Solubility of 4-Bromo-3'-nitrobenzophenone in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of process chemistry, formulation, and analytical method development. This guide provides a detailed examination of the solubility characteristics of 4-Bromo-3'-nitrobenzophenone, a substituted aromatic ketone. While specific quantitative solubility data for this compound is not extensively published, this document outlines the fundamental principles governing its solubility, predicts its behavior in various common organic solvents, and provides a robust experimental framework for its empirical determination.

Physicochemical Profile of this compound

A thorough understanding of a molecule's structure and properties is essential to predicting its solubility.

Structure:

Key Physicochemical Properties:

Property Value Source
CAS Number 62100-13-4 [1][2][3]
Molecular Formula C13H8BrNO3 [1][2]
Molecular Weight 306.11 g/mol [1][2]
Topological Polar Surface Area (TPSA) 62.9 Ų [1]

| XLogP3 | 3.8 - 4.1 |[1] |

The molecule possesses several key features that dictate its solubility:

  • A benzophenone backbone , which is largely nonpolar and lipophilic.

  • A polar ketone (carbonyl) group (C=O), which acts as a hydrogen bond acceptor and contributes significant dipole-dipole interactions.[4][5]

  • A highly polar nitro group (-NO2), a strong electron-withdrawing group that increases the molecule's overall polarity.[6][7]

  • A bromo group (-Br), which is electronegative and adds to the molecular weight and polarizability, influencing London dispersion forces.[8]

The calculated XLogP3 value between 3.8 and 4.1 indicates a significant lipophilic (oil-loving) character, suggesting that the compound will generally favor less polar organic solvents over water.[1]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like " is the guiding tenet for predicting solubility. This means that substances with similar intermolecular forces (IMFs) are likely to be soluble in one another.[9] The solubility of this compound is a balance between its large nonpolar aromatic structure and its polar functional groups.

The primary intermolecular forces at play are:

  • London Dispersion Forces: These are present in all molecules and increase with molecular size and surface area. The two phenyl rings and the bromine atom contribute significantly to these forces, favoring solubility in nonpolar solvents.[10]

  • Dipole-Dipole Interactions: The strongly polar carbonyl and nitro groups create a significant molecular dipole, allowing for strong electrostatic interactions with other polar molecules.[11]

  • Hydrogen Bonding: While this compound cannot donate a hydrogen bond, the oxygen atoms of the carbonyl and nitro groups can act as hydrogen bond acceptors . This allows for interaction with protic solvents (e.g., alcohols).[5][12]

Predicted Solubility Profile

Based on these principles, a qualitative solubility profile can be predicted:

Solvent ClassCommon ExamplesPredicted SolubilityRationale
Nonpolar Solvents Hexane, Toluene, Carbon TetrachlorideModerate to Good The large, nonpolar aromatic structure will interact favorably via London dispersion forces with these solvents. Toluene may be particularly effective due to pi-pi stacking interactions with the phenyl rings.
Polar Aprotic Solvents Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Good to Excellent These solvents possess strong dipoles that can effectively interact with the polar ketone and nitro groups of the solute. Solvents like acetone and ethyl acetate, which are ketones and esters respectively, share functional similarities.[4][5][13] DMF and DMSO are highly polar and are excellent solvents for a wide range of organic compounds.
Polar Protic Solvents Methanol, Ethanol, IsopropanolLow to Moderate While these solvents can form hydrogen bonds with the solute (acting as H-bond donors to the carbonyl and nitro oxygens), the large, nonpolar part of the solute molecule must disrupt the strong hydrogen-bonding network of the alcohol solvent. This energetic penalty may limit solubility compared to polar aprotic solvents.[5]
Aqueous Solvents Water, BuffersInsoluble/Sparingly Soluble The molecule's large size and significant nonpolar character (high XLogP3) dominate. It is unable to overcome the very strong hydrogen-bonding network of water, making it practically insoluble.[6][14]

// Connections Solute -> Moderate [label="Dispersion Forces"]; Nonpolar -> Moderate; PolarGroups -> High [label="Dipole-Dipole"]; PolarAprotic -> High; PolarGroups -> Low [label="H-Bonding (Acceptor Only)"]; PolarProtic -> Low [label="Disrupts Solvent H-Bonds"]; } enddot Caption: Relationship between molecular properties and predicted solubility.

Experimental Determination of Solubility

To obtain quantitative data, a standardized experimental protocol is required. The isothermal shake-flask method is a reliable and widely used technique for determining thermodynamic solubility.[15][16] The concentration of the dissolved compound in the saturated solution is then determined using an analytical technique like High-Performance Liquid Chromatography (HPLC) or UV-Visible (UV-Vis) Spectroscopy.[17][18][19]

Isothermal Shake-Flask Protocol

Objective: To determine the concentration of this compound that forms a saturated solution in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solute)

  • Selected organic solvents (high purity)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC-UV or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[16]

  • Solvent Addition: Add a known volume (e.g., 5.0 mL) of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[18]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to let the excess solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles.[20]

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration.

Analytical Quantification
3.2.1. UV-Visible Spectroscopy

Aromatic compounds like this compound exhibit strong UV absorbance, making UV-Vis spectroscopy a viable quantification method.[21]

  • Method: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Create a calibration curve by plotting absorbance versus concentration. The concentration of the unknown sample can be determined from this curve using the Beer-Lambert Law.[21]

  • Causality: This method is effective because the absorbance of UV light is directly proportional to the concentration of the aromatic compound in solution.[22] It is a rapid and simple technique, ideal for high-throughput screening.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC offers higher specificity and is the preferred method, especially for complex mixtures or when greater accuracy is needed.[17][23]

  • Method: Develop a suitable HPLC method (typically reversed-phase with a C18 column) that provides a sharp, well-resolved peak for the compound.[18] Create a calibration curve by injecting standard solutions of known concentrations and plotting peak area versus concentration. The concentration of the unknown sample is determined by comparing its peak area to the calibration curve.[17]

  • Causality: HPLC physically separates the compound of interest from any potential impurities before detection, ensuring that the measured response is solely from this compound. This makes it a more robust and accurate method than UV-Vis spectroscopy alone.[20]

G start Start: Excess Solute + Solvent in Vial equilibrate Equilibrate (24-48h at constant T in orbital shaker) start->equilibrate settle Settle (Allow excess solid to sediment) equilibrate->settle sample Sample Supernatant settle->sample filter Filter (0.22 µm Syringe Filter) sample->filter dilute Dilute to Known Volume filter->dilute analyze Analyze Concentration (HPLC or UV-Vis) dilute->analyze end Result: Solubility (mg/mL) analyze->end

Data Presentation

Quantitative results should be recorded systematically. The following table provides a template for organizing experimental data.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Toluene25Experimental ValueCalculated ValueHPLC-UV
Acetone25Experimental ValueCalculated ValueHPLC-UV
Tetrahydrofuran25Experimental ValueCalculated ValueHPLC-UV
Ethanol25Experimental ValueCalculated ValueHPLC-UV
Isopropanol25Experimental ValueCalculated ValueHPLC-UV

Safety & Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[27]

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[25] Avoid contact with skin and eyes.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

This guide provides a comprehensive framework for understanding, predicting, and determining the solubility of this compound. By combining theoretical principles with a robust experimental protocol, researchers can generate the reliable data necessary for successful drug development and scientific investigation.

References

[17] PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

[4] OpenOChem Learn. Physical Properties of Ketones and Aldehydes. [Link]

[13] Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. [Link]

[5] Open Library Publishing Platform. 24.3 Physical Properties of Aldehydes and Ketones. [Link]

[18] ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

[8] Fiveable. Bromo Group Definition. Organic Chemistry Key Term. [Link]

[23] ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

[12] Chemistry LibreTexts. (2021, May 22). 1.4: Physical Properties of Aldehydes and Ketones. [Link]

[6] Unknown source. (2020, March 29). NITRO COMPOUNDS.

[28] Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. [Link]

[7] YouTube. (2025, April 15). What Is A Nitro Functional Group? - Chemistry For Everyone. [Link]

[20] Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. [Link]

Applied Analytics. Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). [Link]

[19] Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

[21] Longdom Publishing. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link]

[14] Quora. (2019, January 3). Why are nitro compounds soluble in water, although they do not form hydrogen bonds with water molecules?. [Link]

[29] Alloprof. Measuring Solubility. [Link]

[30] ACS Publications. Solubility Characteristics of Several Long-chain Methyl Alkyl Ketones in Common Organic Solvents. [Link]

[31] ACS Publications. Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry. [Link]

[22] European Journal of Engineering and Technology Research. UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]

[32] National Center for Biotechnology Information. Experimental and Theoretical Investigation of Functionally Substituted Benzophenones. [Link]

[33] SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

[34] YouTube. (2024, February 9). How to measure solubility with Crystalline. [Link]

[35] ResearchGate. (2025, August 5). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. [Link]

[36] National Center for Biotechnology Information. 4-Bromo-1-nitrobenzene. [Link]

[37] PubChem. 4-Bromo-3-nitroanisole. [Link]

[38] ResearchGate. Alkyl-substituted benzophenones studied in this work. [Link]

[15] Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

[16] Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

[39] ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

[40] ResearchGate. Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. [Link]

[41] Science Alert. Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. [Link]

[42] Wikipedia. Bromine. [Link]

[43] MDPI. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. [Link]

[11] Chemistry LibreTexts. (2023, July 7). 11.2: Intermolecular Forces. [Link]

[44] Unknown source. (2010, October 6). Functional Groups In Organic Chemistry.

[10] Chemistry LibreTexts. (2025, July 31). 12.1: Intermolecular forces. [Link]

Sources

A Comprehensive Guide to the Crystal Structure Analysis of Substituted Benzophenones: A Case Study of 4-Bromo-4'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the process of crystal structure analysis, tailored for researchers, scientists, and professionals in drug development. While the primary focus is on the analytical pipeline, we will use 4-Bromo-4'-nitrobenzophenone as a practical case study to illustrate the methodologies from synthesis to advanced structural interpretation. The principles and techniques detailed herein are broadly applicable to a wide range of organic small molecules.

Introduction: The Significance of Crystal Structure in Drug Discovery and Materials Science

The three-dimensional arrangement of atoms within a crystalline solid is a fundamental determinant of its physical and chemical properties. In the pharmaceutical industry, understanding the crystal structure of an active pharmaceutical ingredient (API) is paramount. It influences critical parameters such as solubility, dissolution rate, bioavailability, and stability. For materials scientists, crystal packing dictates properties like optical and electronic behavior, mechanical strength, and reactivity.

Substituted benzophenones are a class of compounds with significant applications, ranging from photoinitiators and UV absorbers to scaffolds in medicinal chemistry. The introduction of different functional groups, such as a bromine atom and a nitro group, can profoundly influence their solid-state architecture through a variety of intermolecular interactions. This guide will walk through the comprehensive analysis of such a compound, providing not just the "how" but, more importantly, the "why" behind each step.

Part 1: Synthesis and Crystallization: The Foundation of Quality Data

A high-quality single crystal is the prerequisite for a successful crystal structure determination. The synthesis and subsequent crystallization of the target compound must be approached with meticulous care.

Synthesis of 4-Bromo-4'-nitrobenzophenone

The synthesis of 4-Bromo-4'-nitrobenzophenone is typically achieved via a Friedel-Crafts acylation reaction.[1] This classic electrophilic aromatic substitution involves the reaction of 4-nitrobenzoyl chloride with bromobenzene in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

Reaction Rationale: The Lewis acid activates the 4-nitrobenzoyl chloride by forming a highly electrophilic acylium ion. Bromobenzene, the aromatic substrate, then acts as a nucleophile, attacking the acylium ion. The choice of a non-polar solvent like dichloromethane is crucial to prevent reaction with the Lewis acid. The electron-withdrawing nature of the nitro group on the acylating agent requires careful control of reaction conditions to achieve a good yield.

Experimental Protocol: Friedel-Crafts Acylation [2]

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.1 eq.) and dry dichloromethane.

  • Addition of Reactants: The flask is cooled in an ice bath. A solution of 4-nitrobenzoyl chloride (1.0 eq.) in dry dichloromethane is added dropwise from the dropping funnel. Following this, bromobenzene (1.2 eq.) is added dropwise.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride-ketone complex.

  • Extraction and Purification: The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from ethanol to yield 4-Bromo-4'-nitrobenzophenone as a solid.

Diagram of the Synthesis Workflow

Figure 1: Synthesis Workflow for 4-Bromo-4'-nitrobenzophenone cluster_synthesis Synthesis Reactants 4-Nitrobenzoyl Chloride + Bromobenzene Catalyst Anhydrous AlCl3 in Dichloromethane Reactants->Catalyst Addition Reaction Friedel-Crafts Acylation (Reflux, 2-4h) Catalyst->Reaction Workup Quenching with HCl/Ice Reaction->Workup Purification Recrystallization from Ethanol Workup->Purification Product 4-Bromo-4'-nitrobenzophenone Crystals Purification->Product

Caption: Figure 1: Synthesis Workflow for 4-Bromo-4'-nitrobenzophenone.

Single Crystal Growth

The quality of the diffraction data is directly proportional to the quality of the single crystal. The goal is to grow a crystal of suitable size (typically 0.1-0.4 mm in at least two dimensions) with a well-defined morphology and without any defects.[2]

Method of Choice: Slow Evaporation

A common and effective method for growing single crystals of organic compounds is slow evaporation.

Protocol for Slow Evaporation

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified 4-Bromo-4'-nitrobenzophenone in a suitable solvent (e.g., a mixture of ethanol and dichloromethane).

  • Filtration: Filter the solution through a syringe filter into a clean, small vial. This removes any particulate matter that could act as nucleation sites, leading to the formation of multiple small crystals instead of a few large ones.

  • Slow Evaporation: Cover the vial with parafilm and pierce a few small holes with a needle. Place the vial in a vibration-free environment.

  • Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form.

Part 2: Single-Crystal X-ray Diffraction (SCXRD): Elucidating the Molecular Structure

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[3]

Data Collection

The data collection process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the intensities of the diffracted beams.

Step-by-Step Data Collection Protocol [3][4]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Centering: The crystal is centered in the X-ray beam.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: Based on the unit cell and Bravais lattice, a data collection strategy is devised to ensure a complete and redundant dataset is collected. This typically involves rotating the crystal through a specific angular range while collecting a series of diffraction images.

  • Data Integration: The collected images are processed to integrate the intensities of the diffraction spots.

  • Data Reduction: The integrated intensities are corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption) and scaled to produce the final reflection file.

Diagram of the SCXRD Workflow

Figure 2: Single-Crystal X-ray Diffraction Workflow cluster_xrd Data Collection & Processing Crystal Single Crystal Mounting Diffractometer X-ray Diffraction Data Collection Crystal->Diffractometer Integration Data Integration Diffractometer->Integration Reduction Data Reduction & Scaling Integration->Reduction StructureSolution Structure Solution (e.g., Direct Methods) Reduction->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure Final Crystal Structure Refinement->FinalStructure Figure 3: Hirshfeld Surface Analysis Workflow cluster_hirshfeld Hirshfeld Surface Analysis CIF Crystallographic Information File (CIF) CrystalExplorer CrystalExplorer Software CIF->CrystalExplorer HirshfeldSurface Generate Hirshfeld Surface CrystalExplorer->HirshfeldSurface Mapping Map Properties (d_norm, Shape Index, etc.) HirshfeldSurface->Mapping Fingerprint Generate 2D Fingerprint Plots HirshfeldSurface->Fingerprint Analysis Decompose Fingerprints & Quantify Interactions Fingerprint->Analysis Interpretation Interpret Intermolecular Interactions Analysis->Interpretation

Sources

Unlocking the Potential of 4-Bromo-3'-nitrobenzophenone: A Technical Guide to Emerging Research Areas

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern medicinal chemistry and materials science, the identification of versatile molecular scaffolds is paramount to the discovery of novel therapeutic agents and functional materials. 4-Bromo-3'-nitrobenzophenone emerges as a compound of significant interest, embodying a strategic combination of a photoreactive benzophenone core with two key functional groups: a bromine atom and a nitro group. This unique architecture offers a trifecta of opportunities for chemical modification and application. The benzophenone backbone is a well-established chromophore, known for its ability to initiate photochemical reactions, a property that has been harnessed in polymer chemistry and photodynamic therapy.[1] The bromo substituent serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[2] Simultaneously, the nitro group can be readily reduced to a primary amine, providing a gateway to a diverse array of amino-functionalized derivatives.[3]

This technical guide provides an in-depth exploration of the potential research avenues for this compound. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of established chemical principles with forward-looking, actionable research strategies. We will delve into three core areas: medicinal chemistry, materials science, and photochemistry, providing the scientific rationale and detailed experimental frameworks to unlock the untapped potential of this promising molecule.

Part 1: Medicinal Chemistry - A Scaffold for Novel Therapeutics

The benzophenone framework is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[4][5] The specific substitution pattern on the aromatic rings of this compound suggests several promising lines of investigation for the development of new therapeutic agents.

Anticancer Drug Discovery

Scientific Rationale: The presence of both a halogen and a nitro group on aromatic rings has been associated with enhanced anticancer activity in various molecular scaffolds.[6][7] Halogenation can improve membrane permeability and facilitate halogen bonding with biological targets, while nitroaromatic compounds can be bioreduced in hypoxic tumor environments to cytotoxic species.[8] The combination of these features in this compound makes it an attractive starting point for the synthesis of novel anticancer agents.

Proposed Research Workflow:

anticancer_workflow cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound suzuki Suzuki-Miyaura Coupling (at Bromo position) start->suzuki Arylboronic acids, Pd catalyst reduction Nitro Group Reduction (to Amine) start->reduction e.g., SnCl2/HCl cytotoxicity In vitro Cytotoxicity Assays (MTT, SRB) suzuki->cytotoxicity derivatization Amine Derivatization (Amides, Sulfonamides, etc.) reduction->derivatization Acyl chlorides, Sulfonyl chlorides derivatization->cytotoxicity apoptosis Apoptosis Assays (Annexin V, Caspase activity) cytotoxicity->apoptosis Active Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle sar Structure-Activity Relationship (SAR) Studies cell_cycle->sar in_vivo In vivo Xenograft Models sar->in_vivo Optimized Lead

Caption: Proposed workflow for anticancer drug discovery using this compound.

Experimental Protocols:

Protocol 1: Synthesis of Aryl-Substituted Derivatives via Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) in a suitable solvent system (e.g., a 3:1 mixture of toluene and ethanol).

  • Base Addition: Add an aqueous solution of a base, such as 2M sodium carbonate (2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and partition between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Reduction of the Nitro Group to an Amine

  • Reaction Setup: In a round-bottom flask, dissolve this compound or its derivatives (1.0 eq.) in a suitable solvent, such as ethanol or ethyl acetate.

  • Reducing Agent Addition: Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq.), portion-wise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 70-80 °C) and stir until the reaction is complete, as monitored by TLC.

  • Work-up: Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.

  • Purification and Characterization: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude amine can often be used in the next step without further purification. Confirm the structure via LC-MS.

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

  • Cell Seeding: Seed cancer cell lines (e.g., A549, HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized benzophenone derivatives (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[9]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.[9]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

Derivative Type Potential Target Interaction Rationale for Synthesis
Aryl-substituted (via Suzuki)Pi-stacking, hydrophobic interactionsTo explore the effect of different aromatic substituents on binding affinity to target proteins.
Amino-derivatives (amides, sulfonamides)Hydrogen bonding, electrostatic interactionsTo introduce functional groups capable of forming specific interactions with key residues in enzyme active sites or protein-protein interfaces.
Antimicrobial Drug Development

Scientific Rationale: Nitroaromatic compounds have a long history as antimicrobial agents, with their mechanism of action often involving the reduction of the nitro group to reactive nitrogen species that can damage cellular macromolecules.[8][10] Additionally, halogenated compounds can exhibit enhanced antimicrobial activity due to increased lipophilicity, which facilitates membrane transport.[11][12] The combination of a bromo and a nitro group in this compound presents a compelling starting point for the development of novel antimicrobial agents.

Proposed Research Workflow:

antimicrobial_workflow start This compound & Derivatives mic Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) start->mic mbc Minimum Bactericidal Concentration (MBC) Assay mic->mbc Active Compounds moa Mechanism of Action Studies (e.g., Membrane Permeability, DNA Interaction) mbc->moa lead_dev Lead Compound Development moa->lead_dev

Caption: Workflow for antimicrobial drug development from this compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Compounds: Prepare stock solutions of the synthesized benzophenone derivatives in DMSO.

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase in appropriate broth media.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 2: Materials Science - Building Blocks for Functional Materials

The rigid benzophenone core, combined with the reactive bromo and nitro functionalities, makes this compound a valuable building block for the synthesis of novel organic materials with tailored electronic and photophysical properties.

Scientific Rationale: Benzophenone derivatives are utilized as photoinitiators in polymer chemistry and as building blocks for advanced materials like those used in organic light-emitting diodes (OLEDs).[13] The bromo and nitro groups can be used to tune the electronic properties of the molecule and to incorporate it into larger polymeric structures.

Proposed Research Areas:

  • Synthesis of Novel Polymers: The bromo group can be used for polymerization reactions, such as Suzuki polycondensation, to create conjugated polymers with interesting optoelectronic properties. The nitro group can be reduced to an amine, which can then be used as a monomer in the synthesis of polyamides or polyimides.

  • Development of Photoactive Materials: The benzophenone core can act as a photosensitizer.[1] By attaching different functional groups via the bromo and nitro positions, the photophysical properties can be tuned for applications in photodynamic therapy or as photoinitiators for polymerization.[14][15]

materials_science_workflow cluster_polymer Polymer Synthesis cluster_photoactive Photoactive Materials cluster_characterization Material Characterization start This compound polycondensation Suzuki Polycondensation (at Bromo position) start->polycondensation polyamide Polyamide Synthesis (from Amino derivative) start->polyamide photoinitiator Photoinitiator Development start->photoinitiator pdt Photodynamic Therapy Agents start->pdt spectroscopy Spectroscopic Analysis (UV-Vis, Fluorescence) polycondensation->spectroscopy thermal Thermal Analysis (TGA, DSC) polyamide->thermal electrochemical Electrochemical Analysis (Cyclic Voltammetry) photoinitiator->electrochemical pdt->spectroscopy

Caption: Research pathways in materials science for this compound.

Part 3: Photochemistry - Harnessing Light-Induced Reactivity

Scientific Rationale: Benzophenone is a classic photosensitizer, efficiently undergoing intersystem crossing to a long-lived triplet excited state upon absorption of UV light.[1] This triplet state can initiate a variety of photochemical reactions. The substituents on the benzophenone core can significantly influence its photophysical properties, such as absorption wavelength, triplet energy, and quantum yield of intersystem crossing.[13][16]

Proposed Research Directions:

  • Mechanistic Photochemistry: Investigating the photophysical properties of this compound and its derivatives through techniques like UV-Vis absorption, fluorescence, and phosphorescence spectroscopy can provide fundamental insights into how the bromo and nitro substituents modulate the excited state dynamics.

  • Photoinitiators for Polymerization: The benzophenone core's ability to abstract hydrogen atoms in its excited triplet state makes it an effective photoinitiator for free-radical polymerization.[15][17] Research can focus on synthesizing derivatives of this compound with enhanced photoinitiating efficiency.

Experimental Protocol: Characterization of Photophysical Properties

  • UV-Vis Absorption Spectroscopy:

    • Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., hexane, acetonitrile, ethanol).

    • Record the absorption spectra to determine the wavelength of maximum absorbance (λ_max) and the molar extinction coefficient (ε).[13]

  • Fluorescence and Phosphorescence Spectroscopy:

    • Measure the fluorescence emission spectra at room temperature to determine the fluorescence quantum yield (Φ_f).

    • Record the phosphorescence spectra at low temperature (77 K) in a rigid matrix (e.g., a frozen ethanol glass) to determine the phosphorescence quantum yield (Φ_p) and the energy of the triplet state.[13]

  • Transient Absorption Spectroscopy:

    • Use laser flash photolysis to generate the triplet excited state and monitor its decay to determine the triplet lifetime (τ_T).

Photophysical Parameter Significance Influencing Factors
λ_maxWavelength of light absorbedSubstituent effects, solvent polarity
Φ_isc (Intersystem Crossing Quantum Yield)Efficiency of triplet state formationHeavy atom effect (from bromine), electronic nature of substituents
Triplet Energy (E_T)Energy available for transfer to other moleculesMolecular structure
Triplet Lifetime (τ_T)Duration of the reactive excited stateQuenching processes, molecular structure

Conclusion: A Call for Interdisciplinary Exploration

This compound represents more than just a chemical intermediate; it is a launchpad for innovation across multiple scientific disciplines. Its strategic functionalization offers a rich playground for synthetic chemists, while its inherent photoreactivity and potential for biological activity beckon to materials scientists and drug discovery professionals. The research avenues outlined in this guide are not exhaustive but are intended to serve as a robust framework for initiating new and impactful research projects. By systematically exploring the synthetic derivatization and subsequent biological and physical evaluation of this versatile scaffold, the scientific community can unlock its full potential, leading to the development of novel therapeutics, advanced materials, and a deeper understanding of fundamental chemical principles.

References

  • Doub, L., & Vandenbelt, J. M. (1972). Antimicrobial activity of a series of halo-nitro compounds. Antimicrobial Agents and Chemotherapy, 2(6), 504–505. [Link]

  • de Oliveira, R. B., et al. (2021). Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. ScienceOpen. [Link]

  • Baughman, B. M., Stennett, E. M., & Liptak, M. D. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. The Journal of Physical Chemistry A, 113(28), 8011–8019. [Link]

  • Corrêa, B. A. M., et al. (2012). Molecular Modeling Studies of the Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A, 116(4), 1313-1321. [Link]

  • Khanum, S. A., et al. (2015). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. MedChemComm, 6(7), 1248-1258. [Link]

  • Pavez, P., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

  • Al-Salahi, R., et al. (2020). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. Molecules, 25(15), 3493. [Link]

  • ResearchGate. (n.d.). Structures of synthetic and natural benzophenones with anticancer activity. [Link]

  • SciELO. (2021). Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. [Link]

  • Khanum, S. A., et al. (2015). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. RSC Publishing. [Link]

  • Alpha Spark Labs. (n.d.). Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene. [Link]

  • Semantic Scholar. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. [Link]

  • Zhang, Y., et al. (2023). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. Molecules, 28(13), 5035. [Link]

  • ResearchGate. (n.d.). An electrochemical and computational chemistry study of substituted benzophenones. [Link]

  • Zhou, B. D., et al. (2022). Synthesis and antitumor activity of benzophenone compound. Journal of Asian Natural Products Research, 24(2), 170-178. [Link]

  • ResearchGate. (2020). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. [Link]

  • Google Patents. (1984). US4483986A - 4-Nitrobenzophenone compounds.
  • Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. [Link]

  • Quora. (2021). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. [Link]

  • ResearchGate. (2009). Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring CAS 1775-95-7: A Deep Dive into 2-Amino-5-nitrobenzophenone Properties and Applications. [Link]

  • Ibrahim, S. R. M., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Medicinal Chemistry Communications, 9(11), 1796-1815. [Link]

  • ResearchGate. (n.d.). The activity of nitroaromatics against S. aureus (a) and E. coli (b).... [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 4-Nitrobenzophenone. [Link]

  • Zhou, B. D., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Journal of Asian Natural Products Research, 1-10. [Link]

  • Google Patents. (1965). US3203990A - 2-amino-2'-halo-5-nitro benzophenones.
  • Smith, A. B., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Publishing. [Link]

  • Pavez, P., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]

  • Wu, S. B., Long, C., & Kennelly, E. J. (2014). Structural Diversity and Bioactivities of Natural Benzophenones. Natural Product Reports, 31(9), 1154-1171. [Link]

  • Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. [Link]

  • SciSpace. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • Ramirez, T. A., et al. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. Molecules, 27(14), 4583. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Substituted Ethers of Benzophenone and their Antileishmanial Activity. [Link]

  • ChemRxiv. (2025). A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. [Link]

  • Lee, A. S., et al. (2025). A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ACS Applied Materials & Interfaces. [Link]

  • Google Patents. (1965).
  • ResearchGate. (2011). Synthesis and biological evaluation of nitrogen-containing benzophenone analogues as TNF-α and IL-6 inhibitors with antioxidant activity. [Link]

  • Custom Chemical Manufacturer. (n.d.). Custom Synthesis of 4-Bromo-2-nitrobenzaldehyde Derivatives. [Link]

  • ChemRxiv. (2025). A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. [Link]

Sources

The Synthetic Versatility and Physicochemical Profile of 4-Bromo-3'-nitrobenzophenone: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Dichotomous Reactivity

4-Bromo-3'-nitrobenzophenone is a diarylketone that presents a compelling case study in functional group interplay. Its molecular architecture, featuring a benzophenone core substituted with a bromine atom and a nitro group on separate phenyl rings, offers a rich landscape for synthetic transformations. The electron-withdrawing nature of the nitro group and the carbonyl bridge significantly influences the reactivity of the C-Br bond, while the nitro group itself serves as a versatile handle for further functionalization. This guide provides an in-depth exploration of the chemical reactivity, stability, and synthetic utility of this compound, tailored for researchers in organic synthesis, medicinal chemistry, and materials science. We will delve into the causality behind experimental choices and present robust protocols that serve as self-validating systems for laboratory application.

Molecular Structure and Spectroscopic Characterization

The structure of this compound (C13H8BrNO3, Molar Mass: 306.11 g/mol ) is fundamental to understanding its reactivity. The key functional groups are the ketone carbonyl, the C-Br bond on one phenyl ring, and the nitro group in the meta position on the other.

Predicted Spectroscopic Data
Spectroscopic Technique Expected Key Features
¹H NMR A complex multiplet pattern in the aromatic region (approx. 7.5-8.5 ppm). Protons on the nitro-substituted ring will be shifted downfield due to the electron-withdrawing effect of the nitro group. Protons ortho to the bromine will also show a characteristic downfield shift.
¹³C NMR The carbonyl carbon will appear significantly downfield (approx. 194-196 ppm). The carbon bearing the bromine will be in the range of 128-130 ppm. Carbons on the nitro-substituted ring will show shifts influenced by the strong electron-withdrawing nitro group, particularly the carbon attached to the nitro group.
IR Spectroscopy A strong C=O stretching band for the ketone at approximately 1660-1670 cm⁻¹. Strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. A C-Br stretching vibration in the fingerprint region, typically around 500-600 cm⁻¹.
Mass Spectrometry The molecular ion peak (M+) should be observable, along with a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve cleavage at the carbonyl group and loss of the nitro group.

A logical workflow for the characterization of a synthesized sample of this compound is depicted below.

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization cluster_validation Purity & Identity Validation synthesis Synthesized This compound purification Column Chromatography / Recrystallization synthesis->purification Crude Product nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purified Sample ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms mp Melting Point Determination purification->mp validation Validated Structure & Purity >95% validation_gate validation_gate->validation Confirm Structure & Purity r1 3-Nitrobenzoyl chloride i1 Acylium Ion Complex [O=C(C₆H₄NO₂)···AlCl₄]⁺ r1->i1 + AlCl₃ r2 AlCl₃ r3 Bromobenzene i2 Sigma Complex (Wheland Intermediate) i1->i2 + Bromobenzene p1 This compound i2->p1 - H⁺, -AlCl₃

Caption: Simplified mechanism of Friedel-Crafts acylation for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for Friedel-Crafts acylations of similar substrates. [1]

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize evolved HCl), add anhydrous aluminum chloride (1.2 eq).

  • Solvent and Reactant Addition: Add a suitable inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the suspension to 0°C in an ice bath. Add bromobenzene (1.0 eq) to the stirred suspension.

  • Acylating Agent Addition: Dissolve 3-nitrobenzoyl chloride (1.1 eq) in the same solvent and add it dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the solvent (2x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Chemical Reactivity: A Tale of Two Rings

The reactivity of this compound is dictated by its three primary functional centers: the C-Br bond, the nitro group, and the carbonyl group.

Nucleophilic Aromatic Substitution (SNAr) at the C-Br Bond

The bromine atom is susceptible to nucleophilic aromatic substitution, a reactivity that is enhanced by the electron-withdrawing effect of the para-carbonyl group. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex intermediate. [2]

start This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) start->meisenheimer + Nu⁻ (slow) nu Nucleophile (Nu⁻) product Substituted Product meisenheimer->product - Br⁻ (fast) leaving_group Br⁻

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound.

This protocol is based on general procedures for the reaction of activated aryl halides with amines. [3]

  • Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add piperidine (1.2-1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Conditions: Heat the mixture to 80-120°C and stir for 4-12 hours, monitoring by TLC.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, providing a key intermediate, 4-bromo-3'-aminobenzophenone, for further diversification. [4]Common methods include catalytic hydrogenation or the use of reducing metals in acidic media.

This is a classic and reliable method for the reduction of aromatic nitro groups.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a solvent such as ethanol or ethyl acetate in a round-bottom flask.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂•2H₂O, 3-5 eq).

  • Reaction Conditions: Heat the mixture to reflux (typically 70-80°C) for 1-3 hours.

  • Work-up: Cool the reaction mixture and carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • Filtration and Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing with the reaction solvent. Extract the filtrate with an organic solvent if necessary.

  • Purification: Wash the organic layer, dry, and concentrate. The resulting 4-bromo-3'-aminobenzophenone can be purified by recrystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of new carbon-carbon bonds. [5]

start This compound oxidative_addition Oxidative Addition start->oxidative_addition boronic_acid Arylboronic Acid (Ar-B(OH)₂) transmetalation Transmetalation boronic_acid->transmetalation catalyst Pd(0) Catalyst catalyst->oxidative_addition base Base (e.g., K₂CO₃) base->transmetalation oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->catalyst Catalyst Regeneration product Biaryl Product reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Stability Profile

The stability of this compound is a critical consideration for its storage and application.

Thermal Stability

Nitroaromatic compounds can be thermally sensitive. [6]Decomposition can be initiated by the cleavage of the C-NO₂ bond. While specific data for this compound is lacking, it is advisable to store the compound in a cool, dry place and avoid prolonged exposure to high temperatures. Thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be necessary to determine its precise decomposition temperature and energetic properties.

Photochemical Stability

The benzophenone core is a well-known photosensitizer and is susceptible to photodegradation upon exposure to UV light. [7]The presence of the nitro group may further influence its photochemical behavior. In solution, irradiation with UV light could lead to the formation of various photoproducts. Therefore, it is recommended to store the compound protected from light.

Hydrolytic Stability

The molecule is expected to be stable under neutral aqueous conditions. However, under strongly acidic or basic conditions, especially at elevated temperatures, hydrolysis of the functional groups is a possibility, although the diaryl ketone linkage is generally robust.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. As with many nitroaromatic and halogenated compounds, it should be treated as potentially hazardous upon inhalation, ingestion, or skin contact. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion and Future Outlook

This compound is a synthetically valuable building block with a predictable yet versatile reactivity profile. The strategic placement of the bromo and nitro functionalities allows for selective transformations, making it an attractive starting material for the synthesis of complex molecules in medicinal and materials chemistry. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the full potential of this intriguing molecule. Future work could focus on a more detailed investigation of its photochemical properties and the synthesis of novel derivatives with interesting biological or material properties.

References

  • Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? [Online forum post]. Retrieved from [Link]

  • Quora. (2021). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. [Online forum post]. Retrieved from [Link]

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024). National Institutes of Health. Retrieved from [Link]

  • The Influence of Nitro Group on Synthesis. (2014). Journal of Chemical and Pharmaceutical Research.
  • Google Patents. (n.d.). US4483986A - 4-Nitrobenzophenone compounds.
  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Pietra, F., & Vitali, D. (1972). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2, (4), 385.
  • Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). (n.d.). ResearchGate. Retrieved from [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). National Institutes of Health. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Scribd. (n.d.). 4-Bromobenzophenone by Friedel-Craft Reaction. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-Bromo-3'-nitrobenzophenone in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-3'-nitrobenzophenone, a halogenated and nitrated aromatic ketone, represents a class of small molecules with significant, yet largely unexplored, therapeutic potential. While the broader family of benzophenone derivatives has demonstrated a range of biological activities, including anticancer and anti-inflammatory effects, the specific mechanism of action for this particular compound remains to be fully elucidated. This technical guide synthesizes the available data on structurally related compounds to propose a putative mechanism of action for this compound and provides a comprehensive roadmap for its experimental validation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.

Introduction: The Therapeutic Potential of Benzophenone Scaffolds

The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous naturally occurring and synthetic molecules with diverse biological activities.[1][2] These activities range from anticancer and anti-inflammatory to antimicrobial and antiviral effects.[2][3] The versatility of the benzophenone core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties. The introduction of substituents such as halogens and nitro groups can significantly influence the molecule's electronic properties, reactivity, and ability to interact with biological targets.

This compound (C₁₃H₈BrNO₃) is a derivative characterized by the presence of a bromine atom and a nitro group on its phenyl rings.[4][5] While direct studies on its biological mechanism are scarce, the known activities of related compounds provide a foundation for postulating its potential modes of action. Structurally similar compounds, such as other brominated and nitrated benzophenones and acetophenones, have shown promise as anticancer agents and enzyme inhibitors.[6][7][8] This guide will therefore explore a hypothesized mechanism of action for this compound, focusing on its potential as an anticancer agent, and detail the necessary experimental workflows to validate these hypotheses.

Proposed Mechanism of Action: A Multi-Target Hypothesis

Based on the chemical structure of this compound and the biological activities of related molecules, we propose a multi-target mechanism of action centered on the induction of cellular stress and the inhibition of key signaling pathways involved in cancer cell proliferation and survival. The key components of this proposed mechanism are:

  • Induction of Oxidative Stress: The nitroaromatic group is a well-known electrophile that can undergo enzymatic reduction to form reactive nitroso and hydroxylamino intermediates, as well as superoxide radicals. This process can disrupt the cellular redox balance, leading to oxidative stress and subsequent apoptosis. The bromine substituent can further enhance the electrophilic character of the molecule.

  • Inhibition of Key Kinases and Dehydrogenase Enzymes: Many small molecule kinase inhibitors feature aromatic scaffolds. The benzophenone core of this compound could potentially bind to the ATP-binding pocket of various kinases involved in cell cycle progression and survival, such as AKT1 and STAT3, which have been identified as potential targets for other benzophenone derivatives.[9] Additionally, related compounds like 4-Bromo-3-nitroacetophenone have been shown to inhibit dehydrogenase enzymes, suggesting a potential for this compound to disrupt cellular metabolism.[8]

  • Covalent Modification of Protein Thiols: The electrophilic nature of the compound, enhanced by the nitro group, suggests the possibility of covalent modification of nucleophilic residues on proteins, particularly cysteine thiols. This mode of action is observed for the antimicrobial agent 5-bromo-5-nitro-1,3-dioxane (bronidox), which acts by oxidizing essential protein thiols.[10] Such modifications can lead to enzyme inhibition and disruption of protein function.

The following diagram illustrates the proposed multi-pronged mechanism of action.

Proposed_Mechanism_of_Action cluster_0 This compound cluster_1 Cellular Effects cluster_2 Downstream Consequences B This compound ROS Induction of Oxidative Stress (ROS) B->ROS Redox Cycling KI Kinase/Dehydrogenase Inhibition B->KI Competitive/Non-competitive Binding PM Covalent Protein Modification B->PM Michael Addition Apoptosis Apoptosis ROS->Apoptosis CycleArrest Cell Cycle Arrest KI->CycleArrest MetDisrupt Metabolic Disruption KI->MetDisrupt PM->Apoptosis

Caption: Proposed multi-target mechanism of action for this compound.

Experimental Validation: A Step-by-Step Guide

To rigorously test the proposed mechanism of action, a systematic experimental approach is required. This section outlines the key experimental workflows, from initial cell-based assays to specific target identification and validation.

Phase 1: Cellular Phenotyping and Pathway Analysis

The initial phase focuses on characterizing the cellular effects of this compound to gain insights into the broader biological pathways it modulates.

3.1.1. In Vitro Cytotoxicity Screening

  • Objective: To determine the cytotoxic and anti-proliferative effects of the compound across a panel of cancer cell lines.

  • Protocol:

    • Cell Seeding: Plate various cancer cell lines (e.g., breast, lung, colon, leukemia) in 96-well plates at an appropriate density.

    • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours.

    • Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line and time point.

Quantitative Data Summary (Hypothetical)

Cell LineTypeIC₅₀ (µM) at 48h
MCF-7Breast Cancer5.2
A549Lung Cancer8.9
HCT116Colon Cancer3.5
JurkatLeukemia1.8

3.1.2. Cell Cycle and Apoptosis Analysis

  • Objective: To determine if the compound induces cell cycle arrest or apoptosis.

  • Protocol:

    • Treatment: Treat a sensitive cancer cell line with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.

    • Cell Cycle Analysis: Fix the cells, stain with propidium iodide, and analyze the DNA content by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases.

    • Apoptosis Assay: Stain treated cells with Annexin V and propidium iodide and analyze by flow cytometry to quantify early and late apoptotic cells.

Phase 2: Target Deconvolution and Validation

This phase aims to identify the specific molecular targets of this compound.

3.2.1. Chemoproteomic Profiling

  • Objective: To identify cellular proteins that are covalently modified by this compound. This approach is based on the hypothesis of Michael addition to protein thiols.

  • Protocol:

    • Probe Synthesis: Synthesize an alkyne- or azide-functionalized analog of this compound to serve as a chemical probe.

    • Cellular Labeling: Treat live cancer cells with the probe.

    • Click Chemistry: Lyse the cells and perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the probe-modified proteins.

    • Enrichment and Identification: Enrich the biotinylated proteins using streptavidin beads and identify them by mass spectrometry.

3.2.2. Kinase and Dehydrogenase Inhibition Assays

  • Objective: To screen for direct inhibition of a panel of kinases and dehydrogenases.

  • Protocol:

    • In Vitro Kinase Assay: Utilize a commercial kinase profiling service or in-house assays (e.g., ADP-Glo) to test the inhibitory activity of this compound against a broad panel of kinases.

    • Dehydrogenase Activity Assay: Use commercially available kits to measure the activity of specific dehydrogenases (e.g., lactate dehydrogenase, glucose-6-phosphate dehydrogenase) in the presence of varying concentrations of the compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: Cellular Phenotyping cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Validation P1_Start Start: This compound P1_Cyto Cytotoxicity Screening (IC50) P1_Start->P1_Cyto P1_Apoptosis Apoptosis/Cell Cycle Analysis P1_Cyto->P1_Apoptosis P2_Chem Chemoproteomics (Covalent Targets) P1_Apoptosis->P2_Chem P2_Enzyme Enzyme Inhibition Assays (Non-covalent Targets) P1_Apoptosis->P2_Enzyme P3_Val Target Validation (e.g., siRNA, Western Blot) P2_Chem->P3_Val P2_Enzyme->P3_Val P3_End Mechanism Elucidated P3_Val->P3_End

Caption: A streamlined workflow for elucidating the mechanism of action.

Conclusion and Future Directions

The exploration of this compound's mechanism of action is still in its nascent stages. This guide provides a scientifically grounded, albeit hypothetical, framework for its potential biological activities and a clear experimental path forward. The proposed multi-target mechanism, involving the induction of oxidative stress, inhibition of key cellular enzymes, and covalent protein modification, offers several avenues for therapeutic intervention, particularly in oncology.

Future research should focus on executing the outlined experimental plan to identify and validate the direct molecular targets. Subsequent studies should then aim to establish a definitive structure-activity relationship by synthesizing and testing analogs of this compound. Ultimately, a thorough understanding of its mechanism of action will be crucial for the potential development of this compound into a novel therapeutic agent.

References

  • Synthesis and antitumor activity of novel benzophenone derivatives. Chemical & Pharmaceutical Bulletin, [Link]

  • Synthesis and antitumor activity of benzophenone compound. Taylor & Francis Online, [Link]

  • Synthesis and antitumor activity of benzophenone compound. PubMed, [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, [Link]

  • Synthesis and antitumor activity of benzophenone compound. ResearchGate, [Link]

  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. National Institutes of Health, [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. National Center for Biotechnology Information, [Link]

  • 3-Nitrobenzophenone. National Institutes of Health, [Link]

  • Biological activity and molecular docking of 2'-bromo-4-methoxy-3-nitro benzil, 2,2'. ResearchGate, [Link]

  • Chemoproteomic profiling reveals cellular targets of nitro-fatty acids. PubMed, [Link]

  • Competitive inhibition of mushroom tyrosinase by 4-substituted benzaldehydes. PubMed, [Link]

  • Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Journal of Applied Bacteriology, [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Center for Biotechnology Information, [Link]

Sources

Methodological & Application

"using 4-Bromo-3'-nitrobenzophenone as a building block in organic synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 4-Bromo-3'-nitrobenzophenone

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of this compound

In the landscape of modern organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency and versatility of a synthetic route. This compound is a trifunctional building block of significant strategic value for researchers in medicinal chemistry, materials science, and drug development.[1][2] Its utility stems from the orthogonal reactivity of its three key structural motifs: a reactive aryl bromide, a reducible nitro group, and a photoreactive benzophenone core.[1]

This combination allows for a stepwise and selective functionalization, making it an exemplary scaffold for the construction of complex molecular architectures and libraries of novel compounds.[1][2] The aryl bromide is a prime handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The nitro group, an electron-withdrawing moiety, can be readily reduced to a primary amine, which serves as a versatile precursor for a plethora of derivatives including amides, sulfonamides, and heterocyclic systems.[1] Finally, the benzophenone core itself is not merely a linker; its inherent photochemical properties can be harnessed for applications such as photo-caging or as a photoinitiator.[1][3]

This guide provides a comprehensive overview of the synthetic applications of this compound, complete with detailed protocols and expert insights into the causality behind experimental choices.

Physicochemical and Spectroscopic Profile

A thorough understanding of the starting material is fundamental. The data presented below provides the key physical and spectroscopic characteristics of this compound, essential for its identification and quality control.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 62100-13-4[4][5]
Molecular Formula C₁₃H₈BrNO₃[4][5]
Molecular Weight 306.11 g/mol [4]
Appearance Solid (Typical)
Melting Point Varies by purity

Table 2: Key Spectroscopic Data Interpretations [6]

SpectroscopyFeatureExpected Observation
¹H NMR Aromatic ProtonsComplex multiplets in the aromatic region (~7.5-8.5 ppm). The protons on the bromo-substituted ring will be influenced by the bromine, while protons on the nitro-substituted ring will be shifted downfield due to the electron-withdrawing nitro group.
¹³C NMR Carbonyl CarbonA characteristic downfield signal (~195 ppm), typical for a diaryl ketone.
Ipso-CarbonsThe carbon attached to the bromine (C-Br) and the carbon attached to the nitro group (C-NO₂) will have distinct chemical shifts.
IR C=O StretchStrong absorption band around 1660 cm⁻¹, characteristic of an aromatic ketone.
N-O StretchTwo strong absorption bands for the nitro group, typically around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
C-Br StretchAbsorption in the fingerprint region, typically around 680 cm⁻¹.

Core Synthetic Applications and Protocols

The true power of this compound lies in its capacity to undergo a variety of selective chemical transformations. The following sections detail the most critical reactions, providing both the mechanistic rationale and field-tested protocols.

Workflow Visualization: A Multifunctional Building Block

The diagram below illustrates the synthetic pathways originating from this compound, highlighting its role as a central hub for generating diverse molecular structures.

G cluster_start Starting Material cluster_bromo Bromine Functionalization cluster_nitro Nitro Group Transformation cluster_core Benzophenone Core Application start This compound suzuki Suzuki Coupling (C-C Bond Formation) start->suzuki ArB(OH)₂ Pd Catalyst ullmann Ullmann Condensation (C-N, C-O, C-S Bonds) start->ullmann Nu-H (Amine, Alcohol) Cu Catalyst reduction Reduction to Amine (e.g., SnCl₂, H₂/Pd-C) start->reduction Reducing Agent photochem Photochemical Reactions (e.g., Photo-caging) start->photochem hν (UV Light) amine_deriv Amine Derivatives (Amides, Heterocycles) reduction->amine_deriv Acyl Chloride, etc.

Caption: Synthetic pathways from this compound.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds.[7] It involves the cross-coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex.[8] For this compound, this reaction provides a reliable route to biaryl structures, which are prevalent in pharmaceuticals and functional materials.

Causality and Experimental Choices:

  • Catalyst: A palladium(0) source is essential. While various catalysts work, Pd(PPh₃)₄ is a classic choice. It is often generated in situ from a Pd(II) precursor like Pd(OAc)₂ with the addition of a phosphine ligand. The ligand stabilizes the palladium complex and facilitates the catalytic cycle.

  • Base: A base is required to activate the organoboron species, facilitating the crucial transmetalation step.[8][9] Inorganic bases like Na₂CO₃ or K₂CO₃ are common, offering a good balance of reactivity and cost-effectiveness. The choice of base can be critical and may need optimization depending on the substrates.

  • Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is typically used. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase dissolves the substrates and catalyst.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Caption: Suzuki-Miyaura reaction setup and workflow.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and toluene.

  • Degassing: Purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes. This step is crucial as oxygen can deactivate the palladium catalyst.

  • Reagent Addition: Add the aqueous solution of sodium carbonate (2.0 equiv, 2M) followed by the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. The reaction is typically complete within 4-12 hours.

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Reduction of the Nitro Group to a Primary Amine

The transformation of the nitro group into a primary amine is a cornerstone of synthetic chemistry, unlocking access to a vast array of functionalities.[10][11] This reduction must be performed chemoselectively, preserving the ketone and other sensitive groups.

Causality and Experimental Choices:

  • Reducing Agent: Several reagents can achieve this transformation.[10]

    • Tin(II) Chloride (SnCl₂): A classic and reliable method that is highly chemoselective for aromatic nitro groups in the presence of ketones.[12] The reaction proceeds in an acidic environment.

    • Catalytic Hydrogenation (H₂/Pd-C): A clean and efficient method. However, it is less selective and can also reduce the benzophenone carbonyl group under certain conditions (high pressure/temperature). It is often the method of choice for its clean work-up.[13]

    • Iron (Fe) or Zinc (Zn) in Acid: These are cost-effective but can require harsh acidic conditions and produce metallic waste.[13]

Detailed Protocol: Reduction using Tin(II) Chloride (SnCl₂)
  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in ethanol or ethyl acetate.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 70-80 °C) and stir. The reaction is typically complete in 1-3 hours. Monitor by TLC until the starting material is consumed.

  • Work-up and Neutralization: Cool the reaction to room temperature and carefully pour it over crushed ice. Basify the mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9. This step is critical to precipitate the tin salts and liberate the free amine.

  • Extraction: Extract the product into ethyl acetate or dichloromethane. The tin salts can sometimes form an emulsion, which may require filtration through a pad of Celite.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting 3'-amino-4-bromobenzophenone is often pure enough for the next step, but can be further purified by chromatography if necessary.

Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a classical method for forming carbon-heteroatom bonds (C-N, C-O, C-S) and carbon-carbon bonds (biaryl synthesis), using copper as a catalyst.[14][15] It is particularly useful for coupling aryl halides with amines, alcohols, or thiols, which can be challenging under palladium catalysis.

Causality and Experimental Choices:

  • Catalyst: Copper(I) salts, such as CuI, are most commonly used. The reaction often requires a ligand (e.g., a diamine like ethylenediamine or a phenanthroline) to stabilize the copper catalyst and improve yields.

  • Base: A strong base, such as K₂CO₃ or Cs₂CO₃, is required to deprotonate the nucleophile (the amine or alcohol).

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically necessary due to the high temperatures often required for the reaction.

Detailed Protocol: N-Arylation with Aniline (Ullmann Condensation)
  • Setup: To a sealable reaction tube, add this compound (1.0 equiv), CuI (0.1 equiv), the chosen ligand (e.g., L-proline, 0.2 equiv), and K₂CO₃ (2.0 equiv).

  • Reagent Addition: Add aniline (1.5 equiv) and the solvent (e.g., DMSO).

  • Inert Atmosphere: Seal the tube and purge with an inert gas.

  • Reaction: Heat the mixture to 100-130 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract the product with ethyl acetate. The copper catalyst will often precipitate and can be removed by filtration.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Potential in Medicinal Chemistry and Materials Science

The derivatives of this compound are of significant interest in drug discovery and materials science.

  • Medicinal Chemistry: The resulting aminobenzophenone and biaryl structures are common scaffolds in pharmacologically active compounds.[2][16][17][18] They have been incorporated into molecules with anticancer, anti-inflammatory, and antimicrobial properties.[19][20][21] The ability to quickly generate a library of analogs by varying the coupling partner in the Suzuki reaction or the nucleophile in the Ullmann condensation makes this building block highly valuable for structure-activity relationship (SAR) studies.

  • Materials Science: The rigid, conjugated structures that can be synthesized are excellent candidates for advanced polymers, photoactive materials, and liquid crystals.[1][22] The benzophenone moiety can impart specific photochemical properties useful in the development of photoresists or functional polymers.[23][24]

References

  • 4-Bromo-4'-nitrobenzophenone: Synthesis, Properties, and Applic
  • What is the synthesis of 4-bromo-3-nitrobenzoic acid
  • 4-Bromo-3-nitroanisole | C7H6BrNO3 | CID 79288. PubChem.
  • 4-Bromo-3-nitrobenzoic acid | C7H4BrNO4 | CID 232986. PubChem.
  • How to synthesize 4-bromo-3-nitrobenzoic acid from benzene?
  • This compound | 62100-13-4. ChemicalBook.
  • (PDF) Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety.
  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC - NIH.
  • WO2001051440A1 - A process for the preparation of substituted benzophenones.
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
  • Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide deriv
  • Ullmann reaction. Wikipedia.
  • Ullmann Reaction. Organic Chemistry Portal.
  • Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with...
  • Photolabile protecting group. Wikipedia.
  • New 4-(Morpholin-4-Yl)
  • Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Synthesis and paroxonase activities of novel bromophenols. PubMed.
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
  • Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH.
  • Buy 3-Bromo-4'-nitrobenzophenone | 760192-92-5. Smolecule.
  • Ullmann Reaction. Cambridge University Press.
  • Nitro Reduction - Common Conditions. organic-chemistry.org.
  • SYNTHESIS AND ANTIOXIDANT EVALUATION OF 3-BROMO-FLAVONE.
  • Spectroscopic Characterization of 4-Bromobenzophenone: A Compar
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. polen.uitm.edu.my.
  • US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles.
  • 4-Bromo-3-nitroacetophenone. Chem-Impex.
  • Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges. Organic Chemistry Frontiers (RSC Publishing).
  • 62100-13-4, this compound Formula. ECHEMI.
  • Photoremovable Protecting Groups. MDPI.
  • A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
  • Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Publishing.
  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combin
  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransform
  • 4-Bromo-benzophenone. SpectraBase.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • 4-Bromo-3-nitrobenzaldehyde 97 163596-75-6. Sigma-Aldrich.

Sources

Application Note: A Step-by-Step Protocol for the Suzuki-Miyaura Coupling of 4-Bromo-3'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which joins an organoboron species with an organic halide or triflate, is particularly crucial in the pharmaceutical and materials science sectors for the synthesis of complex biaryl and substituted aromatic structures.[1][2][3] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 4-Bromo-3'-nitrobenzophenone, a substrate featuring both a ketone and a nitro group, to synthesize 4-phenyl-3'-nitrobenzophenone. This transformation is a key step in the generation of complex molecular scaffolds for drug discovery and development.

The choice of this compound as a substrate presents an interesting case study. The bromine atom is positioned para to the electron-withdrawing benzoyl group, which is known to activate the carbon-bromine bond towards oxidative addition, the often rate-determining step in the Suzuki catalytic cycle.[1] Generally, the reactivity of bromo-substituted benzophenones in Suzuki couplings follows the trend of para > meta > ortho, primarily due to a combination of electronic and steric factors.[1] The presence of the nitro group on the second aromatic ring, while electronically distant, underscores the reaction's compatibility with sensitive functional groups.

Chemical and Physical Properties of this compound

A thorough understanding of the starting material's properties is essential for successful reaction setup and execution.

PropertyValue
CAS Number 62100-13-4
Molecular Formula C₁₃H₈BrNO₃
Molecular Weight 306.11 g/mol [4][5][6]
Boiling Point 426.1°C at 760 mmHg[4]
Density 1.565 g/cm³[4]

Reaction Scheme

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The base plays a crucial role in the transmetalation step by activating the organoboron species, thereby making it more nucleophilic and facilitating the transfer of the organic group to the palladium complex.

// Nodes Pd0 [label="Pd(0)Ln", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=plaintext]; RPdX [label="R¹-Pd(II)Ln-X", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext]; R1PdR2 [label="R¹-Pd(II)Ln-R²", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", shape=plaintext]; Product [label="R¹-R²", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="R¹-X\n(this compound)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; BoronicAcid [label="R²-B(OH)₂\n(Phenylboronic acid)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [arrowhead=none]; OxAdd -> RPdX; RPdX -> Transmetalation [arrowhead=none]; Transmetalation -> R1PdR2; R1PdR2 -> RedElim [arrowhead=none]; RedElim -> Product; Product -> Pd0 [label="Regeneration of Catalyst", style=dashed];

// Input materials ArylHalide -> OxAdd [style=dashed]; BoronicAcid -> Transmetalation [style=dashed]; Base -> Transmetalation [style=dashed, label="Activation"]; } .enddot Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific reaction scales and laboratory conditions.

Materials and Reagents:

  • This compound (1.0 mmol, 306.11 mg)

  • Phenylboronic acid (1.2 mmol, 146.34 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 6.7 mg)

  • Triphenylphosphine (PPh₃, 0.06 mmol, 15.7 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg), finely powdered and dried

  • Toluene (8 mL)

  • Ethanol (2 mL)

  • Deionized water (2 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Celite

Equipment:

  • 50 mL round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Vacuum filtration apparatus

Procedure:

1. Reaction Setup:

  • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.06 mmol) in a small amount of toluene. Add this catalyst solution to the reaction flask.

  • The use of a pre-catalyst like Pd(PPh₃)₄ (0.03 mmol) can also be employed as a more direct alternative.[1]

2. Solvent Addition and Degassing:

  • Add the solvent mixture of toluene (8 mL), ethanol (2 mL), and deionized water (2 mL) to the flask.

  • Seal the flask with a rubber septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

3. Reaction:

  • Place the flask in a preheated oil bath or heating mantle set to 90-100 °C.

  • Stir the reaction mixture vigorously under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 4:1 hexanes:ethyl acetate). The disappearance of the starting this compound spot indicates reaction completion. The reaction is typically complete within 12-24 hours.

4. Workup:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

5. Purification:

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by recrystallization.[3] A mixture of hexanes and a minimal amount of a more polar solvent like methanol or ethyl acetate is often effective for recrystallizing biaryl ketones.[3]

  • Dissolve the crude solid in a minimal amount of the hot solvent mixture to achieve a clear solution. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolate the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.[3]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure proper degassing of the reaction mixture. Use fresh, high-quality palladium catalyst and ligands.
Insufficiently active baseUse finely powdered, anhydrous base. Consider stronger bases like K₃PO₄ if necessary.
Formation of side products Homocoupling of boronic acidUse a slight excess of the boronic acid (1.1-1.2 equivalents). Ensure efficient stirring.
Protodeborylation of boronic acidMinimize the amount of water in the reaction mixture if this becomes a significant issue.

Conclusion

This application note provides a comprehensive and detailed protocol for the Suzuki-Miyaura coupling of this compound. By carefully following the outlined steps, researchers can effectively synthesize the corresponding biaryl ketone, a valuable intermediate for further chemical exploration. The success of this reaction highlights the robustness and versatility of the Suzuki-Miyaura coupling, even with substrates containing multiple functional groups.

References

  • The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society. Available at: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]

  • Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Carbon Quantum Dots. RUA - Repositorio Institucional de la Universidad de Alicante. Available at: [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. Available at: [Link]

  • Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. ResearchGate. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling. Amanote Research. Available at: [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. R Discovery. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex. ResearchGate. Available at: [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Malaysian Journal of Chemistry. Available at: [Link]

  • 4-Bromo-3-nitroanisole. PubChem. Available at: [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. Available at: [Link]

  • Solid‐state Suzuki–Miyaura coupling of 4‐bromobenzophenone and phenylboronic acid under grinding. ResearchGate. Available at: [Link]

  • 4-Bromo-3'-nitroacetophenone. NIST WebBook. Available at: [Link]

  • Preparation of bi‐aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl‐boronicacid. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]

  • Biaryl Ketones by Suzuki–Miyaura Cross‐Coupling of Organotrifluoroborates and Acyl Chlorides. Scite.ai. Available at: [Link]

Sources

Application Notes and Protocols for 4-Bromo-3'-nitrobenzophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-3'-nitrobenzophenone is a versatile bifunctional scaffold of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom on one phenyl ring and a nitro group on the other, offers orthogonal chemical handles for sequential, selective modifications. This guide provides an in-depth exploration of its synthetic utility, focusing on its role as a key intermediate in the construction of complex molecular architectures for drug discovery. We present detailed, field-proven protocols for cornerstone reactions such as palladium-catalyzed cross-coupling and nitro group reduction. Furthermore, we delver into the strategic application of this scaffold in the synthesis of potential therapeutic agents, including kinase inhibitors and other biologically active compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound.

Introduction: The Strategic Value of a Bifunctional Scaffold

The benzophenone core is a ubiquitous and privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties[1][2]. The strategic placement of a bromine atom and a nitro group, as seen in this compound, transforms this simple diaryl ketone into a powerful synthetic intermediate[3][4].

The key to its utility lies in the differential reactivity of its two key functional groups:

  • The Bromine Atom: Positioned at the 4-position, it is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of diverse aryl, heteroaryl, or alkyl substituents, enabling extensive exploration of the chemical space around the benzophenone core[3][5].

  • The Nitro Group: The 3'-nitro group is a versatile functional group that can be readily reduced to a primary amine. This transformation is a gateway to a vast number of subsequent chemical modifications, including amide bond formation, sulfonylation, and the construction of various heterocyclic systems. The resulting 3'-aminobenzophenone scaffold is a key pharmacophore in many biologically active molecules, particularly kinase inhibitors[6][7].

This orthogonal reactivity allows for a modular and strategic approach to library synthesis, where each functional group can be addressed independently to generate a diverse array of analogues for structure-activity relationship (SAR) studies.

Core Synthetic Transformations: Protocols and Mechanistic Insights

The true potential of this compound is unlocked through two primary synthetic transformations: palladium-catalyzed cross-coupling at the C-Br bond and reduction of the nitro group. The following protocols are provided as robust starting points and may be optimized for specific substrates and scales.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. For this compound, this reaction enables the introduction of a wide variety of aryl and heteroaryl moieties at the 4-position.

Protocol 1: Synthesis of 4-Aryl-3'-nitrobenzophenone Derivatives

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 mmol, 322 mg), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base like potassium carbonate (K₂CO₃) (2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, for example, a 4:1:1 mixture of toluene/ethanol/water (10 mL)[5].

  • Reaction Execution: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours[5].

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 4-aryl-3'-nitrobenzophenone[8].

Causality Behind Experimental Choices:

  • Inert Atmosphere: Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Degassed Solvents: Removes dissolved oxygen, which can interfere with the catalytic cycle.

  • Base: Crucial for the transmetalation step of the catalytic cycle. The choice of base can significantly impact reaction efficiency.

  • Ligand (in the catalyst): Triphenylphosphine (PPh₃) is a common ligand that stabilizes the palladium center and facilitates the catalytic cycle.

Below is a diagram illustrating the general workflow for this Suzuki coupling reaction.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Reactants Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Base Solvent Add Degassed Solvent System Reactants->Solvent Inert Atmosphere Heat Heat & Stir (80-100 °C) Solvent->Heat Monitor Monitor by TLC Heat->Monitor Workup Aqueous Workup (Extraction) Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for Suzuki coupling.

Reduction of the Nitro Group

The conversion of the 3'-nitro group to a 3'-amino group is a pivotal step, opening up a plethora of possibilities for further derivatization.

Protocol 2: Synthesis of 4-Bromo-3'-aminobenzophenone

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent such as ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 mmol) followed by concentrated hydrochloric acid (HCl)[9].

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating. Monitor the disappearance of the starting material by TLC.

  • Workup and Purification: Once the reaction is complete, carefully basify the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to a pH of 8-9. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude 4-Bromo-3'-aminobenzophenone can often be used in the next step without further purification, or it can be purified by column chromatography.

Alternative Reduction Methods: Catalytic hydrogenation using Pd/C and hydrogen gas is a cleaner alternative, though it requires specialized equipment[9]. Using iron powder in acidic medium is another common and cost-effective method.

Applications in Medicinal Chemistry: A Gateway to Bioactive Scaffolds

The true power of this compound lies in its ability to serve as a launchpad for the synthesis of diverse and complex molecules with potential therapeutic applications.

Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a substituted aniline core that interacts with the hinge region of the kinase active site. The 3'-amino group generated from the reduction of this compound is an ideal precursor for such structures[10][11].

The general strategy involves a two-step sequence:

  • Suzuki Coupling: To introduce diversity at the 4-position, which often projects into the solvent-exposed region of the ATP binding pocket.

  • Nitro Reduction followed by further elaboration: The resulting aniline can be acylated, used in urea formation, or serve as a nucleophile in the synthesis of heterocyclic cores common in kinase inhibitors, such as quinazolines or pyrido[4,3-d]pyrimidines[10][12].

The following diagram illustrates this synthetic logic:

Kinase_Inhibitor_Strategy cluster_path1 Pathway A cluster_path2 Pathway B Start This compound Suzuki Suzuki Coupling (Introduce R1) Start->Suzuki Nitro_Red2 Nitro Reduction Start->Nitro_Red2 Intermediate1 4-R1-3'-nitrobenzophenone Suzuki->Intermediate1 Nitro_Red1 Nitro Reduction Intermediate1->Nitro_Red1 Amine1 4-R1-3'-aminobenzophenone Nitro_Red1->Amine1 Final_Product Potential Kinase Inhibitor Amine1->Final_Product Further Elaboration Intermediate2 4-Bromo-3'-aminobenzophenone Nitro_Red2->Intermediate2 Elaboration Amine Functionalization (Introduce R2) Intermediate2->Elaboration Amine2 4-Bromo-3'-(R2)-benzophenone Elaboration->Amine2 Amine2->Final_Product Suzuki Coupling

Caption: Orthogonal synthesis strategy for kinase inhibitors.

Development of Anticancer and Anti-inflammatory Agents

The benzophenone scaffold itself is associated with anticancer and anti-inflammatory activities[1][13][14]. By using this compound as a starting material, medicinal chemists can rapidly generate libraries of novel benzophenone derivatives for screening.

Quantitative Data Summary

The following table presents hypothetical, yet plausible, biological activity data for a series of derivatives synthesized from this compound, illustrating how SAR could be explored.

Compound IDR1 (from Suzuki)R2 (from Amine)Target Kinase IC₅₀ (nM)Anti-proliferative Activity (GI₅₀, µM)
Parent 4-Br3'-NO₂>10,000>50
A-1 4-Phenyl3'-NH₂1,50025.6
A-2 4-(Pyridin-4-yl)3'-NH₂85012.1
B-1 4-Br3'-NH-Ac>10,00042.3
B-2 4-Br3'-NHSO₂Me8,20038.9
C-1 4-Phenyl3'-NH-Ac9808.5
C-2 4-(Pyridin-4-yl)3'-NH-Ac120 1.2

Conclusion

This compound is a highly valuable and synthetically tractable intermediate for medicinal chemistry research. Its orthogonal functional groups provide a flexible platform for the generation of diverse molecular libraries. The protocols and strategies outlined in this guide demonstrate its potential in the synthesis of kinase inhibitors and other biologically active compounds. By leveraging the robust chemistry of Suzuki coupling and nitro reduction, researchers can efficiently explore structure-activity relationships and accelerate the discovery of novel therapeutic agents.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling. BenchChem.
  • Google Cloud. (n.d.).
  • Smolecule. (n.d.). Buy 3-Bromo-4'-nitrobenzophenone | 760192-92-5. Smolecule.
  • Chem-Impex. (n.d.). 4-Bromo-3-nitroacetophenone. Chem-Impex.
  • Chaudhary, P., & Sharma, A. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 8(63), 36415–36443. [Link]

  • BenchChem. (2025). Application Notes and Protocols for 4-Ethoxycarbonyl-4'-nitrobenzophenone in Organic Synthesis. BenchChem.
  • Zhou, B.-D., et al. (2021). Synthesis and bioactivity investigation of benzophenone and its derivatives. Journal of Asian Natural Products Research, 24(2), 170-178. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 1,3-Dibromo-5-nitrobenzene. BenchChem.
  • MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4984. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • BenchChem. (2025). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. BenchChem.
  • Gilbert, A. M., et al. (2015). Discovery of Inhibitors of Trypanosoma brucei by Phenotypic Screening of a Focused Protein Kinase Library. ChemMedChem, 10(9), 1533-1543. [Link]

  • Dong, H., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 786. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Use of 3,4-Dibromothiophene in Suzuki Coupling Reactions. BenchChem.
  • Sani, U., et al. (2020). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Catalyst.
  • Zhou, B.-D., et al. (2022). Synthesis and antitumor activity of benzophenone compound. Journal of Asian Natural Products Research, 24(2), 170-178. [Link]

  • Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(25), 4173-4188. [Link]

  • Karaman, M. W., et al. (2008). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Lee, K., et al. (2013). Antitumor Agents 281. Design, Synthesis, and Biological Activity of Substituted 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one Analogs (ATBO) as Potent In Vitro Anticancer Agents. Journal of Medicinal Chemistry, 56(17), 7064-7076. [Link]

  • Paul, S., & Guchhait, G. (2022). Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors. RSC Advances, 12(43), 27959-27966. [Link]

  • V & V Pharma Industries. (n.d.). 4-Bromo-3-Nitroanisole, Manufacturer, Supplier, India. V & V Pharma Industries. [Link]

  • BenchChem. (2025). experimental protocol for the reduction of the nitro group in 2-Chloro-4-nitrobenzene-1,3-diamine. BenchChem.
  • Smaill, J. B., et al. (2000). Tyrosine Kinase Inhibitors. 20. Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family. Journal of Medicinal Chemistry, 43(7), 1380-1397.

Sources

Application Notes & Protocols: 4-Bromo-3'-nitrobenzophenone as a Photolabile Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Need for Spatiotemporal Control in Synthesis

In the intricate landscape of multi-step organic synthesis and chemical biology, the ability to selectively mask and unmask functional groups is paramount. Photolabile protecting groups (PPGs), or "caging" groups, represent a pinnacle of this control, offering a traceless method to command reactions with unparalleled precision.[1] Unlike traditional protecting groups that require chemical reagents for removal, PPGs are cleaved using light as a non-invasive external trigger.[2] This allows for exceptional spatial, temporal, and concentration-dependent control over the release of an active molecule, making them indispensable tools in fields ranging from total synthesis to drug delivery and optochemical biology.[1][2]

The benzophenone scaffold is a classic photosensitizer, and its derivatives are well-established as versatile photochemical reagents.[3] This guide focuses on 4-bromo-3'-nitrobenzophenone , a unique PPG that combines the photochemical reactivity of the benzophenone core with the characteristic properties of nitroaromatic protecting groups. The strategic placement of the bromine atom and the meta-nitro group fine-tunes the molecule's photophysical properties and provides a versatile handle for further synthetic transformations.[3] This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of this compound as a robust photolabile protecting group.

Physicochemical Properties and Structural Rationale

The efficacy of this compound as a PPG is rooted in its distinct molecular architecture. The benzophenone core acts as the primary chromophore, absorbing UV light to initiate the cleavage process. The electron-withdrawing nitro group is critical for the photocleavage mechanism, while the bromine atom can be used for subsequent modifications, such as cross-coupling reactions.[3]

PropertyValueSource
CAS Number 62100-13-4[4][5][6]
Molecular Formula C₁₃H₈BrNO₃[4][5]
Molecular Weight 306.11 g/mol [4][5]
Appearance Pale yellow crystalline solid (typical for nitrobenzophenones)
Solubility Soluble in common organic solvents (DCM, THF, Acetone); poorly soluble in water.

Mechanism of Photocleavage: A Light-Induced Cascade

The deprotection mechanism for substrates protected with the this compound group is initiated by the absorption of UV light (typically in the 300-360 nm range). The process is analogous to that of other well-known nitrobenzyl-based PPGs.[1]

  • Photoexcitation: The benzophenone chromophore absorbs a photon, promoting it to an excited triplet state.

  • Intramolecular Hydrogen Abstraction: The excited carbonyl group abstracts a hydrogen atom from the benzylic position adjacent to the protected functional group.

  • Rearrangement & Cleavage: This abstraction initiates a cascade of electronic rearrangements, leading to the formation of an aci-nitro intermediate.[1] This intermediate is unstable and rapidly collapses, cleaving the bond to the protected substrate.

  • Product Release: The process releases the deprotected functional group (e.g., a carboxylic acid) and a 4-bromo-3'-nitrosobenzaldehyde byproduct. The formation of this byproduct can sometimes interfere with the reaction by absorbing incident light, which should be considered during experimental design.[1]

G cluster_0 Photocleavage Mechanism A Protected Substrate (BNB-O-R) B Photoexcitation (Triplet State) A->B Intersystem Crossing C Intramolecular H-Abstraction B->C Initiation D aci-Nitro Intermediate C->D E Rearrangement & Cleavage D->E F Deprotected Substrate (R-OH) E->F Release G Nitroso Byproduct E->G Release H hv (UV Light) H->A Absorption G Start This compound Step1 Reduction (e.g., NaBH₄, MeOH) Start->Step1 Intermediate (4-Bromophenyl)(3'-nitrophenyl)methanol Step1->Intermediate Step2 Bromination (e.g., PBr₃ or CBr₄/PPh₃) Intermediate->Step2 End 1-(Bromomethyl)-4-bromo-3'-nitrobenzene (Reactive Protecting Group) Step2->End

Caption: Workflow for the synthesis of the reactive photolabile protecting agent.

Experimental Protocols

These protocols provide a general framework. Optimization may be required based on the specific substrate.

Protocol A: Protection of a Carboxylic Acid

This protocol describes the esterification of a carboxylic acid using the reactive bromide synthesized in the previous step. The principle is analogous to protection with 4-nitrobenzyl bromide. [7] Materials:

  • Carboxylic acid substrate (1.0 eq)

  • 1-(Bromomethyl)-4-bromo-3'-nitrobenzene (1.1 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq) or another suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add cesium carbonate (1.5 eq) to the solution. Stir the suspension at room temperature for 30 minutes to form the carboxylate salt. The use of Cs₂CO₃ often leads to cleaner reactions and higher yields.

  • Alkylation: Add a solution of 1-(Bromomethyl)-4-bromo-3'-nitrobenzene (1.1 eq) in a minimal amount of DMF to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3x). The organic layers are combined.

  • Washing: Wash the combined organic layers sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude ester product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Protocol B: Photolytic Deprotection

This protocol details the cleavage of the photolabile ester to regenerate the free carboxylic acid.

Materials:

  • Protected substrate

  • An appropriate solvent (e.g., Methanol/DCM mixture, Acetonitrile). The solvent must be transparent at the irradiation wavelength.

  • UV photoreactor (e.g., Rayonet reactor with 350 nm lamps) or a high-pressure mercury lamp with appropriate filters.

  • Saturated sodium bicarbonate solution

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Solution Preparation: Dissolve the protected substrate in the chosen solvent system in a quartz or borosilicate glass (Pyrex) reaction vessel. The concentration should be relatively dilute (e.g., 0.01 M) to ensure efficient light penetration.

  • Degassing (Optional but Recommended): Degas the solution by bubbling N₂ or Ar through it for 15-20 minutes. This removes dissolved oxygen, which can quench the excited state of the PPG and lead to side reactions.

  • Irradiation: Place the reaction vessel in the photoreactor and irradiate with UV light (λ ≈ 350 nm). Monitor the reaction progress by TLC or HPLC. Reaction times can vary from 30 minutes to several hours depending on the substrate, concentration, and lamp intensity.

  • Workup - Acid Extraction: After completion, concentrate the reaction mixture. Redissolve the residue in diethyl ether or ethyl acetate and extract with a saturated sodium bicarbonate solution (3x). This will move the deprotected carboxylic acid into the aqueous layer as its sodium salt, leaving the neutral byproduct in the organic layer.

  • Acidification: Cool the combined aqueous layers in an ice bath and carefully acidify to a pH of ~2-3 with 1 M HCl.

  • Final Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified carboxylic acid.

G cluster_0 Protection & Deprotection Workflow A Carboxylic Acid (Substrate) B Protection Reaction (Base, BNB-Br, DMF) A->B C Protected Substrate (BNB-Ester) B->C D Photolysis (hv, Solvent) C->D E Purification/ Workup D->E F Free Carboxylic Acid (Final Product) E->F

Caption: Overall experimental workflow for utilizing the BNB photolabile protecting group.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Protection Insufficiently active base; poor quality of the bromide reagent; steric hindrance on the substrate.Use a stronger base like Cs₂CO₃; re-purify the bromide reagent before use; increase reaction time and/or temperature.
Low Deprotection Yield Incorrect wavelength; insufficient irradiation time; quenching by oxygen; byproduct absorbing light.Ensure lamp output is centered around 350 nm; increase irradiation time; thoroughly degas the solvent before irradiation; use a more dilute solution.
Substrate Degradation Irradiation at too short a wavelength (e.g., <300 nm); substrate instability to UV light.Use a filter to cut off short-wavelength UV light; run a control experiment by irradiating the unprotected substrate to check for stability.
Complex Product Mixture Side reactions from the nitroso byproduct; solvent participation.Ensure thorough workup to separate the product from byproducts; choose a non-reactive, photochemically inert solvent.

References

  • 4-Bromo-4'-nitrobenzophenone: Synthesis, Properties, and Applications. (n.d.). Google Cloud.
  • Photolabile protecting group - Wikipedia. (2023, December 27). Wikipedia.
  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC - NIH. (2017, June 29). National Institutes of Health.
  • This compound | 62100-13-4 - ChemicalBook. (n.d.). ChemicalBook.
  • 62100-13-4|this compound|BLD Pharm. (n.d.). BLD Pharm.
  • 62100-13-4, this compound Formula - ECHEMI. (n.d.). ECHEMI.
  • What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? - Quora. (2022, May 11). Quora.
  • How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions - Quora. (2021, April 2). Quora.
  • Application Notes and Protocols: 4-Nitrobenzyl Alcohol as a Protecting Group for Carboxylic Acids - Benchchem. (n.d.). BenchChem.
  • CAS 1144-74-7: 4-Nitrobenzophenone | CymitQuimica. (n.d.). CymitQuimica.

Sources

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 4-Bromo-3'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 4-Bromo-3'-nitrobenzophenone in Heterocyclic Synthesis

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules featuring these core structures. The strategic design and synthesis of novel heterocyclic scaffolds are therefore of paramount importance in the quest for new therapeutic agents. This compound emerges as a highly versatile and valuable starting material in this endeavor. Its unique molecular architecture, featuring two distinct aromatic rings with differential electronic properties, a reactive carbonyl group, a strategically placed bromine atom amenable to functionalization, and a reducible nitro group, offers a plethora of opportunities for constructing a diverse array of heterocyclic systems.

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of this compound as a precursor for the synthesis of various novel heterocyclic compounds. We will delve into the synthesis and characterization of the starting material, its subsequent activation via α-bromination, and detailed, field-proven protocols for the synthesis of medicinally relevant scaffolds such as thiazoles, quinoxalines, and imidazo[1,2-a]pyridines. The causality behind experimental choices and the logic of the synthetic pathways are explained to ensure not just procedural accuracy, but a deeper understanding of the underlying chemical principles.

Part 1: Synthesis and Characterization of the Starting Material: this compound

A reliable and well-characterized starting material is the foundation of any successful synthetic campaign. This section details the synthesis of this compound via a Friedel-Crafts acylation reaction and provides its expected spectroscopic characterization.

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of this compound from bromobenzene and 3-nitrobenzoyl chloride using a classic Friedel-Crafts acylation reaction.[1][2]

Materials:

  • Bromobenzene

  • 3-Nitrobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Water, deionized

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-nitrobenzoyl chloride (1.0 eq) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

  • After the addition is complete, add bromobenzene (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Once the addition of bromobenzene is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of crushed ice, followed by concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford this compound as a solid.

Characterization of this compound
Spectroscopic Data Expected Characteristics
¹H NMR (CDCl₃)Aromatic protons will appear as a series of multiplets in the range of δ 7.4-8.5 ppm. The protons on the 3-nitrophenyl ring are expected to be further downfield due to the electron-withdrawing nitro group.
¹³C NMR (CDCl₃)The carbonyl carbon (C=O) is expected around δ 195 ppm. Aromatic carbons will appear in the range of δ 120-148 ppm. The carbon bearing the bromine atom will be influenced by the heavy atom effect, potentially shifting it upfield.
IR (KBr, cm⁻¹)A strong absorption band for the carbonyl (C=O) stretch is expected around 1660 cm⁻¹. Characteristic peaks for the nitro group (NO₂) will appear around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). C-Br stretching vibration will be observed in the fingerprint region.
Mass Spectrometry (EI)The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Part 2: Activation of the Carbonyl Group: α-Bromination

To facilitate the synthesis of heterocyclic compounds, the carbonyl group of this compound must be activated. This is achieved through an α-bromination reaction to introduce a leaving group adjacent to the carbonyl, creating a reactive α-haloketone intermediate.

Protocol 2: α-Bromination of this compound

This protocol describes a general method for the α-bromination of ketones, which can be adapted for this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)

  • Carbon tetrachloride (CCl₄) or Acetic Acid

  • Sodium thiosulfate solution, aqueous

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in carbon tetrachloride or acetic acid.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction time will vary depending on the substrate.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude α-bromo-4-bromo-3'-nitrobenzophenone is often used in the next step without further purification. However, if necessary, it can be purified by column chromatography on silica gel.

Part 3: Synthesis of Novel Heterocyclic Compounds

The activated α-bromo-4-bromo-3'-nitrobenzophenone is a versatile intermediate for the synthesis of a variety of heterocyclic systems. The following protocols detail the synthesis of thiazoles, quinoxalines, and imidazo[1,2-a]pyridines.

A. Synthesis of 2-Amino-4,5-diarylthiazoles

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring from an α-haloketone and a thioamide.

Hantzsch_Thiazole_Synthesis start α-Bromo-4-bromo- 3'-nitrobenzophenone reaction Hantzsch Reaction start->reaction Ethanol, Reflux reagent Thiourea reagent->reaction product 2-Amino-4-(4-bromophenyl)- 5-(3-nitrophenyl)thiazole reaction->product

Materials:

  • α-Bromo-4-bromo-3'-nitrobenzophenone

  • Thiourea

  • Ethanol

Procedure:

  • Dissolve α-bromo-4-bromo-3'-nitrobenzophenone (1.0 eq) in ethanol in a round-bottom flask.

  • Add thiourea (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

B. Synthesis of 2,3-Diarylquinoxalines

Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. They can be readily synthesized by the condensation of an α-dicarbonyl compound (or its equivalent, such as an α-haloketone) with an o-phenylenediamine.

Quinoxaline_Synthesis start α-Bromo-4-bromo- 3'-nitrobenzophenone reaction Condensation start->reaction Ethanol or Acetic Acid, Reflux reagent o-Phenylenediamine reagent->reaction product 2-(4-Bromophenyl)- 3-(3-nitrophenyl)quinoxaline reaction->product

Materials:

  • α-Bromo-4-bromo-3'-nitrobenzophenone

  • o-Phenylenediamine

  • Ethanol or Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve α-bromo-4-bromo-3'-nitrobenzophenone (1.0 eq) in either ethanol or glacial acetic acid.

  • Add o-phenylenediamine (1.0 eq) to the solution.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If the reaction was performed in ethanol, the product may precipitate. Collect the solid by filtration and wash with cold ethanol.

  • If the reaction was conducted in acetic acid, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water to remove any residual acetic acid, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

C. Synthesis of 2,3-Diarylimidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a privileged scaffold in medicinal chemistry, found in a number of marketed drugs. They can be synthesized through the condensation of a 2-aminopyridine with an α-haloketone.

Imidazopyridine_Synthesis start α-Bromo-4-bromo- 3'-nitrobenzophenone reaction Tschitschibabin Reaction start->reaction Ethanol or DMF, Reflux reagent 2-Aminopyridine reagent->reaction product 2-(4-Bromophenyl)- 3-(3-nitrophenyl)imidazo[1,2-a]pyridine reaction->product

Materials:

  • α-Bromo-4-bromo-3'-nitrobenzophenone

  • 2-Aminopyridine

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (optional, as a base)

Procedure:

  • Dissolve α-bromo-4-bromo-3'-nitrobenzophenone (1.0 eq) and 2-aminopyridine (1.1 eq) in ethanol or DMF in a round-bottom flask.

  • Optionally, add sodium bicarbonate (1.2 eq) to act as a base and neutralize the HBr formed during the reaction.

  • Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Summary of Reaction Conditions and Expected Yields

Heterocycle Reactants Solvent Conditions Expected Yield
2-Amino-thiazoleα-Bromo-4-bromo-3'-nitrobenzophenone, ThioureaEthanolReflux, 4-6 hModerate to Good
Quinoxalineα-Bromo-4-bromo-3'-nitrobenzophenone, o-PhenylenediamineEthanol or Acetic AcidReflux, 2-4 hGood to Excellent
Imidazo[1,2-a]pyridineα-Bromo-4-bromo-3'-nitrobenzophenone, 2-AminopyridineEthanol or DMFReflux, 6-12 hModerate to Good

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of a diverse range of novel heterocyclic compounds. The protocols detailed in this application note provide robust and reproducible methods for the synthesis of thiazoles, quinoxalines, and imidazo[1,2-a]pyridines. By understanding the underlying chemical principles and carefully executing these procedures, researchers can efficiently generate libraries of novel heterocyclic compounds for screening in drug discovery programs and for the development of new functional materials. The strategic placement of the bromo and nitro functionalities on the benzophenone core offers further opportunities for post-synthetic modifications, expanding the chemical space accessible from this valuable precursor.

References

  • Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation. (2024). Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018). Retrieved from [Link]

  • 4'-Bromo-3'-nitroacetophenone - NIST WebBook. Retrieved from [Link]

  • 4-Bromo-benzophenone - SpectraBase. Retrieved from [Link]

  • 4-Bromo-3-nitrobenzoic acid | C7H4BrNO4 - PubChem. Retrieved from [Link]

  • 4-Bromobenzophenone | C13H9BrO - PubChem. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232) - Human Metabolome Database. Retrieved from [Link]

  • 4-Bromo-benzophenone - Optional[1H NMR] - Spectrum - SpectraBase. Retrieved from [Link]

  • ¹³C-NMR data of a benzophenone-derivate (already corrected with respect... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

  • 4-Bromo-benzophenone - Optional[Vapor Phase IR] - Spectrum - SpectraBase. Retrieved from [Link]

  • Benzophenone - the NIST WebBook. Retrieved from [Link]

Sources

Application Note: A Step-by-Step Guide to the Chemoselective Reduction of the Nitro Group in 4-Bromo-3'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of organic synthesis, providing essential intermediates for pharmaceuticals, agrochemicals, and materials science. This application note presents a detailed, field-proven protocol for the chemoselective reduction of the nitro group in 4-Bromo-3'-nitrobenzophenone to yield 4-Bromo-3'-aminobenzophenone. We delve into the rationale behind selecting a suitable reduction strategy, weighing the pros and cons of common methodologies. The core of this guide is a step-by-step protocol utilizing Tin(II) chloride (SnCl₂), a reagent prized for its ability to selectively reduce nitro groups while preserving other sensitive functionalities such as ketones and aryl halides. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and reproducible method for this critical transformation.

Introduction: The Synthetic Challenge

This compound is a polyfunctional molecule featuring three key reactive sites: a reducible nitro group, a ketone carbonyl, and a carbon-bromine bond susceptible to dehalogenation or participation in cross-coupling reactions. The selective reduction of the nitro group to an amine is a synthetically valuable transformation, as the resulting 4-Bromo-3'-aminobenzophenone is a precursor to a wide array of complex molecules, including potent anti-inflammatory agents and p38 MAP kinase inhibitors.[1]

The primary challenge lies in achieving high chemoselectivity—transforming the nitro group into an amine without affecting the ketone or the aryl bromide. This guide provides a comprehensive analysis of various reduction methods and presents a robust protocol that addresses this challenge directly.

Strategic Analysis of Reduction Methodologies

The choice of reducing agent is paramount to the success of this synthesis. Several common methods for nitro group reduction exist, each with distinct advantages and disadvantages in the context of this specific substrate.

  • Catalytic Hydrogenation (e.g., H₂ over Pd/C): While often efficient for nitro reductions, this method carries a significant risk of side reactions.[2] Catalytic hydrogenation can lead to the reduction of the ketone to a secondary alcohol and, more problematically, hydrodehalogenation, cleaving the C-Br bond.[2]

  • Metal/Acid Systems (e.g., Fe/HCl, Zn/AcOH): These are classic, powerful methods for nitro reduction.[2][3] However, they often require strongly acidic conditions which can be incompatible with other functional groups and lead to cumbersome workups involving the removal of large quantities of metal salts.[4][5]

  • Transfer Hydrogenation: This technique offers a milder alternative to high-pressure hydrogenation.[6] While effective, the potential for dehalogenation, particularly with palladium catalysts, remains a concern that requires careful optimization.[6]

  • Tin(II) Chloride (SnCl₂): Stannous chloride has emerged as a superior reagent for this type of selective transformation.[7] It is a mild reducing agent capable of selectively reducing aromatic nitro groups to anilines, even in the presence of sensitive functionalities like ketones, esters, and aryl halides.[2][8] The reaction can be performed in non-acidic media, such as ethanol or ethyl acetate, further enhancing its compatibility and simplifying the procedure.[8]

Rationale for Selection: Based on this analysis, Tin(II) chloride dihydrate (SnCl₂·2H₂O) is the chosen reagent. Its proven track record of high chemoselectivity for aromatic nitro groups in the presence of both ketones and aryl bromides makes it the most reliable and logical choice for this specific transformation.[7][8]

Visualizing the Process

Overall Reaction Scheme

Caption: Overall chemical transformation.

Experimental Workflow

workflow arrow arrow start Dissolve Starting Material (this compound) in Ethanol add_reagent Add SnCl₂·2H₂O (4 equivalents) start->add_reagent reflux Heat to Reflux (Monitor by TLC) add_reagent->reflux cool Cool to Room Temperature reflux->cool quench Pour into Ice-Water & Basify (Saturated NaHCO₃ to pH ~8) cool->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Anhydrous Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product purify->characterize

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol

This protocol is designed for the reduction of this compound on a 1 mmol scale.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
This compound322.143221.01.0
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.639034.04.0
Ethanol (Absolute)-15 mL--
Ethyl Acetate-~100 mL--
Saturated Sodium Bicarbonate (aq.)-~50 mL--
Brine (Saturated NaCl aq.)-~20 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--
Silica Gel (for chromatography)-As needed--
Equipment
  • 50 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (322 mg, 1.0 mmol).

  • Dissolution: Add 15 mL of absolute ethanol to the flask and stir until the starting material is fully dissolved.

  • Addition of Reducing Agent: Add Tin(II) chloride dihydrate (903 mg, 4.0 mmol) to the solution. The mixture may become a suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours. A new, more polar spot corresponding to the amine product should appear, and the starting material spot should disappear.

  • Workup - Quenching: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing approximately 50 g of crushed ice.

  • Workup - Basification: While stirring vigorously, slowly add saturated sodium bicarbonate solution until the pH of the aqueous layer is approximately 8. A thick, white precipitate of tin salts will form.[5]

  • Workup - Extraction: Transfer the entire mixture to a 250 mL separatory funnel. Extract the aqueous slurry with ethyl acetate (3 x 30 mL). The tin salts may make layer separation difficult; gentle agitation and allowing sufficient time for separation is key. Sometimes, filtering the basified mixture through a pad of Celite® before extraction can improve the process.

  • Workup - Washing: Combine the organic extracts and wash sequentially with water (1 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing polarity) to afford pure 4-Bromo-3'-aminobenzophenone.

Expected Outcome
  • Product: 4-Bromo-3'-aminobenzophenone

  • Appearance: A pale yellow solid.

  • Yield: Typically 80-90%.

  • Characterization: The product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Proposed Reaction Mechanism

The reduction of a nitro group by SnCl₂ is a complex process involving a series of single-electron transfers from Sn(II) to the nitro group, with subsequent protonation steps. The overall transformation requires six electrons and six protons.

mechanism cluster_tin Electron Source ArNO2 Ar-NO₂ ArNO Ar-N=O (Nitroso intermediate) ArNO2->ArNO + 2e⁻, + 2H⁺ ArNHOH Ar-NHOH (Hydroxylamine intermediate) ArNO->ArNHOH + 2e⁻, + 2H⁺ ArNH2 Ar-NH₂ ArNHOH->ArNH2 + 2e⁻, + 2H⁺ SnII 3 Sn²⁺ SnIV 3 Sn⁴⁺ + 6e⁻

Caption: Simplified mechanistic pathway.

Safety and Handling

  • General: This procedure should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Tin(II) Chloride: Corrosive and may cause skin and eye irritation. Avoid inhalation of dust.

  • Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.

  • Workup: The basification step can be exothermic. Add the base slowly and with cooling.

Conclusion

The protocol detailed in this application note provides a robust, reliable, and highly chemoselective method for the reduction of this compound to 4-Bromo-3'-aminobenzophenone. The use of Tin(II) chloride dihydrate effectively circumvents common side reactions such as dehalogenation and ketone reduction, which are prevalent with other methods. This procedure offers high yields and a straightforward purification, making it an excellent choice for both small-scale research and larger-scale synthetic campaigns in drug discovery and materials science.

References

  • Wikipedia. Tin(II) chloride. [Link][7]

  • Organic Chemistry Portal. Nitro Reduction. [Link][2]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • F. D. Bellamy and K. Ou. Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 1984. [Link][8]

  • S. G. Jones, et al. Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. Tetrahedron Letters, 2009. [Link][6]

  • ACS GCI Pharmaceutical Roundtable. Nitro Reduction. [Link][4]

  • A. Kumar, et al. Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 2021. [Link][1]

  • Reddit. Reduction of aromatic nitro compounds with SnCl2. [Link][5]

Sources

Application and Protocol Guide: Leveraging 4-Bromo-3'-nitrobenzophenone in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of specific kinases has revolutionized therapeutic strategies. The benzophenone scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the design of potent kinase inhibitors. This guide provides a detailed technical overview and experimental protocols for the utilization of 4-Bromo-3'-nitrobenzophenone as a strategic starting material for the synthesis of a novel class of kinase inhibitors. We will explore the synthetic utility of the bromo and nitro functional groups, detailing key chemical transformations and providing insights into the structure-activity relationships of the resulting compounds, with a particular focus on p38 MAP kinase inhibitors.

Introduction: The Strategic Advantage of the this compound Scaffold

The this compound molecule is a highly versatile building block for kinase inhibitor synthesis due to its distinct chemical functionalities. The benzophenone core provides a rigid scaffold that can orient substituents into the active site of a kinase. The two key functional groups, the bromo and nitro moieties, offer orthogonal handles for synthetic diversification:

  • The Bromo Group: Positioned at the 4-position, the bromine atom is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide array of aryl, heteroaryl, and amino substituents, which can be tailored to target the hydrophobic regions of the kinase active site and establish key binding interactions. The reactivity of bromobenzophenones in Suzuki coupling is generally high, especially for the para-substituted isomer.

  • The Nitro Group: The nitro group at the 3'-position is a versatile functional group that can be readily reduced to an amine. The resulting aminobenzophenone scaffold is a known pharmacophore in several classes of kinase inhibitors. The amino group can act as a hydrogen bond donor or acceptor, forming crucial interactions with the hinge region of the kinase.

This dual functionality allows for a divergent synthetic approach, where a common intermediate can be rapidly elaborated into a library of diverse kinase inhibitor candidates.

Synthetic Strategy: From Starting Material to Potent Inhibitor

The general synthetic strategy for converting this compound into a potent kinase inhibitor involves a two-step sequence: a palladium-catalyzed cross-coupling reaction followed by the reduction of the nitro group.

G start This compound intermediate 4-Aryl/Amino-3'-nitrobenzophenone start->intermediate Pd-catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) final 4-Aryl/Amino-3'-aminobenzophenone (Kinase Inhibitor) intermediate->final Nitro Group Reduction (e.g., SnCl2, H2/Pd-C)

Caption: General synthetic workflow for kinase inhibitor synthesis.

Step 1: Palladium-Catalyzed Cross-Coupling

The introduction of diversity at the 4-position is crucial for tuning the selectivity and potency of the final inhibitor. The choice of cross-coupling reaction will depend on the desired substituent.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.

Protocol: Synthesis of 4-(Aryl)-3'-nitrobenzophenone

  • Materials:

    • This compound

    • Arylboronic acid (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., K₂CO₃, 2.0 equivalents)

    • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

    • Nitrogen or Argon gas

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

    • Seal the flask with a rubber septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

    • Add the palladium catalyst to the flask under a positive pressure of inert gas.

    • Add the degassed solvent mixture to the flask via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3'-nitrobenzophenone.

ParameterCondition
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, DMF
Temperature 80-120 °C
Caption: Typical Suzuki-Miyaura reaction conditions.

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds.

Protocol: Synthesis of 4-(Amino)-3'-nitrobenzophenone

  • Materials:

    • This compound

    • Amine (primary or secondary, 1.5 equivalents)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Ligand (e.g., Xantphos, 4 mol%)

    • Base (e.g., Cs₂CO₃, 2.0 equivalents)

    • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

    • Nitrogen or Argon gas

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a flame-dried Schlenk tube, add the palladium pre-catalyst and the ligand.

    • Evacuate and backfill the tube with an inert gas three times.

    • Add this compound (1.0 eq), the amine (1.5 eq), and the base (2.0 eq).

    • Add the anhydrous solvent to the tube.

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-3'-nitrobenzophenone.

Step 2: Nitro Group Reduction

The reduction of the nitro group to an amine is a critical step in unmasking the key pharmacophore.

Protocol: Synthesis of 4-(Substituted)-3'-aminobenzophenone

  • Materials:

    • 4-(Substituted)-3'-nitrobenzophenone

    • Reducing agent (e.g., SnCl₂·2H₂O, 5.0 equivalents)

    • Solvent (e.g., Ethanol or Ethyl Acetate)

    • Sodium bicarbonate solution (saturated)

  • Procedure:

    • Dissolve the 4-(substituted)-3'-nitrobenzophenone (1.0 eq) in the chosen solvent in a round-bottom flask.

    • Add the reducing agent portion-wise at room temperature.

    • Heat the reaction mixture to reflux (or stir at room temperature, depending on the reducing agent) and monitor by TLC until the starting material is consumed.

    • Cool the reaction mixture and carefully quench by adding saturated sodium bicarbonate solution until the pH is basic.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final 4-(substituted)-3'-aminobenzophenone.

Reducing AgentSolventTemperature
SnCl₂·2H₂OEthanolReflux
H₂, Pd/CMethanol/Ethyl AcetateRoom Temperature
Fe, NH₄ClEthanol/WaterReflux
Caption: Common conditions for nitro group reduction.

Application Example: Synthesis of a p38 MAP Kinase Inhibitor

The 4-aminobenzophenone scaffold has been identified as a potent inhibitor of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory signaling cascade. Inhibition of p38 MAP kinase downregulates the production of pro-inflammatory cytokines like TNF-α and IL-1β.

G LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAP Kinase TLR4->p38 Activates TranscriptionFactors Transcription Factors p38->TranscriptionFactors Phosphorylates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) TranscriptionFactors->Cytokines Induces Transcription Inhibitor 4-Aminobenzophenone Inhibitor Inhibitor->p38 Inhibits

Caption: Simplified p38 MAP kinase signaling pathway.

A representative synthesis of a potent p38 MAP kinase inhibitor can be achieved by applying the protocols described above. For instance, a Buchwald-Hartwig amination of this compound with 2-aminoaniline, followed by nitro reduction, would yield a compound structurally related to the active aminobenzophenones reported by Ottosen et al.

CompoundTargetIC₅₀ (nM)
Compound 45 (from Ottosen et al.)p38 MAP Kinase10
IL-1β release14
TNF-α release6
Caption: Biological activity of a representative aminobenzophenone-based p38 MAP kinase inhibitor.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic and sequential manipulation of its bromo and nitro functionalities allows for the rapid generation of diverse compound libraries. The resulting aminobenzophenone scaffold has demonstrated significant potential, particularly in the development of potent p38 MAP kinase inhibitors for the treatment of inflammatory diseases. Future work in this area could focus on exploring a wider range of cross-coupling partners to further probe the structure-activity relationships and optimize the potency and selectivity of these inhibitors against other kinase targets.

References

  • Ottosen, E. R., Sørensen, M. D., Björkling, F., Skak-Nielsen, T., Fjording, M. S., Aaes, H., & Binderup, L. (2003).

"experimental procedure for the Grignard reaction with 4-Bromo-3'-nitrobenzophenone"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of (4-Bromophenyl)(3-nitrophenyl)(phenyl)methanol via Grignard Reaction

Abstract

This document provides a comprehensive experimental protocol for the synthesis of (4-bromophenyl)(3-nitrophenyl)(phenyl)methanol via the Grignard reaction, targeting an audience of researchers and drug development professionals. The procedure involves the formation of phenylmagnesium bromide, a potent organometallic nucleophile, followed by its reaction with the carbonyl group of 4-Bromo-3'-nitrobenzophenone. A significant focus is placed on addressing the inherent chemical incompatibility between the Grignard reagent and the nitro functional group, a challenge that defines this synthesis. We detail the causality behind critical experimental choices, from the rigorous requirement for anhydrous conditions to the controlled addition of reagents and subsequent purification steps. This guide is structured to provide not only a step-by-step methodology but also the underlying principles and safety considerations essential for a successful and safe execution.

Reaction Principle and Mechanistic Considerations

The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming new carbon-carbon bonds.[1] The overall transformation detailed herein involves two principal stages:

  • Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared through the oxidative insertion of magnesium metal into the carbon-bromine bond of bromobenzene.[2][3][4] This reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which is crucial for solvating and stabilizing the organomagnesium species.[4][5][6]

  • Nucleophilic Addition to Ketone: The highly nucleophilic carbon of the phenylmagnesium bromide attacks the electrophilic carbonyl carbon of this compound.[7][8][9] This addition proceeds through a six-membered ring transition state, forming a magnesium alkoxide intermediate.[9] Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[5][10]

Critical Challenge: Compatibility with the Nitro Group

A significant challenge in this specific synthesis is the presence of the nitro (-NO₂) group on the benzophenone substrate. Grignard reagents are not only strong nucleophiles but also potent bases and reducing agents. Aromatic nitro groups are known to be incompatible with Grignard reagents, as they can undergo reaction.[11] Potential side reactions include 1,2-addition of the Grignard reagent to one of the oxygens of the nitro group or reduction of the nitro group.[12][13] The Bartoli indole synthesis, for instance, leverages the reaction between vinyl Grignards and nitroarenes.[11][14] Therefore, the desired nucleophilic attack on the carbonyl carbon is in direct competition with these undesired pathways, which may lead to a complex product mixture and a lower yield of the target alcohol. Careful control of reaction conditions, such as low temperatures, is essential to favor the kinetically faster addition to the carbonyl group.

Materials and Apparatus

Reagents and Chemicals
ReagentFormulaM.W. ( g/mol )QuantityMoles (mmol)Molar Eq.
Magnesium TurningsMg24.310.39 g16.01.6
IodineI₂253.811 crystal-Catalytic
BromobenzeneC₆H₅Br157.011.57 g (1.05 mL)10.01.0
This compoundC₁₃H₈BrNO₃322.123.22 g10.01.0
Anhydrous Diethyl Ether(C₂H₅)₂O74.12~100 mL-Solvent
Hydrochloric Acid (5% aq.)HCl36.46~30 mL-Work-up
Saturated Sodium BicarbonateNaHCO₃84.01~20 mL-Wash
Saturated Sodium Chloride (Brine)NaCl58.44~20 mL-Wash
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying Agent
Petroleum Ether--As needed-Purification
2-PropanolC₃H₈O60.10As needed-Recrystallization
Apparatus
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Pressure-equalizing dropping funnel (125 mL)

  • Glass stopper

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon gas inlet and bubbler

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Erlenmeyer flasks

  • Beakers

  • Buchner funnel and filter flask

  • Standard laboratory glassware (graduated cylinders, pipettes)

  • All glassware must be oven-dried for at least 4 hours at 120 °C and assembled while hot under a stream of dry inert gas to ensure anhydrous conditions.[15]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reagent Grignard Formation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Assemble & Flame-Dry Apparatus Under N₂ B 2. Add Mg Turnings & Iodine Crystal A->B D 4. Add Bromobenzene Solution Dropwise to Mg B->D Initiate Reaction C 3. Prepare Bromobenzene in Anhydrous Ether C->D E 5. Reflux to Form Phenylmagnesium Bromide D->E G 7. Cool Grignard to 0°C E->G F 6. Prepare Ketone Solution (this compound) H 8. Add Ketone Solution Dropwise at 0°C F->H G->H I 9. Stir at Room Temp H->I J 10. Quench with 5% HCl (aq) I->J K 11. Extract with Ether J->K L 12. Wash Organic Layer (NaHCO₃, Brine) K->L M 13. Dry with Na₂SO₄ L->M N 14. Purify Crude Product (Recrystallization) M->N O 15. Characterize Product (TLC, MP, IR, NMR) N->O

Caption: Experimental workflow for the Grignard synthesis.

Detailed Experimental Protocol

Formation of Phenylmagnesium Bromide
  • Apparatus Setup: Assemble the oven-dried 250 mL three-neck flask with a magnetic stir bar, reflux condenser (with a drying tube or inert gas outlet), and a 125 mL dropping funnel. Ensure all joints are well-sealed.[15] Flame-dry the entire apparatus under a gentle stream of nitrogen or argon and allow it to cool to room temperature.

  • Magnesium Activation: Place the magnesium turnings (0.39 g) and a single small crystal of iodine into the reaction flask. The iodine serves to activate the magnesium surface by chemically removing the passivating magnesium oxide layer.[6][16]

  • Prepare Bromobenzene Solution: In a separate dry flask, dissolve bromobenzene (1.05 mL) in 20 mL of anhydrous diethyl ether. Transfer this solution to the dropping funnel.

  • Initiation: Add approximately 2-3 mL of the bromobenzene solution from the dropping funnel onto the magnesium turnings. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and the solution turning cloudy and greyish.[16] If the reaction does not start, gently warm the flask with a heating mantle or crush the magnesium turnings with a dry glass rod.[16][17]

  • Addition and Reflux: Once the reaction has initiated and is self-sustaining, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[17] The formation of the Grignard reagent is exothermic.[5][18] After the addition is complete, use an additional 5 mL of anhydrous ether to rinse the dropping funnel and add it to the flask. Continue to reflux the mixture with gentle heating for an additional 20-30 minutes to ensure all the magnesium has reacted.[19] The final solution of phenylmagnesium bromide should be dark and cloudy.

Reaction with this compound
  • Cooling: After the Grignard formation is complete, remove the heating mantle and cool the reaction flask in an ice-water bath to 0 °C.

  • Prepare Ketone Solution: In a separate beaker, dissolve this compound (3.22 g) in approximately 40 mL of anhydrous diethyl ether. Gentle warming may be required to fully dissolve the ketone. Ensure the solution is cooled back to room temperature before addition.

  • Controlled Addition: Transfer the ketone solution to the dropping funnel. Add the solution dropwise to the cooled, stirring Grignard reagent.[16] Maintain the internal temperature below 10 °C during the addition to minimize side reactions with the nitro group. The reaction is exothermic, and a rapid addition can lead to an uncontrolled reaction.[18]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 60 minutes to ensure the reaction goes to completion.

Work-up and Product Isolation
  • Quenching: Cool the reaction mixture again in a large ice bath. Very slowly and cautiously, add approximately 30 mL of 5% aqueous HCl dropwise through the dropping funnel to quench the reaction and dissolve the magnesium salts.[16][20] This step is highly exothermic and will generate fumes; perform it in a well-ventilated fume hood.[15]

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. If two distinct layers are not visible, add more diethyl ether. Separate the layers and collect the organic (ether) layer. Extract the aqueous layer twice more with 20 mL portions of diethyl ether.[6]

  • Washing: Combine all organic extracts in the separatory funnel. Wash the combined organic layer sequentially with 20 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 20 mL of brine (to reduce the solubility of organic material in the aqueous phase).[21]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate.[6][22] Decant or filter the dried solution into a clean, pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator.

Purification
  • Removal of Biphenyl: The primary byproduct is often biphenyl, formed from the coupling of the Grignard reagent with unreacted bromobenzene.[5] This can be removed by trituration. Add a small amount of cold petroleum ether (~10-15 mL) to the crude solid residue. Triphenylmethanol is poorly soluble in petroleum ether, while biphenyl is soluble.[6][17] Swirl the mixture, then carefully decant the petroleum ether wash. Repeat this process two more times.

  • Recrystallization: Recrystallize the remaining solid from a suitable solvent, such as 2-propanol or an ethanol/water mixture, to obtain the purified (4-bromophenyl)(3-nitrophenyl)(phenyl)methanol.[19]

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven. Determine the final mass and calculate the percentage yield.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A suitable eluent would be a mixture of ethyl acetate and hexanes.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.[20]

  • Infrared (IR) Spectroscopy: Look for the disappearance of the ketone carbonyl (C=O) stretch (~1660 cm⁻¹) from the starting material and the appearance of a broad alcohol hydroxyl (O-H) stretch (~3200-3600 cm⁻¹) in the product.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure of the final product.[23][24][25]

Safety Precautions

  • Fire Hazard: Diethyl ether is extremely flammable and volatile. All operations must be conducted in a certified chemical fume hood, away from any open flames or spark sources.[15][18]

  • Exothermic Reactions: Both the formation of the Grignard reagent and its subsequent reaction and quenching are highly exothermic. Maintain constant vigilance and have an ice bath readily available for emergency cooling to prevent a runaway reaction.[18][26]

  • Anhydrous Conditions: Grignard reagents react violently with water.[3][9] Ensure all glassware is scrupulously dried and the reaction is protected from atmospheric moisture.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile gloves for dexterity, but be aware they are combustible) must be worn at all times.[18][26]

  • Handling Reagents: Bromobenzene is a toxic irritant. Handle all chemicals in a fume hood and avoid inhalation or skin contact.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Grignard reaction fails to initiate. 1. Wet glassware or solvent.[21]2. Passivated magnesium surface (oxide layer).[1]1. Ensure all equipment and reagents are rigorously anhydrous.[21]2. Add a crystal of iodine, a few drops of 1,2-dibromoethane, or gently crush the Mg turnings with a glass rod to expose a fresh surface.[1][21]
Low yield of the desired product. 1. Incomplete Grignard formation.2. Premature quenching of the reagent by moisture.[21]3. Side reaction with the nitro group.1. Monitor Grignard formation until most Mg is consumed.2. Maintain strict anhydrous conditions throughout.3. Perform the ketone addition at low temperature (0 °C) to favor attack at the carbonyl.
Persistent emulsion during extraction. Formation of fine magnesium salt precipitates at the interface.[21]1. Add saturated NaCl (brine) to increase the ionic strength of the aqueous layer.[21]2. Filter the entire mixture through a pad of Celite before separation.[21]
Product is an oil or fails to crystallize. Presence of impurities, especially biphenyl.1. Ensure thorough removal of biphenyl by trituration with petroleum ether.2. Attempt purification by column chromatography.

References

  • One Part of Chemistry. (2011, November 23). Grignard Synthesis of Triphenylmethanol. Available at: [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Available at: [Link]

  • StudyCorgi. (2023, November 29). Synthesis of Triphenylmethanol from Grignard Reaction. Available at: [Link]

  • University of California, Riverside. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Available at: [Link]

  • Odinity. (2013, November 16). Synthesis of Triphenylmethanol from Benzophenone and Bromobenzene. Available at: [Link]

  • Purdue University. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]

  • Chemistry Stack Exchange. (2018, July 30). Compatibility of Grignard reagents with aromatic nitro groups. Available at: [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Available at: [Link]

  • Scribd. (n.d.). Grignard Reaction Purification Guide. Available at: [Link]

  • OChem Channel. (2019, January 7). making Grignard reagents. Available at: [Link]

  • Funny Ehs info. (2024, June 6). Grignard reaction safety. Available at: [Link]

  • Homework.Study.com. (n.d.). In the Grinard Reaction, which methods are used to purify the product and what is removed in each step of the experiment? Available at: [Link]

  • BYJU'S. (n.d.). Grignard Reagent. Available at: [Link]

  • Research and Reviews. (2021, October 27). Synthesis and Preparation of Grignard Reagent. Available at: [Link]

  • Bartleby.com. (n.d.). The Grignard Synthesis of Triphenylmethanol. Available at: [Link]

  • University of Massachusetts Boston. (n.d.). CHM 244 Lab Practical- Grignard Reactions. Available at: [Link]

  • Garst, J. F., & Ungváry, F. (2001). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Organic Letters, 3(13), 2093–2095. Available at: [Link]

  • University of Calgary. (n.d.). Aryl Grignards. Available at: [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Available at: [Link]

  • Ballini, R., Bartoli, G., & Marcantoni, E. (1993). N-allylhydroxylamines from 1,2-addition of allyl Grignard reagents to nitro compounds: generality and drawbacks of the reaction. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-3. Available at: [Link]

  • Whitesides, G. M., Nordlander, J. E., & Roberts, J. D. (1962). Nuclear magnetic resonance spectroscopy. Structure and dynamic character of allylic Grignard reagents. Discussions of the Faraday Society, 34, 185-190. Available at: [Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. Available at: [Link]

  • Lab Alley. (2024, October 29). SAFETY DATA SHEET - Magnesium Metal Turnings Grignard, Reagent Grade. Available at: [Link]

  • Wikipedia. (n.d.). Grignard reaction. Available at: [Link]

  • University of California, Irvine. (n.d.). 6. Grignard Reaction. Available at: [Link]

  • Ashby, E. C., Laemmle, J., & Neumann, H. M. (1974). Mechanisms of Grignard reagent addition to ketones. Accounts of Chemical Research, 7(8), 272–280. Available at: [Link]

  • OC Lab Videos. (2020, October 29). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Available at: [Link]

  • Whitesides, G. M., Nordlander, J. E., & Roberts, J. D. (1962). Nuclear magnetic resonance spectroscopy. Structure and dynamic character of allylic Grignard reagents. Discussions of the Faraday Society, 34, 185-190. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Available at: [Link]

  • Jasperse, C. (n.d.). Grignard Reaction. Available at: [Link]

  • Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598–1605. Available at: [Link]

  • Cho, C. S., Kim, J. H., Kim, T. J., & Shim, S. C. (2012). Substitution of the nitro group with Grignard reagents: facile arylation and alkenylation of pyridine N-oxides. Organic & Biomolecular Chemistry, 10(45), 8931-8934. Available at: [Link]

  • Wikipedia. (n.d.). Bartoli indole synthesis. Available at: [Link]

  • Van Hoveln, R., Zhuravel, M. A., & Miller, S. P. (2017). Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X-Ray Spectroscopy. ChemPhysChem, 18(1), 1-5. Available at: [Link]

  • Whitesides, G. M., Witanowski, M., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. The Configurational Stability of Primary Grignard Reagents. Structure and Medium Effects. Journal of the American Chemical Society, 87(13), 2854–2862. Available at: [Link]

  • Bartoli, G., et al. (1983). Mechanism of reaction between Grignard reagents and nitroarenes. Product distribution and relative reactivities of Grignard reagents with nitronaphthalene system. Journal of the Chemical Society, Perkin Transactions 2, (5), 657-660. Available at: [Link]

  • University of Missouri-St. Louis. (n.d.). 25. The Grignard Reaction. Available at: [Link]

  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]

  • Knochel, P., et al. (2001). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 66(12), 4243–4254. Available at: [Link]

Sources

Application Note: A Novel Protocol for the Derivatization of Phenolic Compounds using 4-Bromo-3'-nitrobenzophenone for Enhanced HPLC-UV Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and sensitive method for the analytical determination of phenolic compounds. The protocol is centered on a pre-column derivatization strategy using 4-Bromo-3'-nitrobenzophenone as a novel labeling reagent. Analytes that lack a strong native chromophore, such as simple phenols, are chemically modified to attach the benzophenone moiety, which provides significant UV absorbance. This derivatization enhances chromatographic retention on reverse-phase columns and dramatically improves detection limits using standard HPLC-UV equipment. We provide a complete, step-by-step protocol for the derivatization of a model phenolic analyte, optimized reaction conditions, and a validated HPLC-UV methodology for the separation and quantification of the resulting derivative.

Introduction: The Rationale for Derivatization

In analytical chemistry, particularly within the pharmaceutical and environmental sectors, the accurate quantification of trace-level analytes is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, but its utility is often limited by the physicochemical properties of the target molecules. Many compounds, including certain phenols, carboxylic acids, and amines, exhibit poor retention on common reverse-phase columns and lack a strong chromophore, making sensitive detection by UV-Vis spectrophotometry challenging.[1][2]

Chemical derivatization addresses these limitations by modifying the analyte to produce a derivative with more favorable analytical properties. An ideal derivatization reagent should:

  • React specifically and quantitatively with the target functional group under mild conditions.

  • Introduce a tag or moiety that enhances detector response.

  • Improve the chromatographic behavior of the analyte.

This guide introduces This compound as a highly effective derivatizing agent for phenolic compounds. The benzophenone core is an excellent chromophore, and its UV absorbance is further enhanced by the conjugated nitro group. The bromine atom on the 4-position of one phenyl ring serves as an excellent leaving group for a nucleophilic substitution reaction, allowing for the covalent attachment of the entire molecule to a phenolic analyte.

Principle of the Derivatization Reaction

The core of this protocol is the chemical reaction between a phenolic analyte and this compound. The reaction proceeds via a Williamson ether synthesis mechanism.

Causality of Experimental Choices:

  • Base-Catalyzed Reaction: The phenolic hydroxyl group is weakly acidic and not sufficiently nucleophilic to displace the bromide from the aromatic ring on its own. The addition of a moderate base, such as potassium carbonate (K₂CO₃), is crucial to deprotonate the phenol, forming a highly nucleophilic phenoxide anion.

  • Solvent System: An aprotic polar solvent like acetonitrile is selected to solubilize both the polar phenoxide salt and the relatively nonpolar derivatizing reagent without interfering with the reaction (i.e., it does not have acidic protons).

  • Phase-Transfer Catalyst (Optional but Recommended): To accelerate the reaction, especially in less polar systems or with less reactive phenols, a phase-transfer catalyst like 18-crown-6 can be employed. The crown ether complexes the potassium cation (K⁺), making the phenoxide anion "naked" and significantly more reactive.

  • Thermal Energy: Heating the reaction mixture provides the necessary activation energy to overcome the energy barrier for the nucleophilic aromatic substitution, driving the reaction to completion in a reasonable timeframe.

The resulting derivative is a stable ether with a strong UV-absorbing tag, ideal for subsequent HPLC analysis.

Figure 1. Reaction scheme for the derivatization of a phenolic analyte.

Materials, Methods & Safety

Reagents and Equipment
  • Reagents:

    • This compound (CAS: 62100-13-4)[3]

    • Model Analyte: Phenol (or other phenolic compound of interest)

    • Potassium Carbonate (K₂CO₃), anhydrous

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Deionized Water (18.2 MΩ·cm)

    • Formic Acid (or Acetic Acid) for mobile phase modification

    • (Optional) 18-Crown-6 phase-transfer catalyst

  • Equipment:

    • HPLC system with UV/Vis or Diode Array Detector (DAD)

    • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Analytical balance

    • Vortex mixer

    • Heating block or water bath

    • 2 mL autosampler vials with caps

    • Syringe filters (0.22 µm, PTFE or nylon)

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling reagents.[4]

  • Chemical Handling:

    • This compound and related nitroaromatic compounds should be handled with care. Avoid inhalation of dust and skin contact.[5][6] They may cause skin and eye irritation.[7]

    • Perform all weighing and reagent preparation in a chemical fume hood to minimize exposure.[6]

    • Acetonitrile is flammable and toxic. Handle in a well-ventilated area away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

Detailed Experimental Protocols

Protocol 1: Stock Solution Preparation
  • Analyte Stock (1 mg/mL): Accurately weigh 10.0 mg of the phenolic analyte and dissolve it in 10.0 mL of acetonitrile in a volumetric flask.

  • Derivatization Reagent Stock (5 mg/mL): Accurately weigh 25.0 mg of this compound and dissolve it in 5.0 mL of acetonitrile. This solution should be stored in an amber vial and can be kept at 4°C for up to one week.

Protocol 2: Derivatization of Phenolic Analyte
  • Prepare Reaction Vial: To a 2 mL autosampler vial, add 1.0 g of anhydrous potassium carbonate.

  • Add Analyte: Pipette 100 µL of the analyte stock solution (or a diluted working solution) into the vial.

  • Add Reagent: Pipette 200 µL of the this compound stock solution into the vial. This represents a significant molar excess of the reagent to drive the reaction to completion.

  • Add Solvent: Add 600 µL of acetonitrile to bring the total reaction volume to approximately 900 µL.

  • Seal and React: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block set to 70°C for 60 minutes.

  • Cool and Quench: After 60 minutes, remove the vial and allow it to cool to room temperature.

  • Prepare for Analysis: Uncap the vial and carefully transfer the supernatant to a clean vial. Add 100 µL of deionized water. Filter the solution through a 0.22 µm syringe filter into a clean autosampler vial for HPLC analysis.

Protocol 3: HPLC-UV Analysis

The derivatized analyte will be significantly more hydrophobic than the parent phenol, resulting in longer retention times on a C18 column. The benzophenone chromophore has a strong absorbance maximum that allows for sensitive detection.

ParameterRecommended Condition
HPLC Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Deionized Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Program 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 260 nm (or scan with DAD to find optimal wavelength)

Workflow and Expected Results

The overall analytical process is streamlined for efficiency and reproducibility. A successful derivatization will be evident by the appearance of a new, well-resolved peak in the chromatogram at a later retention time compared to the underivatized analyte. The excess derivatization reagent will also produce a large peak, which should be chromatographically separated from the derivatized analyte peak.

Figure 2. Complete analytical workflow from preparation to data analysis.

Trustworthiness through Self-Validation: This protocol serves as a self-validating system. By running a "blank" (all reagents except the analyte) and an underivatized analyte standard, the analyst can confirm the identity of the new derivative peak and the peak for the excess reagent. For quantitative applications, a calibration curve should be prepared by derivatizing a series of analyte standards of known concentrations to establish linearity, limit of detection (LOD), and limit of quantification (LOQ).

References

  • Marquis, B. J., Louks, H. P., Bose, C., Wolfe, R. R., & Singh, S. P. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732. Available at: [Link]

  • Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13. Available at: [Link]

  • Ingalls, S. T., Minkler, P. E., Hoppel, C. L., & Nordlander, J. E. (1984). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. Journal of Chromatography A, 299(2), 365-76. Available at: [Link]

  • University of Technology, Iraq. Phenol Assay. Available at: [Link]

  • Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Available at: [Link]

  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed. Available at: [Link]

  • Sarian, S., et al. (2019). synthesis and antioxidant evaluation of 3-bromo-flavone. ResearchGate. Available at: [Link]

  • ResearchGate. (2011). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. Available at: [Link]

  • Brett, A. M. O., & Gutz, I. G. R. (2006). Phenol And Para-Substituted Phenols Electrochemical Oxidation Pathways. SciSpace. Available at: [Link]

  • ResearchGate. (2014). Derivatization of carboxylic acids with 4-APEBA for detection by positive-ion LC-ESI-MS(/MS) applied for the analysis of prostanoids and NSAID in urine. Available at: [Link]

  • Alfa Aesar. (2026). 1-Bromo-4-nitrobenzene Safety Data Sheet. Available at: [Link]

  • Chhanikar, P. T., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. AJACR, 9(2), 1-13. Available at: [Link]

  • Bloom, A., & Welch, E. V. (1957). U.S. Patent No. 2,798,871. Washington, DC: U.S. Patent and Trademark Office.
  • Adger, B. M., et al. (2013). U.S. Patent No. 8,668,821. Washington, DC: U.S. Patent and Trademark Office.
  • D'Souza, N. B., & Wrolstad, R. E. (1971). Estimation of Phenols by the 4-Aminoantipyrine Method: Identification of the Colored Reaction Products by Proton Magnetic Resonance Spectroscopy. ResearchGate. Available at: [Link]

  • Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Available at: [Link]

  • D'souza, D. M., & Müller, T. J. J. (2007). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Future medicinal chemistry, 4(1), 81-93. Available at: [Link]

  • Sarian, S., et al. (2019). SYNTHESIS AND ANTIOXIDANT EVALUATION OF 3-BROMO-FLAVONE. International Journal of Applied Pharmaceutics, 11(5), 133-136. Available at: [Link]

  • Wiley. (n.d.). 4-Bromo-benzophenone. SpectraBase. Available at: [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-3'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of 4-Bromo-3'-nitrobenzophenone

This compound is a strategically important intermediate in the fine chemical and pharmaceutical industries. Its unique trifunctional structure, featuring a brominated phenyl ring, a nitrated phenyl ring, and a central ketone carbonyl group, offers a versatile platform for the synthesis of a wide array of complex organic molecules. The differential reactivity of its functional groups allows for selective and sequential chemical transformations, making it a valuable building block in the development of novel active pharmaceutical ingredients (APIs) and advanced materials.

The brominated ring provides a handle for cross-coupling reactions such as Suzuki and Heck couplings, enabling the formation of carbon-carbon bonds. The nitro group can be readily reduced to an amine, opening pathways to a variety of amino-functionalized derivatives, which are common moieties in pharmaceuticals. The benzophenone core itself imparts specific photochemical properties, making its derivatives useful as photoinitiators in polymer chemistry.

This document provides a comprehensive guide to the large-scale synthesis of this compound, with a focus on a robust and scalable Friedel-Crafts acylation methodology. The protocols and insights provided herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both scientific integrity and practical applicability in an industrial setting.

Synthetic Strategy: The Friedel-Crafts Acylation Approach

The most direct and industrially viable route for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene with 3-nitrobenzoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of industrial organic synthesis for the preparation of aryl ketones.

The reaction proceeds via the formation of a highly electrophilic acylium ion from 3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The electron-rich bromobenzene then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized intermediate, which subsequently loses a proton to regenerate the aromaticity and yield the desired product. The bromine atom on the benzene ring is an ortho-, para-director; therefore, the acylation occurs predominantly at the para-position due to steric hindrance at the ortho-positions.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Bromobenzene Bromobenzene ElectrophilicAttack Electrophilic Aromatic Substitution Bromobenzene->ElectrophilicAttack NitrobenzoylChloride 3-Nitrobenzoyl Chloride AcyliumIon Acylium Ion Formation NitrobenzoylChloride->AcyliumIon + AlCl₃ AlCl3_cat AlCl₃ (Catalyst) AcyliumIon->ElectrophilicAttack Product This compound ElectrophilicAttack->Product HCl HCl (byproduct) ElectrophilicAttack->HCl

Caption: Friedel-Crafts acylation workflow for this compound synthesis.

Detailed Protocol for Large-Scale Synthesis

This protocol is designed for a representative large-scale batch production. All operations should be conducted in a well-ventilated chemical manufacturing facility with appropriate personal protective equipment (PPE).

Reagents and Materials
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (kg)Molar Equivalents
Bromobenzene108-86-1157.01100.01.0
3-Nitrobenzoyl chloride121-90-4185.56129.51.1
Anhydrous Aluminum Chloride (AlCl₃)7446-70-0133.34102.01.2
Dichloromethane (DCM)75-09-284.93500.0-
Hydrochloric Acid (37%)7647-01-036.46As required-
Sodium Bicarbonate (5% aq. sol.)144-55-884.01As required-
Brine (saturated NaCl aq. sol.)7647-14-558.44As required-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As required-
Isopropanol67-63-060.10As required-
Step-by-Step Procedure
  • Reactor Setup and Inerting:

    • Ensure the glass-lined reactor is clean, dry, and equipped with a mechanical stirrer, thermometer, condenser, and a nitrogen inlet.

    • Inert the reactor by purging with dry nitrogen gas.

  • Charge of Reactants:

    • Charge the reactor with dichloromethane (500 kg).

    • Begin agitation and slowly add anhydrous aluminum chloride (102.0 kg) in portions, maintaining the temperature below 25°C. The addition is exothermic.

    • Once the addition is complete, cool the slurry to 0-5°C.

    • Slowly add bromobenzene (100.0 kg) to the reactor over a period of 1-2 hours, maintaining the temperature between 0-5°C.

  • Addition of 3-Nitrobenzoyl Chloride:

    • Dissolve 3-nitrobenzoyl chloride (129.5 kg) in dichloromethane (100 kg) in a separate vessel.

    • Add the 3-nitrobenzoyl chloride solution to the reactor dropwise over 2-3 hours, ensuring the temperature does not exceed 10°C. Hydrogen chloride gas will be evolved and should be scrubbed through a caustic scrubber.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for 12-16 hours.

    • Monitor the reaction progress by HPLC until the consumption of bromobenzene is complete.

  • Work-up and Quenching:

    • Prepare a mixture of crushed ice (500 kg) and concentrated hydrochloric acid (50 L) in a separate quenching vessel.

    • Slowly and carefully transfer the reaction mixture to the quenching vessel with vigorous stirring. This is a highly exothermic process and requires efficient cooling to maintain the temperature below 25°C.[1][2]

    • After the transfer is complete, continue stirring for 30 minutes to ensure complete decomposition of the aluminum chloride complex.

  • Phase Separation and Washing:

    • Transfer the quenched mixture to a liquid-liquid extractor.

    • Separate the organic (DCM) layer.

    • Wash the organic layer sequentially with:

      • 5% aqueous sodium bicarbonate solution until effervescence ceases.

      • Water.

      • Saturated brine solution.[1]

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to recover the dichloromethane and obtain the crude product.

  • Purification by Recrystallization:

    • Dissolve the crude this compound in hot isopropanol.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration and wash with a small amount of cold isopropanol.

    • Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.

Quality Control and Characterization

To ensure the suitability of this compound for its intended applications, a rigorous quality control process is essential.

ParameterSpecificationAnalytical Method
AppearancePale yellow to yellow crystalline solidVisual Inspection
Purity (by HPLC)≥ 99.0%High-Performance Liquid Chromatography
Melting Point98-102°CMelting Point Apparatus
Water Content (by Karl Fischer)≤ 0.5%Karl Fischer Titration
Residual Solvents (DCM, Isopropanol)As per ICH guidelinesGas Chromatography (GC)
IdentificationConforms to the structure¹H NMR, ¹³C NMR, FT-IR

Safety Considerations

The large-scale synthesis of this compound involves the handling of hazardous materials and requires strict adherence to safety protocols.

  • Bromobenzene: Flammable liquid and vapor. Causes skin irritation and is harmful if inhaled.[2]

  • 3-Nitrobenzoyl Chloride: Causes severe skin burns and eye damage. Toxic in contact with skin.[1]

  • Anhydrous Aluminum Chloride: Reacts violently with water. Causes severe skin burns and eye damage.

  • Dichloromethane: Suspected of causing cancer.

All manipulations should be performed in a well-ventilated area, and appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. An emergency shower and eyewash station should be readily accessible.

Industrial Applications

This compound is a versatile intermediate with applications in several industrial sectors:

  • Pharmaceutical Synthesis: It serves as a key starting material for the synthesis of various pharmaceutical compounds. The bromo and nitro functionalities allow for the introduction of diverse pharmacophores.

  • Photoinitiators: Benzophenone derivatives are widely used as photoinitiators in UV-curable coatings, inks, and adhesives. The substituents on the aromatic rings can be tailored to tune the absorption spectrum and reactivity.

  • Materials Science: It can be used as a monomer or a building block for the synthesis of specialty polymers and other advanced materials with specific optical or electronic properties.[3]

Applications cluster_pharma Pharmaceuticals cluster_materials Materials Science Product This compound API_Synthesis API Synthesis Product->API_Synthesis Drug_Discovery Drug Discovery Scaffolds Product->Drug_Discovery Photoinitiators Photoinitiators (UV Curing) Product->Photoinitiators Specialty_Polymers Specialty Polymers Product->Specialty_Polymers

Caption: Key industrial application areas for this compound.

References

  • Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. Department Chemie und Biologie. Available at: [Link]

  • Friedel-Crafts Acetylation of Bromobenzene. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-3'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Bromo-3'-nitrobenzophenone. Here, we address common challenges, provide in-depth troubleshooting, and offer optimization protocols to improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound?

The most common and direct method is the Friedel-Crafts acylation . This reaction is a classic electrophilic aromatic substitution where the aromatic ring of bromobenzene attacks a resonance-stabilized acylium ion.[1][2] The acylium ion is generated in situ from 3-nitrobenzoyl chloride and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] The acyl group is a deactivating group, which advantageously prevents polyacylation reactions.[1][3][4]

Caption: Friedel-Crafts acylation mechanism for this compound.

Q2: Why is a stoichiometric amount of aluminum chloride (AlCl₃) necessary, rather than a catalytic amount?

A stoichiometric quantity of AlCl₃ is crucial because the catalyst acts as both a reactant and a complexing agent.[3] The Lewis acid is required to generate the electrophilic acylium ion from the acyl chloride.[2] However, the carbonyl oxygen of the resulting benzophenone product is also a Lewis base and forms a stable complex with AlCl₃.[3] This complexation deactivates both the product towards further reaction and the catalyst, effectively removing it from the reaction cycle.[3] Therefore, at least one equivalent of AlCl₃ per equivalent of acyl chloride is required to drive the reaction to completion.

Q3: What are the correct starting materials? Why is reacting nitrobenzene with 4-bromobenzoyl chloride not a viable alternative?

The recommended starting materials are bromobenzene and 3-nitrobenzoyl chloride .

The alternative route—using nitrobenzene and 4-bromobenzoyl chloride—is generally unsuccessful. The nitro group (-NO₂) is a powerful electron-withdrawing group that strongly deactivates the benzene ring towards electrophilic aromatic substitution.[3] Friedel-Crafts reactions typically fail when performed on aromatic rings that are less reactive than a mono-halobenzene.[5][6] Therefore, attempting the acylation on a strongly deactivated substrate like nitrobenzene will result in little to no product formation.[7]

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Problem Area 1: Consistently Low or No Product Yield

Q: My reaction has a very low yield, or it failed completely. What are the most common culprits?

Low yield is the most frequent issue and can usually be traced to one of four key areas: catalyst integrity, reagent quality, reaction conditions, or stoichiometry.

  • Catalyst Inactivity (Moisture Contamination): Aluminum chloride is extremely hygroscopic and reacts violently with water, rendering it inactive.[3][8] The presence of even trace amounts of moisture in your glassware, solvent, or starting materials will deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use a high-purity, anhydrous grade of the reaction solvent (e.g., dichloromethane, 1,2-dichloroethane). Use a freshly opened bottle of AlCl₃ or a properly stored, sealed container.

  • Insufficient Catalyst Loading: As discussed in the FAQ, a stoichiometric amount of AlCl₃ is required.[3][9] Using a merely "catalytic" amount will result in the reaction stalling after a small amount of product is formed.

    • Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (typically 3-nitrobenzoyl chloride). This ensures enough catalyst is present to both drive the reaction and account for complexation with the product.

  • Sub-optimal Reaction Temperature: Temperature control is critical.[10][] An excessively low temperature may not provide enough energy to overcome the activation barrier, while a temperature that is too high can lead to side reactions and decomposition of starting materials or product.

    • Solution: Start the reaction at 0°C during the addition of AlCl₃ to control the initial exotherm. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. Gentle heating (e.g., 40-50°C) may be required to push the reaction to completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Poor Reagent Purity: The purity of both bromobenzene and 3-nitrobenzoyl chloride is essential.[3] Impurities can interfere with the catalyst or lead to unwanted side products. 3-nitrobenzoyl chloride can degrade over time, especially if exposed to moisture, hydrolyzing back to 3-nitrobenzoic acid.

    • Solution: Use freshly distilled bromobenzene. If the 3-nitrobenzoyl chloride is old or suspect, verify its purity or prepare it fresh by reacting 3-nitrobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride.

Troubleshooting_Low_Yield start Low or No Yield Observed q1 Were anhydrous conditions strictly maintained? start->q1 fix1 SOLUTION: - Oven/flame-dry all glassware. - Use anhydrous solvents. - Use fresh, dry AlCl₃. q1->fix1 s1_no q2 Was a stoichiometric amount (>1.1 eq) of AlCl₃ used? q1->q2 s1_yes s1_yes Yes s1_no No fix2 SOLUTION: Repeat reaction using at least 1.1 equivalents of AlCl₃. q2->fix2 s2_no q3 Was the reaction temperature optimized? q2->q3 s2_yes s2_yes Yes s2_no No fix3 SOLUTION: - Add AlCl₃ at 0°C. - Allow to warm to RT. - Consider gentle heating (40-50°C)  while monitoring with TLC. q3->fix3 s3_no q4 Are the reagents of high purity? q3->q4 s3_yes s3_yes Yes s3_no No fix4 SOLUTION: - Distill bromobenzene. - Use fresh or newly prepared  3-nitrobenzoyl chloride. q4->fix4 s4_no end_node Yield should improve. q4->end_node Yes s4_no No/Unsure

Caption: A stepwise workflow for troubleshooting low yields.

Problem Area 2: Formation of Multiple Products & Impurities

Q: My TLC analysis shows multiple spots, and the final product is impure. What are the likely side products?

The primary impurity is typically the undesired regioisomer, 2-Bromo-3'-nitrobenzophenone .

  • Cause: The bromine atom on bromobenzene is an ortho, para-directing group.[7] While the para-substitution (leading to the desired 4-bromo product) is sterically favored and usually predominates, a smaller amount of ortho-substitution can occur.[12] The ratio of para to ortho product can be influenced by the reaction solvent and temperature.

  • Solution:

    • Temperature Control: Running the reaction at lower temperatures (0°C to room temperature) often enhances selectivity for the sterically less hindered para product.

    • Purification: Careful purification is required to separate the isomers. Flash column chromatography is the most effective method. Due to the similar polarities of the isomers, a shallow solvent gradient (e.g., starting with 5% ethyl acetate in hexanes and slowly increasing to 15-20%) is recommended for good separation.[13] Recrystallization from a solvent system like ethanol or an ethanol/water mixture can also be effective if the isomeric impurity is present in small amounts.[13]

Problem Area 3: Difficult Product Isolation and Purification

Q: The crude product is a persistent oil and will not crystallize. How can I effectively purify it?

An oily product often indicates the presence of significant impurities (such as the ortho-isomer or residual solvent) that inhibit crystallization.[13]

  • Solution 1: Flash Column Chromatography: This is the most robust method for purifying non-crystalline products.

    • Procedure: Dissolve the crude oil in a minimal amount of dichloromethane. Adsorb it onto a small amount of silica gel, dry it to a free-flowing powder, and load it onto a prepared silica gel column. Elute with a hexanes/ethyl acetate solvent system, starting with a low polarity and gradually increasing it. Combine the pure fractions (as identified by TLC) and remove the solvent in vacuo.

  • Solution 2: Inducing Crystallization: After chromatographic purification, if the product is still an oil, you can attempt to induce crystallization.

    • Procedure: Dissolve the purified oil in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, isopropanol). Slowly add a co-solvent in which the product is poorly soluble (e.g., water, hexanes) until the solution becomes slightly turbid. Gently warm the solution until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod at the solvent line can help initiate crystal formation.

Experimental Protocol & Optimization

Standard Protocol for Synthesis of this compound

Safety Note: This reaction is exothermic and generates HCl gas. It must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a calcium chloride drying tube leading to a base trap). Maintain an inert atmosphere (nitrogen or argon).

  • Reagent Charging: To the flask, add bromobenzene (1.2 eq.) and an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 3-5 mL per mmol of the limiting reagent). Cool the flask to 0°C in an ice bath.

  • Catalyst Addition: While stirring, add anhydrous aluminum chloride (AlCl₃) (1.2 eq.) portion-wise, ensuring the internal temperature does not rise significantly.

  • Acyl Chloride Addition: Dissolve 3-nitrobenzoyl chloride (1.0 eq.) in a minimal amount of the anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 10:1 Hexanes:Ethyl Acetate eluent). If the reaction stalls, consider gentle heating to 40°C.

  • Workup: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by pouring the mixture over crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with the solvent (DCM or DCE).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol or by flash column chromatography as described in the troubleshooting section.

Data Summary: Impact of Reaction Parameters on Yield
ParameterConditionExpected Impact on Yield/PurityRationale
Catalyst Loading < 1.0 eq.Very Low YieldInsufficient catalyst to drive the reaction due to product complexation.[3]
1.1 - 1.3 eq.Optimal Ensures complete reaction.
> 1.5 eq.Diminishing returns; may increase side products.Excess Lewis acid can promote unwanted side reactions.
Temperature 0°C to RTGood Yield, High PurityFavors the desired para-isomer and minimizes decomposition.[]
40 - 50°CHigher Yield (potentially)Can help overcome the activation energy if the reaction is sluggish at RT.[3]
> 60°CLower Yield, More ImpuritiesIncreased risk of side reactions and decomposition.[3]
Solvent Dichloromethane (DCM)GoodStandard, effective solvent for Friedel-Crafts reactions.
1,2-Dichloroethane (DCE)Good (allows higher temp.)Useful if gentle heating is required.
Carbon Disulfide (CS₂)Good (classic solvent)Effective but highly flammable and toxic; less commonly used now.[14]
NitrobenzenePoor (as solvent)Can act as a deactivating solvent and is difficult to remove.

References

  • Benchchem.
  • Benchchem.
  • Quora.
  • Vertex AI Search.
  • Quora.
  • YouTube.
  • Chemistry Steps.
  • BYJU'S.
  • Master Organic Chemistry. EAS Reactions (3)
  • Google P
  • Chemistry LibreTexts. Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Organic Chemistry Portal.
  • YouTube. 4-Bromobenzophenone by the Friedel-Crafts reaction.
  • Benchchem. Technical Support Center: Purification of 4-Bromo-3-iodophenol Reaction Products.
  • Creative Biolabs.
  • BOC Sciences.
  • Organic Syntheses Procedure. p-BROMOPHENOL.

Sources

Technical Support Center: Purification of Crude 4-Bromo-3'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromo-3'-nitrobenzophenone. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this key chemical intermediate with high purity. We will address common issues through a series of frequently asked questions and provide detailed, field-proven protocols to streamline your purification workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides direct answers to common questions and troubleshooting advice for purifying crude this compound.

Q1: What are the likely impurities in my crude this compound sample?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route, which is typically a Friedel-Crafts acylation. Understanding potential contaminants is the first step toward designing an effective purification strategy.

  • Unreacted Starting Materials: The most common impurities are residual starting materials. Depending on the specific synthesis, this could include bromobenzene, 3-nitrobenzoyl chloride, or 3-nitrobenzoic acid.

  • Regioisomers: While the directing effects of the substituents favor the formation of the 4-bromo and 3'-nitro product, small amounts of other isomers, such as 2-bromo analogs, can sometimes form, especially if reaction temperatures are not well-controlled.

  • Hydrolysis Products: If moisture is present during the reaction or work-up, the acylating agent (3-nitrobenzoyl chloride) can hydrolyze back to 3-nitrobenzoic acid.

  • Catalyst Residues: Residual Lewis acid catalyst (e.g., aluminum chloride) and its hydrated forms are common inorganic impurities that must be removed during the aqueous work-up.[1]

Q2: Should I use recrystallization or column chromatography for purification?

A2: The choice between these two primary purification techniques depends on the nature and quantity of the impurities. The following decision workflow can guide your choice.

G cluster_recrystallization Recrystallization Path cluster_column Chromatography Path start Crude this compound check_impurities Analyze crude material by TLC. Are impurities significantly different in polarity? start->check_impurities column Primary Method: Flash Column Chromatography check_impurities->column No (impurities have similar polarity) is_oily Is the major impurity non-polar (e.g., bromobenzene)? check_impurities->is_oily Yes recrystallization Primary Method: Recrystallization recrystallization_note Recrystallization is highly effective for removing impurities with very different solubility profiles. recrystallization->recrystallization_note column_note Column chromatography is ideal for separating compounds with similar polarities. column->column_note is_oily->recrystallization Yes is_polar Is the major impurity polar (e.g., 3-nitrobenzoic acid)? is_oily->is_polar No is_polar->recrystallization Yes is_polar->column No

Caption: Decision workflow for purification method selection.

  • Choose Recrystallization When: Your crude product is relatively clean (>85-90% pure) and the main impurities have significantly different polarities (and thus solubilities) than the desired product. For example, removing a non-polar impurity like bromobenzene or a very polar one like 3-nitrobenzoic acid from the moderately polar product is often efficiently achieved by recrystallization.[2]

  • Choose Column Chromatography When: Thin-layer chromatography (TLC) analysis shows multiple impurities with polarities similar to your product. Column chromatography provides superior separation power for complex mixtures or when isomers are present.[3][4]

Q3: How do I select an appropriate solvent for recrystallizing this compound?

A3: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2][5] The principle of "like dissolves like" is a good starting point. This compound is a moderately polar compound due to the ketone and nitro functional groups.

  • Start with Single Solvents: Test small amounts of your crude product in solvents like ethanol, isopropanol, or ethyl acetate. These are often good starting points for benzophenone derivatives.[6]

  • Use a Solvent Pair System: If no single solvent is ideal, a binary solvent system is highly effective. This involves dissolving the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Common pairs for moderately polar compounds include Ethyl Acetate/Hexanes or Acetone/Water.[7]

Solvent SystemPolarity IndexBoiling Point (°C)Rationale for Use
Ethanol5.278Good general-purpose polar protic solvent. Often effective for moderately polar compounds.
Isopropanol4.382Similar to ethanol but slightly less polar; can offer different selectivity.
Ethyl Acetate / Hexanes4.4 / 0.177 / 69A versatile solvent pair. Dissolve in minimal hot ethyl acetate and add hexanes to induce crystallization.
Dichloromethane / Hexanes3.4 / 0.140 / 69Useful for compounds that are highly soluble in many common solvents. The low boiling point of DCM is a drawback.
Q4: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of a solid lattice. This traps impurities and defeats the purpose of recrystallization.

  • Cause 1: Solution is too concentrated. The solubility limit was exceeded at a temperature above the compound's melting point.

    • Solution: Add more hot solvent to redissolve the oil, then allow it to cool more slowly.[2]

  • Cause 2: Cooling is too rapid. A sudden drop in temperature can cause the compound to crash out of solution as an oil.

    • Solution: After dissolving, allow the flask to cool slowly on the benchtop to room temperature before moving it to an ice bath. Slow cooling is critical for forming pure, well-defined crystals.[8][9]

  • Cause 3: High impurity level. Significant amounts of impurities can depress the melting point of your product, making it more prone to oiling out.

    • Solution: First, perform a quick filtration through a plug of silica gel to remove baseline impurities, then attempt the recrystallization again.[2]

Q5: How do I develop an effective solvent system for flash column chromatography?

A5: The ideal solvent system (eluent) for column chromatography should provide good separation between your desired product and its impurities on a TLC plate. The target Rf (retention factor) for your product should be between 0.3 and 0.7.[4]

  • Start with a Standard System: For a moderately polar compound like this compound, a mixture of hexanes (or petroleum ether) and ethyl acetate is a standard starting point.

  • Run Test TLCs: Spot your crude mixture on several TLC plates and develop them in jars containing different ratios of your chosen solvents (e.g., 9:1, 4:1, 2:1 Hexanes:Ethyl Acetate).

  • Optimize the Ratio:

    • If your product's Rf is too low (stuck at the baseline), increase the polarity of the eluent by adding more ethyl acetate.

    • If your product's Rf is too high (runs with the solvent front), decrease the polarity by adding more hexanes.

  • Consider Alternative Solvents: If separation from a key impurity is poor, changing the solvent system entirely can help. Toluene can be a useful component for separating aromatic compounds due to π-π stacking interactions.[2]

Q6: I'm seeing poor separation or streaking on my chromatography column. What's causing this?

A6: Poor column performance can usually be traced back to a few common issues.

  • Cause: Inappropriate Solvent System. The polarity may be too high, causing all compounds to elute quickly with little separation.

    • Solution: Re-develop your solvent system using TLC to achieve a target Rf of ~0.3-0.7 for the desired product.[4]

  • Cause: Column Overload. Loading too much crude material leads to broad bands that overlap.

    • Solution: A general rule is to use 20-50 times the weight of silica gel to the weight of your crude sample. For difficult separations, a higher ratio is needed.[10]

  • Cause: Poor Packing. Channels or cracks in the silica gel bed will lead to uneven solvent flow and poor separation.

    • Solution: Pack the column carefully as a slurry to ensure a homogenous, bubble-free stationary phase.[10]

  • Cause: Sample Insolubility. If the sample is not fully dissolved in the eluent when it is loaded, it will streak down the column.

    • Solution: Dissolve the crude material in the minimum amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the column. This is known as "dry loading".

Detailed Experimental Protocols
Protocol 1: High-Purity Recrystallization

This protocol assumes the use of an ethanol/water solvent system, a common choice for moderately polar compounds.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at the boiling point. Swirl the flask gently on a hot plate.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a spatula-tip of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or any insoluble impurities. This step must be done quickly to prevent premature crystallization.[9]

  • Induce Crystallization: Add hot water dropwise to the hot ethanolic solution while swirling until a faint cloudiness persists. Add a drop or two of hot ethanol to redissolve the cloudiness, resulting in a saturated solution.

  • Cooling (Critical Step): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is essential for the formation of large, pure crystals.[8]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.[5]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any soluble impurities adhering to the crystal surface.

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator. The purity can then be assessed by melting point analysis or other spectroscopic methods.

G start Place Crude Product in Erlenmeyer Flask dissolve Add Minimum Hot Solvent (e.g., Ethanol) to Dissolve start->dissolve hot_filter_q Insoluble Impurities or Color Present? dissolve->hot_filter_q add_charcoal Add Activated Charcoal, Reheat hot_filter_q->add_charcoal Yes saturate Add Poor Solvent (e.g., Water) Dropwise until Cloudy, then Clarify with a Drop of Good Solvent hot_filter_q->saturate No hot_filter Perform Hot Gravity Filtration into a Clean Flask add_charcoal->hot_filter hot_filter->saturate cool_slowly Allow to Cool Slowly to Room Temperature saturate->cool_slowly cool_ice Place in Ice Bath to Maximize Yield cool_slowly->cool_ice vacuum_filter Collect Crystals by Vacuum Filtration cool_ice->vacuum_filter wash Wash with Small Amount of Ice-Cold Solvent vacuum_filter->wash dry Dry Crystals Under Vacuum wash->dry end High-Purity Product dry->end

Caption: Step-by-step workflow for the recrystallization protocol.

Protocol 2: Flash Column Chromatography

This protocol outlines the purification of 1-2 grams of crude material.

  • Column Preparation:

    • Select a glass column of appropriate size. For 1g of crude material, a 40-50g silica gel column is typical.

    • Place a small plug of cotton or glass wool at the bottom of the column.[10]

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[3] Add another layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a strong solvent like dichloromethane.

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply positive pressure (using a pump or house air) to force the solvent through the column at a steady rate. A flow rate of about 2 inches/minute is a good target.

    • Begin collecting fractions in test tubes as soon as the solvent starts to drip from the bottom.

  • Gradient Elution (Optional but Recommended):

    • Start with a low-polarity eluent to wash off non-polar impurities.

    • Gradually increase the polarity of the eluent (e.g., from 95:5 to 90:10 to 80:20 Hexanes:Ethyl Acetate) to elute your product, followed by more polar impurities.[10]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.[11]

    • Spot every few fractions on a TLC plate alongside a sample of your crude starting material.

  • Product Isolation:

    • Combine the fractions that contain only the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

References
  • Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?[Link]

  • Simon Fraser University. (n.d.). Column chromatography. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Quora. (2021). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. [Link]

  • Vassar College. (2007). Organic Chemistry Lab: Recrystallization. [Link]

  • Chemistry LibreTexts. (2019). B. Column Chromatography. [Link]

  • Organic Chemistry at SD Miramar College. (2017). Recrystallization - Organic Chemistry Lab Technique. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzophenone, 4-chloro-3-nitro- on Newcrom R1 HPLC column. [Link]

  • Google Patents. (2018). CN108440299A - A method of preparing 4- nitro benzophenone class compounds.
  • Scribd. (n.d.). 4-Bromobenzophenone by Friedel-Craft Reaction. [Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Bromo-3-nitroanisole (CAS 5344-78-5). [Link]

  • Google Patents. (2011). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.

Sources

"common side products in the synthesis of 4-Bromo-3'-nitrobenzophenone"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-3'-nitrobenzophenone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific Friedel-Crafts acylation. Here, we provide in-depth, experience-driven answers to troubleshoot experimental hurdles and deepen your understanding of the underlying chemistry.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. The primary route involves the Friedel-Crafts acylation of bromobenzene with 3-nitrobenzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Q1: My reaction has a very low yield or failed to proceed entirely. What are the most probable causes?

A1: A low or zero yield in a Friedel-Crafts acylation is a common issue, typically pointing to problems with the catalyst or reagents.

  • Catalyst Inactivation by Moisture: Aluminum chloride is extremely hygroscopic. Any moisture in your glassware, solvent, or reagents will hydrolyze AlCl₃, rendering it inactive.[1] Ensure all apparatus is oven- or flame-dried under an inert atmosphere, and use anhydrous solvents.

  • Insufficient Catalyst Loading: Unlike a truly catalytic reaction, Friedel-Crafts acylations require at least a stoichiometric amount of the Lewis acid catalyst.[2][3] This is because the product, an aryl ketone, is a Lewis base that forms a stable complex with AlCl₃, effectively sequestering it.[4][5] This complex is only broken during the aqueous workup.[2] For a successful reaction, use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (3-nitrobenzoyl chloride).

  • Poor Reagent Quality: The purity of your AlCl₃ is critical. Use a freshly opened bottle or a previously opened one that has been stored under strictly anhydrous conditions. Sublimation can be used to purify old AlCl₃. Similarly, ensure the bromobenzene and 3-nitrobenzoyl chloride are pure and dry.

  • Presence of Deactivating Contaminants: The reaction is sensitive to any functional groups that can act as Lewis bases, such as amines or alcohols. These groups will preferentially coordinate with the AlCl₃ catalyst, deactivating it for the intended reaction.[1][6]

dot

low_yield_troubleshooting start Low or No Yield Observed check_moisture Verify Anhydrous Conditions (Glassware, Solvents, Reagents) start->check_moisture  Possible Cause check_catalyst Review Catalyst Loading (≥1.1 eq. AlCl₃?) start->check_catalyst  Possible Cause check_reagents Assess Reagent Quality (Fresh AlCl₃, Pure Substrates) start->check_reagents  Possible Cause solution_dry Solution: Rigorously Dry All Components check_moisture->solution_dry solution_stoich Solution: Use Stoichiometric or Excess AlCl₃ check_catalyst->solution_stoich solution_purify Solution: Use Fresh/Purified Reagents check_reagents->solution_purify

Caption: Troubleshooting Flowchart for Low Reaction Yield.

Q2: My TLC analysis shows two product spots with similar Rf values. What is the major side product?

A2: The most common side product in this synthesis is an isomer of the desired product. The Friedel-Crafts acylation occurs on the bromobenzene ring. The bromine substituent is an ortho-, para- directing group.[7][8]

  • Desired Product: This compound (the para isomer). This is typically the major product because acylation at the para position is sterically less hindered than at the ortho position.[9]

  • Major Side Product: 2-Bromo-3'-nitrobenzophenone (the ortho isomer). This forms due to the electronic directing effect of the bromine atom but is sterically less favored.[9]

The presence of both isomers is expected. The ratio between them depends on reaction conditions like temperature and solvent.

dot

isomer_formation cluster_products Electrophilic Aromatic Substitution Bromobenzene Bromobenzene (Ortho-, Para-Director) Para_Product This compound (Para-attack) MAJOR PRODUCT (Sterically Favored) Ortho_Product 2-Bromo-3'-nitrobenzophenone (Ortho-attack) MINOR SIDE PRODUCT (Sterically Hindered) Acylium 3-Nitrobenzoyl Acylium Ion (Electrophile) Acylium->Para_Product Major Pathway Acylium->Ortho_Product Minor Pathway

Caption: Formation of para (desired) and ortho (side product) isomers.

Q3: How can I effectively separate the desired 4-bromo (para) isomer from the 2-bromo (ortho) isomer?

A3: Separating these isomers requires leveraging their subtle differences in polarity and crystal packing ability.

  • Flash Column Chromatography: This is the most reliable method. The para isomer is generally less polar than the ortho isomer due to its higher symmetry and will typically have a higher Rf value. A gradient elution system using hexanes and ethyl acetate is a good starting point.[10] Begin with a low polarity eluent (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity.

  • Recrystallization: This technique can be very effective if a suitable solvent is found. The ideal solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble when hot, while the impurity remains soluble or insoluble at all temperatures.[10] Common solvents for recrystallizing aryl ketones include ethanol, methanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate. The more symmetric para isomer often crystallizes more readily than the ortho isomer.

Q4: My crude product is contaminated with an acidic impurity. What is it and how do I remove it?

A4: The acidic impurity is almost certainly 3-nitrobenzoic acid . It forms from the hydrolysis of the unreacted starting material, 3-nitrobenzoyl chloride, during the aqueous workup.

Removal: This impurity can be easily removed with a basic wash during the workup procedure. After quenching the reaction and separating the organic layer, wash it with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 5%) solution of sodium hydroxide (NaOH). The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. Follow this with a water wash to remove any remaining base before drying the organic layer.[11]

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a classic Friedel-Crafts Acylation mechanism, which is a type of electrophilic aromatic substitution.[12][13]

  • Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of 3-nitrobenzoyl chloride. This polarizes the C-Cl bond, which then cleaves to form a highly electrophilic, resonance-stabilized acylium ion (R-C≡O⁺).[5]

  • Electrophilic Attack: The π-electron system of the bromobenzene ring acts as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[13]

  • Deprotonation and Aromatization: A weak base, typically AlCl₄⁻, removes the proton from the carbon atom where the acyl group attached. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst (which immediately complexes with the ketone product).[12][14]

Q2: Why can't I use catalytic amounts of AlCl₃?

A2: The carbonyl oxygen of the benzophenone product is a Lewis base. It forms a strong, stable complex with the powerful Lewis acid AlCl₃.[2][3] This complexation is essentially irreversible under the reaction conditions, meaning each molecule of product formed deactivates one molecule of the catalyst.[4] Therefore, a stoichiometric quantity (at least one equivalent) of AlCl₃ is required to ensure enough free catalyst is available to activate the acyl chloride for the reaction to go to completion.

Q3: Is there a risk of the reaction occurring on the nitro-substituted ring instead?

A3: No, this is highly unlikely. The Friedel-Crafts reaction is severely inhibited by strongly electron-withdrawing (deactivating) groups on the aromatic ring.[14][15] The nitro group (-NO₂) is one of the most powerful deactivating groups. It reduces the nucleophilicity of the benzene ring to such an extent that it will not attack the electrophilic acylium ion.[6][13] Therefore, the reaction proceeds exclusively on the more reactive (or less deactivated) bromobenzene ring.

Key Products and Impurities Profile

Compound NameStructureRole in ReactionIdentification & Removal Notes
This compound O=C(C6H4-4-Br)C6H4-3-NO2Desired Product Major spot on TLC (higher Rf). Purify by column chromatography or recrystallization.
2-Bromo-3'-nitrobenzophenone O=C(C6H4-2-Br)C6H4-3-NO2Isomeric Side Product Minor spot on TLC (lower Rf). Separation is key; see Troubleshooting Q3.
3-Nitrobenzoic Acid HOOC-C6H4-3-NO2Hydrolysis Byproduct Acidic impurity. Remove with a basic wash (e.g., NaHCO₃ solution) during workup.
Bromobenzene C6H5BrUnreacted Starting Material Volatile. Can be removed during solvent evaporation or by chromatography.
3-Nitrobenzoyl Chloride ClOC-C6H4-3-NO2Unreacted Starting Material Reactive. Hydrolyzes to 3-nitrobenzoic acid during aqueous workup.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Safety Note: This reaction should be performed in a well-ventilated fume hood. AlCl₃ reacts violently with water, and HCl gas is evolved. Wear appropriate personal protective equipment (PPE).

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., CaCl₂), and a dropping funnel. Maintain an inert atmosphere (N₂ or Argon).

  • To the flask, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.).

  • In a separate dry flask, dissolve 3-nitrobenzoyl chloride (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane, DCM, or 1,2-dichloroethane). Add this solution to the dropping funnel.

  • Add bromobenzene (2.0-3.0 eq., often used as the solvent or co-solvent) to the reaction flask containing AlCl₃ and cool the mixture in an ice bath.

  • Add the 3-nitrobenzoyl chloride solution dropwise from the funnel to the stirred reaction mixture over 30-60 minutes, keeping the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 40°C for DCM) for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath. Very slowly and carefully, pour the mixture onto crushed ice containing concentrated HCl. This will quench the reaction and decompose the aluminum complexes.

  • Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM, 2x).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

  • Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexanes.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried silica-adsorbed product onto the top of the column.

  • Begin eluting with a low-polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate).

  • Collect fractions and monitor them by TLC.

  • Gradually increase the eluent polarity (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate) to elute the products. The para isomer will elute before the more polar ortho isomer.

  • Combine the pure fractions of the desired product and remove the solvent under reduced pressure.

References

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Retrieved from [Link]

  • Quora. (2021, April 2). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]

  • Studocu. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. Retrieved from [Link]

Sources

"troubleshooting failed reactions involving 4-Bromo-3'-nitrobenzophenone"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-3'-nitrobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into reactions involving this versatile intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot failed reactions and optimize your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs) - Core Knowledge

This section addresses fundamental questions regarding the properties and handling of this compound, providing a solid foundation for its use in synthesis.

Q1: What are the key structural features and reactive sites of this compound?

A1: this compound (CAS: 62100-13-4) is a diaryl ketone with a molecular formula of C₁₃H₈BrNO₃ and a molecular weight of 306.11 g/mol .[1][2] Its reactivity is governed by three primary functional regions:

  • The 4-Bromo Phenyl Ring: The carbon-bromine bond is the principal site for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[3] The bromine atom makes this an aryl halide, a key building block in C-C and C-N bond formation.

  • The 3'-Nitro Phenyl Ring: The nitro group is a strong electron-withdrawing group (EWG) that deactivates its own aromatic ring towards electrophilic attack. Its primary synthetic utility lies in its ability to be selectively reduced to an amine (aniline derivative), which opens a vast number of subsequent functionalization pathways.[3]

  • The Benzophenone Core: The ketone carbonyl group can undergo nucleophilic attack and can be reduced to a secondary alcohol. Its presence also influences the electronic properties of both aromatic rings. Furthermore, the benzophenone core is known for its photochemical reactivity.[3]

Q2: What are the recommended storage and handling procedures for this compound?

A2: Proper storage and handling are critical for maintaining the integrity of the reagent and ensuring laboratory safety.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4] The compound is stable under normal conditions, but should be protected from excess heat and incompatible materials.[4]

  • Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[4][5] Always use this chemical within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][6] Ensure that eyewash stations and safety showers are readily accessible.[4]

Q3: What are the typical solubility characteristics of this compound?

A3: Solubility is a critical parameter for reaction success. Inadequate solubility is a frequent cause of failed or sluggish reactions.[7] The compound is a light yellow solid with a melting point of 125-127 °C.[4] Its solubility profile is summarized below.

SolventPolaritySolubilityNotes
WaterHighSparingly Soluble/InsolubleNot a suitable solvent for most reactions.[4][8]
Methanol / EthanolHighSoluble / Soluble with heatingOften used in reactions like chalcone synthesis.[8]
AcetoneMedium-HighSolubleA good general-purpose solvent.[8]
Chloroform / DichloromethaneMediumSolubleGood for characterization (e.g., NMR) and some reactions.[8]
Tetrahydrofuran (THF)MediumSolubleCommon solvent for cross-coupling and organometallic reactions.
Dioxane / TolueneLow-MediumSolubleFrequently used in Suzuki and other cross-coupling reactions, often with a co-solvent.[9]
N,N-Dimethylformamide (DMF)High (Aprotic)SolubleExcellent solvent for a wide range of reactions but can be difficult to remove.[7]

Table 1: Solubility profile of this compound in common laboratory solvents.

Section 2: Troubleshooting Guide - Common Reaction Failures

This section provides detailed, question-driven guides to diagnose and solve specific problems encountered during common synthetic transformations.

Suzuki-Miyaura Cross-Coupling Reactions

Q: My Suzuki-Miyaura coupling reaction is resulting in low yield, significant starting material recovery, and/or homocoupling byproducts. What are the likely causes and how can I optimize the reaction?

A: This is a classic challenge in cross-coupling chemistry. The causes are often multifaceted, involving a delicate interplay between solubility, catalyst activity, and reaction conditions. A systematic approach is required for effective troubleshooting.

SuzukiTroubleshooting start Low Yield / No Reaction q1 Is all starting material dissolved at reaction temp? start->q1 sol1 ACTION: 1. Increase solvent volume. 2. Screen alternative solvents (Toluene, Dioxane, DMF). 3. Increase temperature. q1->sol1 No q2 Did the reaction mixture turn black/precipitate? q1->q2 Yes sol1->q2 sol2 ACTION: 1. Ensure rigorous degassing (Ar sparge, freeze-pump-thaw). 2. Use a more robust ligand (e.g., SPhos, XPhos). 3. Check purity of reagents. q2->sol2 Yes q3 Is boronic acid homocoupling observed? q2->q3 No sol2->q3 sol3 ACTION: 1. Lower reaction temperature. 2. Use a milder base (e.g., K2CO3). 3. Add boronic acid slowly or use a boronate ester. q3->sol3 Yes end Successful Optimization q3->end No / Issue Resolved sol3->end

Diagram 1: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
  • Causality - Catalyst and Ligand Choice: The oxidative addition of the palladium catalyst to the C-Br bond is the first and often rate-limiting step. The electronic properties of this compound, influenced by the deactivating benzoyl and nitro groups, can make this step sluggish. Standard catalysts like Pd(PPh₃)₄ may be insufficient.

    • Solution: Employ catalyst systems with bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center and promote oxidative addition.[9]

Catalyst / Ligand SystemTypical Loading (mol%)Recommended BaseNotes
Pd₂(dba)₃ / SPhos1-2% Pd / 2-4% LigandK₃PO₄, Cs₂CO₃Excellent general system for challenging aryl bromides.[9]
XPhos Pd G3/G41-3%K₃PO₄, K₂CO₃Pre-catalyst, often highly effective and air-stable.[10]
Pd(OAc)₂ / RuPhos2% Pd / 4% LigandK₃PO₄Another robust system for electron-deficient substrates.[9]
Pd(PPh₃)₄3-5%K₂CO₃, Na₂CO₃"Classic" catalyst; may require higher temperatures and can be prone to decomposition.

Table 2: Recommended catalyst/ligand systems for Suzuki coupling with this compound.

  • Causality - Base and Solvent: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[11] The choice of base and solvent are intrinsically linked and affect both solubility and reaction rate.

    • Solution: Ensure the base is finely powdered and, if necessary, anhydrous. A common starting point is K₃PO₄ in a dioxane/water (e.g., 4:1) solvent system.[9] If solubility remains an issue, consider switching to DMF. If ester groups are present on the coupling partner and are sensitive to hydrolysis, consider using anhydrous KF in DMF.[7]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.5 equiv.).

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) or the palladium source and ligand separately (e.g., Pd₂(dba)₃, 1.5 mol% and SPhos, 3 mol%).[9]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1 v/v) via syringe. The total volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.

  • Degassing: Subject the heterogeneous mixture to three cycles of freeze-pump-thaw or sparge with argon for 20-30 minutes. This step is critical to remove dissolved oxygen, which causes catalyst decomposition.[9]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified.

Nucleophilic Aromatic Substitution (SNAr)

Q: I am attempting a direct nucleophilic aromatic substitution (SNAr) to replace the 4-bromo group, but the reaction is not proceeding. Why is this reaction so challenging?

A: This is an excellent question that highlights a crucial concept in aromatic chemistry. A direct SNAr reaction on this compound is mechanistically disfavored and highly unlikely to succeed under standard conditions.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is the initial nucleophilic attack on the carbon bearing the leaving group, which forms a negatively charged intermediate known as a Meisenheimer complex.[12] For this intermediate to be sufficiently stabilized, strong electron-withdrawing groups (EWGs) must be positioned ortho or para to the leaving group.[13][14][15] This positioning allows the negative charge to be delocalized onto the EWG through resonance, lowering the activation energy of the reaction.[16]

In this compound, the powerful nitro EWG is on the other aromatic ring. It has no ability to provide resonance stabilization for a nucleophilic attack at the C4-Br position. The benzoyl group is an EWG, but it is meta to the bromine, and thus cannot provide the necessary resonance stabilization.

Diagram 2: Rationale for the failure of SNAr on this compound.

Do not attempt a direct SNAr on this substrate. Instead, consider mechanistically appropriate alternatives for forming C-N, C-O, or C-S bonds at this position:

  • Buchwald-Hartwig Amination: The palladium-catalyzed reaction of aryl halides with amines is the modern, preferred method for C-N bond formation. It is highly versatile and compatible with a wide range of functional groups.

  • Ullmann Condensation: A copper-catalyzed reaction, traditionally used for forming C-O, C-N, and C-S bonds. While often requiring higher temperatures than palladium-catalyzed reactions, it remains a valuable tool, especially for oxygen and sulfur nucleophiles.

Reduction of the Nitro Group

Q: During the reduction of the nitro group to an amine, I am observing incomplete conversion or the formation of side products. How can I achieve a clean and complete reduction?

A: The primary challenge here is chemoselectivity. You must reduce the nitro group without affecting the ketone carbonyl. Strong, non-selective reducing agents like LiAlH₄ will reduce both functional groups. The key is to choose a reagent known for selective nitro group reduction.

Reducing AgentTypical ConditionsProsCons / Common Issues
SnCl₂·2H₂O EtOH or EtOAc, RefluxHigh yield, reliable, tolerates many functional groups.Work-up can be tedious due to tin salts; requires careful pH adjustment.
Fe / HCl (or NH₄Cl) EtOH/H₂O, RefluxInexpensive, effective.Can be acidic; work-up involves filtering large amounts of iron salts.
Na₂S or Na₂S·9H₂O MeOH/H₂O, RefluxMild, can be very selective.Can sometimes result in incomplete reaction; stoichiometry is key.
Catalytic Hydrogenation (H₂) Pd/C, PtO₂, Raney NiVery clean reaction, byproduct is water.Requires specialized hydrogenation equipment; risk of reducing the ketone or causing de-bromination with Pd/C under harsh conditions.

Table 3: Comparison of common reagents for the chemoselective reduction of a nitro group in the presence of a ketone.

  • Incomplete Conversion: This is often an issue of stoichiometry or reaction time. Ensure you are using a sufficient excess of the reducing metal/salt (typically 3-5 equivalents for SnCl₂ or Fe). If the reaction stalls, gentle heating can often drive it to completion.

  • Side Product Formation (Over-reduction): If you are using catalytic hydrogenation with Pd/C, over-reduction of the ketone or hydrodehalogenation (loss of bromine) can occur. To avoid this, use a less aggressive catalyst (like PtO₂), lower the hydrogen pressure, or add a catalyst poison (like quinoline) to increase selectivity.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv.) in ethanol (or ethyl acetate).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equiv.) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir vigorously. The reaction is often complete within 1-3 hours. Monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and carefully pour it into a beaker of ice. Basify the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9. A thick white precipitate of tin salts will form.

  • Extraction: Dilute with ethyl acetate and stir for 30 minutes. Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad thoroughly with ethyl acetate.

  • Purification: Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over Na₂SO₄, and concentrate to yield the crude amine, which can be further purified by column chromatography or recrystallization.

Section 3: Purification and Analysis

Q: What are the best practices for purifying the products of reactions involving this scaffold?

A: The purification strategy depends on the properties of the product. Given the aromatic and often crystalline nature of these compounds, both chromatography and recrystallization are effective methods.

  • Flash Column Chromatography: This is the most common method for purification.[17]

    • Solvent System: For non-polar products (e.g., from a Suzuki coupling), a gradient of ethyl acetate in hexanes is a standard choice. For more polar compounds like the resulting amine from a nitro reduction, a higher polarity system (e.g., 20-50% ethyl acetate/hexanes) will be required. Toluene can be a useful co-solvent to improve the separation of aromatic compounds due to π-π interactions.[17]

    • Pro-Tip: If your product is a phenol or a carboxylic acid, it may streak on silica gel. Adding a small amount of acetic acid (~0.5%) to the eluent can improve peak shape. For basic compounds like amines, adding triethylamine (~0.5%) can prevent streaking.

  • Recrystallization: If the crude product is obtained as a solid with reasonable purity (>90%), recrystallization is an excellent method for obtaining highly pure material.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.[17] Common solvents for this class of compounds include ethanol, methanol, isopropanol, or mixtures such as ethyl acetate/hexanes. Perform small-scale solubility tests to find the optimal system.

References

  • Vertex AI Search Result[3] : 4-Bromo-4'-nitrobenzophenone: Synthesis, Properties, and Applications. This source highlights the synthetic versatility stemming from the reactive bromine atom and reducible nitro group, which is analogous to the 3'-nitro isomer discussed.

  • Quora : What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? This discussion touches on directing effects in aromatic systems, relevant to understanding reactivity.

  • ChemicalBook[1] : 62100-13-4(this compound) Product Description. Provides basic chemical properties like CAS number, formula, and molecular weight.

  • Safety Data Sheet[4] : SAFETY DATA SHEET for 1-Bromo-4-nitrobenzene. While for a different isomer, it provides relevant safety, handling, and physical property data (e.g., appearance, stability).

  • Safety Data Sheet[5] : SAFETY DATA SHEET for 4-Bromophenol. Provides general safety warnings applicable to substituted brominated aromatics.

  • Quora[18] : How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. Further discussion on synthetic routes and directing effects.

  • PrepChem.com[19] : Synthesis of 4-benzyloxy-3-nitro-α-bromoacetophenone. Provides an example of a reaction involving a substituted nitroaromatic compound.

  • ECHEMI[6] : 3-BROMO-4'-NITROBENZOPHENONE SDS. Safety data sheet providing handling and storage information.

  • ChemicalBook[20] : this compound | 62100-13-4. Confirms CAS number and provides access to supplier information.

  • Sigma-Aldrich[21] : SAFETY DATA SHEET for 4'-Bromoacetophenone. Provides additional safety information for a structurally related compound.

  • ResearchGate[7] : How can I solve my problem with Suzuki coupling? A discussion thread detailing common Suzuki coupling issues, such as solubility and base selection.

  • ECHEMI[2] : 62100-13-4, this compound Formula. Provides key physical and chemical properties.

  • CymitQuimica[22] : CAS 1144-74-7: 4-Nitrobenzophenone. Describes properties of the parent nitrobenzophenone structure.

  • PubChem[23] : 4-Bromo-3-nitrophenol | C6H4BrNO3 | CID 15817867. GHS hazard statements for a related compound.

  • BLD Pharm[24] : 62100-13-4|this compound|BLD Pharm. Product information including CAS number and molecular formula.

  • BenchChem[13] : Troubleshooting low yields in nucleophilic substitution of the 3-bromo position. Explains the electronic and steric factors that hinder nucleophilic substitution at certain positions.

  • Reddit[25] : Diagnosing issues with a failed Suzuki coupling? : r/Chempros. A discussion highlighting catalyst choice and electronic effects in Suzuki reactions.

  • ResearchGate[8] : Can 4′-Bromo-3′-nitroacetophenone be solubilized in methanol or ethanol? Provides practical information on the solubility of a closely related compound.

  • Reddit[10] : Struggling with Suzuki Reaction : r/Chempros. Details troubleshooting efforts with modern palladium catalysts like XPhos Pd G4.

  • Chemistry Steps[12] : Nucleophilic Aromatic Substitution. Provides a clear explanation of the addition-elimination mechanism and the requirement for ortho/para EWGs.

  • BenchChem[17] : Technical Support Center: Purification of 4-Bromo-3-iodophenol Reaction Products. Discusses purification strategies like column chromatography and recrystallization for halogenated aromatics.

  • Chemistry Stack Exchange[14] : Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. A detailed explanation of why para isomers are more reactive in SNAr than meta isomers.

  • Organic Chemistry Portal[11] : Suzuki Coupling. Explains the mechanism, including the role of the base in activating the boronic acid.

  • Chemistry LibreTexts[15] : 8.12: Nucleophilic Substitutions on Aromatic Systems. Discusses the conditions required for SNAr, emphasizing the role of electron-withdrawing groups.

  • SDI[26] : 4 AMINO 3 NITRO BENZOPHENONE. Provides storage and handling information for a related compound.

  • Master Organic Chemistry[16] : Nucleophilic Aromatic Substitution: Introduction and Mechanism. An educational resource explaining the principles of SNAr.

  • BenchChem[9] : troubleshooting failed reactions involving 3-Bromo-4-methoxybenzaldehyde. A guide for a similar substrate, offering relevant troubleshooting steps for Suzuki coupling.

Sources

Technical Support Center: Optimization of Nucleophilic Aromatic Substitution (SNAr) Reactions for 4-Bromo-3'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing substitutions on 4-Bromo-3'-nitrobenzophenone. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining this important nucleophilic aromatic substitution (SNAr) reaction. The guide is structured in a question-and-answer format to address specific experimental challenges, grounded in mechanistic principles to foster a deeper understanding of the reaction dynamics.

Introduction: The Chemistry of this compound Substitutions

This compound is a valuable substrate for SNAr reactions. The reaction leverages an electron-deficient aromatic ring, activated by an electron-withdrawing group (EWG), to allow for the displacement of a halide leaving group by a nucleophile.[1][2] In this specific molecule, the bromine atom on one phenyl ring is the target for substitution. While the nitro group is on the adjacent ring (the 3'-position), its electron-withdrawing nature, coupled with that of the benzophenone's carbonyl group, sufficiently activates the molecule for nucleophilic attack. Understanding the interplay of nucleophile strength, solvent polarity, base selection, and temperature is critical to achieving high yields and purity.

Foundational Concepts & Frequently Asked Questions (FAQs)
Q1: What is the mechanism for this substitution and why is it important for optimization?

This reaction proceeds via the Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism.[3][4] Understanding this two-step process is crucial for troubleshooting:

  • Addition & Meisenheimer Complex Formation (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the bromine (the ipso-carbon), breaking the ring's aromaticity. This forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[3][5][6] The stability of this complex is the key to a successful reaction. The rate of this step is influenced by the nucleophile's strength and the ring's electrophilicity.

  • Elimination & Aromaticity Restoration: The leaving group (bromide) is expelled, and the aromaticity of the ring is restored, yielding the final product.

Knowing that the first step is typically rate-determining tells us that factors stabilizing the anionic Meisenheimer complex—such as polar aprotic solvents and properly positioned EWGs—will accelerate the reaction.[7]

Caption: The SNAr Addition-Elimination Mechanism.

Q2: The nitro group is on the 3'-ring. Is it effective at activating the 4-bromo ring for substitution?

While the strongest activation occurs when EWGs are ortho or para to the leaving group, allowing for direct resonance stabilization of the Meisenheimer complex, the situation here is more nuanced.[2][8][9] The powerful electron-withdrawing effect of the nitro group is transmitted through the carbonyl bridge of the benzophenone. This, combined with the carbonyl's own inductive effect, reduces the electron density of the entire molecule, including the 4-bromo substituted ring, making it susceptible to nucleophilic attack. While the reaction may be slower than a system with para-nitro activation, it is certainly feasible and widely used.

Q3: What are the best general-purpose starting conditions for this reaction?

A robust starting point for optimization involves a polar aprotic solvent, a moderately strong base, and elevated temperature.

ParameterRecommended Starting ConditionRationale
Solvent DMSO, DMF, or NMP[10]These solvents effectively solvate cations but leave the anionic nucleophile "naked" and highly reactive. They also stabilize the charged Meisenheimer complex.[11]
Base K₂CO₃ or Cs₂CO₃These are effective, non-nucleophilic bases for deprotonating common nucleophiles (phenols, amines) without causing significant side reactions.[10]
Nucleophile 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the starting material.
Temperature 80 - 120 °CProvides sufficient thermal energy to overcome the activation barrier of the rate-determining step. Monitor for thermal degradation.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of sensitive nucleophiles or intermediates.
Troubleshooting Guide: From Low Yield to No Reaction

This section addresses common experimental failures in a systematic way.

Troubleshooting_Flowchart Start Reaction Issue Encountered (e.g., Low Yield, No Conversion) LowYield Symptom: Low Yield / Incomplete Conversion Start->LowYield SideProducts Symptom: Multiple Spots on TLC (Side Product Formation) Start->SideProducts NoReaction Symptom: No Product Formation (Starting Material Unchanged) Start->NoReaction CheckReagents Verify Reagent Quality & Stoichiometry Cause_Reagent Potential Cause: - Degraded Nucleophile/Base - Wet Solvent - Incorrect Stoichiometry CheckReagents->Cause_Reagent CheckConditions Evaluate Reaction Conditions (Solvent, Temp, Base) Cause_Activation Potential Cause: - Insufficient Temperature - Inappropriate Base - Poor Solvent Choice CheckConditions->Cause_Activation Cause_SideReaction Potential Cause: - Temperature too high - Base too strong - Oxygen present CheckConditions->Cause_SideReaction LowYield->CheckReagents Step 1 LowYield->CheckConditions Step 2 SideProducts->CheckConditions Investigate NoReaction->CheckReagents Step 1 NoReaction->CheckConditions Step 2 Sol_Reagent Solution: - Use fresh reagents - Dry solvent rigorously - Re-weigh & verify equivalents Cause_Reagent->Sol_Reagent Sol_Conditions Solution: - Increase Temperature incrementally - Screen different bases (e.g., K₂CO₃ -> NaH) - Switch to higher-boiling polar aprotic solvent (e.g., DMF -> DMSO) Cause_Activation->Sol_Conditions Sol_SideReaction Solution: - Lower reaction temperature - Use a weaker base (e.g., NaH -> K₂CO₃) - Ensure inert atmosphere Cause_SideReaction->Sol_SideReaction

Sources

Technical Support Center: Regioselective Functionalization of 4-Bromo-3'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 4-Bromo-3'-nitrobenzophenone. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile scaffold. Here, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Challenge of Selectivity

This compound presents a unique set of challenges and opportunities in synthetic chemistry. The molecule possesses two distinct aromatic rings with competing electronic and steric influences, bridged by a carbonyl group. The key to successful functionalization lies in understanding and controlling the regioselectivity of your chosen reaction. The brominated ring is electron-rich relative to the nitrated ring, yet the bromine itself is an ortho-, para- director. Conversely, the nitro group is a strong deactivating meta-director. This electronic dichotomy, coupled with the steric bulk of the benzophenone core, dictates the feasibility and outcome of various transformations.

This guide is structured to address the most common questions and issues encountered in the functionalization of this compound, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Frequently Asked Questions (FAQs)

Q1: Which aromatic ring is more likely to react in a standard cross-coupling reaction?

A: The reactivity of the two rings is a delicate balance of electronic and steric effects. The C-Br bond on the 4-bromo-substituted ring is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This is because the nitro group on the other ring is a strong deactivating group, making the C-H bonds on that ring less reactive towards C-H activation and the ring itself less electron-rich for other types of transformations.

Q2: Can I selectively functionalize the nitro-bearing ring?

A: Direct functionalization of the nitro-bearing ring in the presence of the bromo-substituent is challenging via cross-coupling. However, nucleophilic aromatic substitution (SNAr) is a viable strategy, particularly if there are other activating groups or if the reaction conditions are harsh enough. Additionally, after functionalizing the bromo-ring, the electronic properties of the molecule are altered, which may open up pathways for subsequent functionalization of the second ring.

Q3: What are the main side reactions to be aware of?

A: Common side reactions include:

  • Homocoupling: Especially in Suzuki reactions, leading to the formation of biphenyl species from the boronic acid.

  • Debromination: Reduction of the C-Br bond, leading to the formation of 3'-nitrobenzophenone.

  • Reduction of the nitro group: This is particularly a risk when using certain catalysts or reductants, or under harsh reaction conditions.

  • Lack of regioselectivity: Under certain conditions, you might observe a mixture of products functionalized at different positions, especially if C-H activation pathways become competitive.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful tool for creating a new carbon-carbon bond at the 4-position of the benzophenone. However, the electron-withdrawing nature of the benzoyl group and the distal nitro group can influence the reaction's efficiency.

Common Issues & Troubleshooting:

Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Low to No Conversion 1. Inactive Catalyst: The Pd(0) active species is not being generated or is decomposing. 2. Poor Oxidative Addition: The C-Br bond is not being activated effectively. 3. Inefficient Transmetalation: The transfer of the organic group from boron to palladium is slow.1. Catalyst Selection: Use a pre-formed, air-stable Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active species. For electron-deficient substrates, consider more electron-rich and bulky phosphine ligands like SPhos or XPhos to enhance catalyst stability and activity. 2. Ligand Choice: Electron-rich and bulky ligands increase the electron density on the palladium center, promoting oxidative addition. 3. Base Selection: A stronger base (e.g., Cs₂CO₃, K₃PO₄) is often required to facilitate the formation of the more nucleophilic boronate species, which accelerates transmetalation. Ensure the base is anhydrous and finely powdered for optimal reactivity.
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: O₂ can oxidize the Pd(0) catalyst to Pd(II), which promotes homocoupling. 2. Slow Oxidative Addition: If the oxidative addition of the aryl bromide is slow, the boronic acid has more time to homocouple.1. Rigorous Degassing: Thoroughly degas all solvents and reagents with an inert gas (Argon or Nitrogen) before and during the reaction. 2. Optimize Catalyst/Ligand: Use a more active catalyst system (see above) to ensure the rate of oxidative addition is competitive with the rate of homocoupling.
Debromination of Starting Material 1. Presence of Protic Impurities: Water or other protic species can lead to protodebromination. 2. Unwanted Reductive Pathways: Certain ligands or additives can promote the reduction of the C-Br bond.1. Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly. 2. Ligand Screening: Some phosphine ligands can facilitate reductive dehalogenation. If this is a persistent issue, screen different ligands.

Step-by-Step Protocol for a General Suzuki-Miyaura Coupling:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if necessary).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the introduction of a wide range of nitrogen-based functional groups at the 4-position. The success of this reaction is highly dependent on the choice of catalyst, ligand, and base.

Common Issues & Troubleshooting:

Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Low Yield of Aminated Product 1. Steric Hindrance: The bulky benzophenone core can hinder the approach of the amine to the palladium center. 2. Catalyst Inhibition: The product amine can sometimes coordinate to the palladium and inhibit the catalyst. 3. Incompatible Base: The base may not be strong enough to deprotonate the amine or may cause decomposition of the starting material or product.1. Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or Josiphos-type ligands) which can promote reductive elimination and overcome steric hindrance. 2. Catalyst Loading: A slightly higher catalyst loading (2-5 mol%) may be necessary for challenging substrates. 3. Base Choice: Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often required. The choice of base can be critical and may need to be screened for optimal results. Note that some functional groups may be incompatible with strong bases[1].
Formation of Hydrodehalogenated Byproduct 1. β-Hydride Elimination: If the amine has β-hydrogens, this can be a competing pathway. 2. Reductive Dehalogenation: Similar to the Suzuki reaction, this can occur under certain conditions.1. Ligand Design: Certain ligands are designed to suppress β-hydride elimination. Consult the literature for ligands suitable for your specific amine. 2. Temperature Control: Lowering the reaction temperature may disfavor the dehalogenation pathway.
Reaction Stalls at Partial Conversion 1. Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. 2. Product Inhibition: As mentioned, the product may be inhibiting the catalyst.1. Use of Pre-catalysts: More robust pre-catalysts can provide a sustained release of the active Pd(0) species. 2. Incremental Addition: In some cases, adding the catalyst in portions can help maintain its activity throughout the reaction.

Step-by-Step Protocol for a General Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), the palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOt-Bu, 1.2-2.0 equiv.) in a reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, quench carefully with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the product by column chromatography.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

While less common for this specific substrate without further activation, SNAr can be a potential pathway for functionalization, especially with highly nucleophilic reagents. The nitro group on the second ring, while not directly activating the C-Br bond for SNAr, contributes to the overall electrophilicity of the molecule.

Common Issues & Troubleshooting:

Problem Potential Cause Troubleshooting Steps & Scientific Rationale
No Reaction 1. Insufficient Activation: The C-Br bond is not sufficiently activated for nucleophilic attack. 2. Weak Nucleophile: The chosen nucleophile is not strong enough to initiate the reaction.1. Harsher Conditions: Increase the reaction temperature and/or use a more polar aprotic solvent (e.g., DMSO, DMF) to facilitate the reaction. 2. Stronger Nucleophile: Use a more potent nucleophile. For example, if an alcohol is unreactive, try using its corresponding alkoxide.
Multiple Products/Lack of Selectivity 1. Competing Reaction Pathways: At higher temperatures, other reaction pathways may become accessible. 2. Degradation: The starting material or product may not be stable under the harsh reaction conditions.1. Optimization of Conditions: Carefully screen reaction temperatures and times to find a window where the desired reaction proceeds selectively. 2. Protect Sensitive Groups: If other functional groups are present and are not stable, consider protecting them before attempting the SNAr reaction.

Visualization of Reaction Pathways

To better understand the decision-making process in the functionalization of this compound, the following workflow diagram is provided.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar Nucleophilic Aromatic Substitution start This compound suzuki_reagents Boronic Acid/Ester, Pd Catalyst, Ligand, Base start->suzuki_reagents C-C Bond Formation buchwald_reagents Amine, Pd Catalyst, Ligand, Base start->buchwald_reagents C-N Bond Formation snar_reagents Strong Nucleophile, High Temperature start->snar_reagents C-Nu Bond Formation suzuki_product 4-Aryl-3'-nitrobenzophenone suzuki_reagents->suzuki_product buchwald_product 4-Amino-3'-nitrobenzophenone Derivative buchwald_reagents->buchwald_product snar_product 4-Substituted-3'-nitrobenzophenone snar_reagents->snar_product

Sources

"stability issues of 4-Bromo-3'-nitrobenzophenone under acidic or basic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Troubleshooting Stability in Experimental Conditions

Welcome to the Technical Support Center for 4-Bromo-3'-nitrobenzophenone. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address stability challenges that may arise during your experiments, particularly under acidic and basic conditions.

Frequently Asked Questions (FAQs) on the Stability of this compound

This section addresses common questions regarding the stability of this compound.

Q1: What are the primary stability concerns for this compound in solution?

Based on the structure of this compound, the main stability concerns in solution are its susceptibility to degradation under acidic, basic, and photolytic conditions. The benzophenone core, the nitro group, and the carbon-bromine bond can all be reactive under certain conditions.[1] Forced degradation studies are essential to fully characterize the stability profile of this molecule.[1][2]

Q2: What degradation pathways can be expected for this compound under acidic or basic conditions?

While specific degradation pathways for this exact molecule are not extensively documented, we can infer potential pathways based on the functional groups present:

  • Hydrolysis: The ketone functional group in the benzophenone scaffold can be susceptible to hydrolysis, although this is generally slow for benzophenones themselves. However, strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to cleavage of the molecule.[1]

  • Reactions involving the nitro group: The nitro group is generally stable to hydrolysis but can be reduced to an amino group under certain reducing conditions, which might be present if other reagents are in the experimental mixture. Under strongly basic conditions, the protons on the carbon alpha to the nitro group can become acidic, potentially leading to side reactions.

  • Reactions involving the bromine substituent: The carbon-bromine bond on the aromatic ring is generally stable but can undergo nucleophilic substitution under harsh conditions, although this is less likely on an aryl halide unless activated.

Q3: How can I experimentally determine the stability of this compound in my specific experimental conditions?

The most effective way to assess stability is by conducting forced degradation studies.[2] This involves subjecting a solution of the compound to your experimental conditions (or more extreme versions) for a defined period and then analyzing the sample for the presence of the parent compound and any new degradation products.

Troubleshooting Guide: Unexpected Experimental Results

This guide will help you troubleshoot common issues that may be related to the instability of this compound.

Issue 1: I am observing unexpected peaks in my HPLC/LC-MS analysis after a reaction or during a stability study.

  • Possible Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Run a control: Analyze a sample of your this compound starting material using the same analytical method to ensure the impurity is not present initially.

    • Characterize the new peaks: If possible, use mass spectrometry (MS) to determine the mass of the species giving rise to the new peaks. This can provide clues about the degradation pathway.[3]

    • Perform a forced degradation study: Subject your compound to acidic, basic, oxidative, and photolytic stress conditions to see if you can intentionally generate the same unknown peaks.[2][4] This can help confirm that the new peaks are indeed degradation products.

Issue 2: The yield of my reaction involving this compound is lower than expected.

  • Possible Cause: The compound may be degrading under the reaction conditions.

  • Troubleshooting Steps:

    • Monitor the reaction over time: Take aliquots of your reaction mixture at different time points and analyze them by HPLC or TLC. This will help you determine if the starting material is being consumed in a side reaction.

    • Modify reaction conditions: If you suspect degradation, consider running the reaction at a lower temperature, for a shorter duration, or under an inert atmosphere.

    • Evaluate the pH of your reaction: If your reaction is conducted under acidic or basic conditions, consider if these conditions can be moderated without impacting the desired transformation.

Experimental Protocols for Stability Assessment

The following are detailed protocols for conducting forced degradation studies on this compound.

Protocol 1: Forced Degradation Study

This protocol outlines the steps for subjecting this compound to various stress conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system[5][6]

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.[2]

  • Acidic Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.[2]

    • Neutralize the solution with 1 mL of 0.1 M NaOH before analysis.

  • Basic Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.[2]

    • Neutralize the solution with 1 mL of 0.1 M HCl before analysis.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

  • Thermal Stress:

    • Place a solid sample and a solution of the compound in an oven at 80°C for 48 hours.[2]

  • Photolytic Stress:

    • Expose a solid sample and a solution of the compound to UV light (e.g., in a photostability chamber) for a defined period.[2]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method.

Data Presentation

Results from the forced degradation study should be summarized in a table for easy comparison.

Stress ConditionIncubation Time (hours)Temperature (°C)% DegradationNumber of Degradants
0.1 M HCl2460DataData
0.1 M NaOH2460DataData
3% H₂O₂2425DataData
Thermal (Solid)4880DataData
Thermal (Solution)4880DataData
Photolytic (Solid)As per ICH Q1BAmbientDataData
Photolytic (Solution)As per ICH Q1BAmbientDataData

Note: This table is a template. Actual data should be filled in based on experimental results.

Visualizing Potential Degradation and Workflows

Proposed Degradation Pathways

The following diagram illustrates potential, though not exhaustive, degradation pathways for this compound under hydrolytic conditions.

G cluster_acid Acidic Hydrolysis (Hypothetical) cluster_base Basic Hydrolysis (Hypothetical) A This compound B Protonation of Carbonyl A->B H+ C Nucleophilic attack by H2O B->C D Potential Cleavage Products (e.g., 4-Bromobenzoic acid and 3-Nitrobenzene) C->D E This compound F Nucleophilic attack by OH- E->F OH- G Tetrahedral Intermediate F->G H Potential Cleavage Products (e.g., 4-Bromobenzoate and 3-Nitrobenzene) G->H

Caption: Hypothetical hydrolysis pathways.

Experimental Workflow for Stability Testing

The diagram below outlines the general workflow for assessing the stability of this compound.

G A Prepare Stock Solution of This compound B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Analyze by Stability-Indicating HPLC/LC-MS Method B->C D Compare Stressed Samples to Control C->D E Identify and Quantify Degradation Products D->E F Assess Stability and Propose Degradation Pathways E->F

Caption: General workflow for stability assessment.

References

  • Benchchem. Technical Support Center: Degradation Studies of 4'-bromo-3-morpholinomethyl benzophenone.
  • ATSDR. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • MDPI. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. [Link]

  • ResearchGate. Primary and ultimate degradation of benzophenone-type UV filters under different environmental conditions and the underlying structure-biodegradability relationships. [Link]

  • Benchchem.
  • Science.gov. Forced degradation products: Topics by Science.gov. [Link]

  • ProQuest. Oxidation of benzophenone-3 in aqueous solution by potassium permanganate: kinetics, degradation products, reaction pathways, and toxicity assessment. [Link]

  • ResearchGate. Degradation of benzophenone-3 by the ozonation in aqueous solution: kinetics, intermediates and toxicity. [Link]

  • PubMed. Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions. [Link]

  • Taylor & Francis Online. Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulfate process. [Link]

  • Quora. How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. [Link]

  • Benchchem.
  • MedCrave. Forced Degradation Studies. [Link]

  • IARJSET.
  • ResearchGate. Alkaline Hydrolysis of 4-Nitrophenyl X-Substituted-Benzoates Revisited: New Insights from Yukawa-Tsuno Equation. [Link]

  • Beilstein Journal of Organic Chemistry. Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [Link]

  • PubChem. 4-Bromo-3-nitrophenol. [Link]

  • PubChem. 4-Bromo-3-nitrobenzoic acid. [Link]

  • Organic Syntheses. m-BROMONITROBENZENE. [Link]

  • PubMed. Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools. [Link]

  • Benchchem. A Comparative Guide to the Regioselective Synthesis of 4-Bromo-3-iodophenol.
  • Shree Chemopharma Ankleshwar Pvt. Ltd. 4 Amino 3 Nitro Benzophenone.
  • Organic Syntheses. Acetophenone, p-bromo-. [Link]

  • Benchchem.
  • PubMed. Speed limits for acid-base chemistry in aqueous solutions. [Link]

  • MDPI. Independent Acidic pH Reactivity of Non-Iron-Fenton Reaction Catalyzed by Copper-Based Nanoparticles for Fluorescent Dye Oxidation. [Link]

  • Longdom Publishing. Exploring the Kinetics of Acid-Base Reactions: Fundamental Principles to Practical Applications. [Link]

  • PubMed. Gas chromatographic methods for monitoring of wastewater chlorophenol degradation in anaerobic reactors. [Link]

  • NIST Technical Series Publications. Acid-Base Reactions in Organic Solvents. Behavior of Some Halogenated Derivatives of Phenolsulfonephthalein with Different Class. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Bromo-3'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-Bromo-3'-nitrobenzophenone. This guide, designed by senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that arise during the scale-up of this important chemical reaction. We aim to equip you with the practical knowledge and theoretical understanding necessary to navigate the challenges of transitioning from bench-scale to larger-scale production.

I. Reaction Overview and Core Principles

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction.[1] This electrophilic aromatic substitution involves the reaction of bromobenzene with 3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1][2]

The core of this reaction's success, particularly at scale, lies in understanding and controlling the formation of the highly reactive acylium ion intermediate. The Lewis acid catalyst polarizes the carbon-chlorine bond of the acyl chloride, facilitating its cleavage and the generation of the electrophilic acylium ion. This ion is then attacked by the electron-rich bromobenzene ring to form the desired ketone product.[3]

However, the very nature of this reactivity presents several challenges when moving to larger quantities. This guide will address these potential pitfalls and provide robust solutions.

II. Troubleshooting Guide: Common Problems and Solutions

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during the scale-up process.

A. Reaction Initiation and Progression

Q1: My reaction is sluggish or fails to initiate, even with a stoichiometric amount of AlCl₃. What are the likely causes?

A1: This is a frequent issue often stemming from catalyst deactivation.

  • Moisture Contamination: Anhydrous aluminum chloride is extremely hygroscopic and reacts violently with water.[4] Any moisture present in your glassware, solvents, or starting materials will consume the catalyst, rendering it inactive.[5]

    • Solution: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened, anhydrous grade solvents. If possible, distill solvents over a suitable drying agent prior to use.

  • Poor Quality of AlCl₃: Over time, even well-stored AlCl₃ can degrade through exposure to atmospheric moisture.

    • Solution: Use a fresh, unopened bottle of anhydrous aluminum chloride. For large-scale reactions, it is advisable to titrate a small sample of the AlCl₃ to determine its activity before committing the bulk of your starting materials.

  • Insufficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" and areas where the catalyst is not effectively dispersed.

    • Solution: Employ a robust overhead mechanical stirrer. Ensure the stirrer blade is appropriately sized and positioned to create a vortex and maintain a homogenous suspension of the AlCl₃.

Q2: The reaction mixture has turned into a thick, unmanageable slurry. How can I prevent this and what should I do if it happens?

A2: The formation of a thick precipitate is a known characteristic of Friedel-Crafts acylations, primarily due to the complexation of the ketone product with the aluminum chloride catalyst.[5]

  • Prevention:

    • Sufficient Solvent: Use an adequate volume of a suitable solvent, such as dichloromethane, to help keep the complex in a stirrable suspension.[5] While concentrating the reaction may seem efficient, it often leads to mixing issues at scale.

    • Controlled Addition: Add the 3-nitrobenzoyl chloride solution slowly and at a controlled temperature. This prevents a rapid, localized formation of the product-catalyst complex.

  • Remediation:

    • If the slurry becomes too thick to stir, carefully add more anhydrous solvent to the reaction mixture. This should be done cautiously, as it may affect the reaction rate and thermal profile.

B. Side Reactions and Impurity Profile

Q3: I'm observing the formation of multiple byproducts. What are the most common side reactions and how can I minimize them?

A3: While Friedel-Crafts acylation is generally a clean reaction, several side reactions can occur, especially under non-optimal conditions.

  • Isomer Formation: While the para-substituted product (4-bromo) is sterically and electronically favored, some ortho-isomer formation can occur.[6][7]

    • Minimization: Lowering the reaction temperature can often improve the regioselectivity, favoring the para-isomer.

  • Diacylation: Although the ketone product is deactivating towards further electrophilic substitution, highly reactive starting materials or harsh reaction conditions can lead to the introduction of a second acyl group.[3]

    • Minimization: Use a strict 1:1 stoichiometry of the acylating agent to the bromobenzene. The deactivating nature of the nitro group on the benzoyl chloride already helps to temper reactivity.

  • Dehalogenation: In some instances, particularly with prolonged reaction times or excessive temperatures, loss of the bromine substituent can occur.

    • Minimization: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, HPLC) and quench the reaction as soon as the starting material is consumed.

C. Work-up and Purification Challenges

Q4: The quenching process is highly exothermic and difficult to control at a larger scale. What are the best practices for a safe and effective quench?

A4: The quench of a large-scale Friedel-Crafts reaction is one of the most critical and potentially hazardous steps. It involves the decomposition of the aluminum chloride complexes with water or acid.

  • Best Practices:

    • Reverse Quench: Instead of adding water to the reaction mixture, slowly and carefully transfer the reaction mixture to a separate vessel containing a well-stirred mixture of crushed ice and concentrated hydrochloric acid.[4][8] This ensures that the water/acid is always in excess, which helps to dissipate the heat more effectively.

    • Efficient Cooling: The quench vessel should be jacketed or placed in a large ice/water bath to manage the exotherm.

    • Vigorous Stirring: Maintain strong agitation in the quench vessel to ensure rapid heat transfer and prevent the formation of large, unquenched clumps of the reaction mixture.

    • Proper Ventilation: The quench process liberates hydrogen chloride gas, which is corrosive and toxic.[8] Ensure the entire procedure is conducted in a well-ventilated fume hood or reactor bay with appropriate scrubbing capabilities.

Q5: My crude product is an oil or a sticky solid that is difficult to purify. What are my options?

A5: Oiling out or obtaining an impure solid is a common purification challenge.

  • Recrystallization Solvent Screening: The choice of recrystallization solvent is crucial. A systematic screening of various solvents and solvent mixtures is recommended. For benzophenone derivatives, common solvents include ethanol, isopropanol, toluene, and mixtures with hexanes.

  • Trituration: Before a full recrystallization, try triturating the crude product with a solvent in which the desired product has low solubility but the impurities are soluble. This can significantly improve the purity of the material before the final recrystallization step.

  • Column Chromatography: For high-purity requirements, flash column chromatography may be necessary.[9] However, this can be resource-intensive at a large scale. It is often more practical to optimize the reaction and work-up to minimize impurities, making recrystallization a more viable option.

III. Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for this reaction?

A: The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exotherm during the addition of the acylating agent.[8] After the addition is complete, the reaction is often allowed to warm to room temperature and may require gentle heating to drive it to completion.[10] The optimal temperature profile should be determined through small-scale optimization studies.

Q: Can I use a different Lewis acid catalyst?

A: While AlCl₃ is the most common and cost-effective catalyst, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used.[1] However, they are generally less reactive, and the reaction conditions would need to be re-optimized.

Q: Is it possible to have polyacylation in this specific reaction?

A: Polyacylation is less of a concern in this particular synthesis. The ketone group formed is an electron-withdrawing group, which deactivates the aromatic ring towards further acylation.[3]

Q: How do I monitor the reaction progress effectively?

A: Thin-layer chromatography (TLC) is a simple and effective way to monitor the disappearance of the starting materials (bromobenzene and 3-nitrobenzoyl chloride) and the appearance of the product.[4] For more quantitative analysis during scale-up, High-Performance Liquid Chromatography (HPLC) is the preferred method.

IV. Experimental Protocols and Data

A. General Experimental Protocol for Scale-Up

This protocol is a representative example and should be optimized for your specific equipment and scale.

  • Reactor Setup: A clean, dry, glass-lined or Hastelloy reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is charged with anhydrous aluminum chloride (1.1 - 1.3 equivalents).

  • Solvent Addition: Anhydrous dichloromethane is added to the reactor, and the resulting suspension is cooled to 0-5 °C with constant stirring.[8]

  • Reagent Addition: A solution of 3-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the cooled suspension over a period of 1-2 hours, maintaining the internal temperature below 10 °C.[4]

  • Substrate Addition: Bromobenzene (1.0 - 1.1 equivalents) is then added dropwise, again maintaining a low temperature.

  • Reaction: After the additions are complete, the reaction mixture is slowly warmed to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by TLC or HPLC.

  • Work-up: The reaction mixture is slowly transferred to a separate vessel containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[8]

  • Extraction and Purification: The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization.[4]

B. Reagent and Stoichiometry Table

ReagentMolecular Weight ( g/mol )EquivalentsMoles (for a 100g product scale)Mass (g)
This compound306.111.00.327100
Bromobenzene157.011.050.34353.9
3-Nitrobenzoyl chloride185.561.00.32760.7
Aluminum Chloride (Anhydrous)133.341.20.39252.3

Note: The equivalents and amounts are illustrative and may require optimization.

V. Visualizing the Workflow and Troubleshooting

A. Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Dry Glassware & Reactor Charge_Reactor Charge AlCl3 & Solvent Dry_Glassware->Charge_Reactor Anhydrous_Solvents Prepare Anhydrous Solvents Anhydrous_Solvents->Charge_Reactor Cooling Cool to 0-5 °C Charge_Reactor->Cooling Acyl_Chloride_Addition Add 3-Nitrobenzoyl Chloride Solution Cooling->Acyl_Chloride_Addition Bromobenzene_Addition Add Bromobenzene Acyl_Chloride_Addition->Bromobenzene_Addition Stir Stir at Room Temp Bromobenzene_Addition->Stir Quench Quench on Ice/HCl Stir->Quench Monitor by TLC/HPLC Extraction Extract with DCM Quench->Extraction Wash Wash & Dry Extraction->Wash Concentrate Concentrate Wash->Concentrate Purify Recrystallize Concentrate->Purify Final_Product This compound Purify->Final_Product G cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_workup Work-up Problems Start Low Yield or Reaction Failure Moisture Moisture Present? Start->Moisture AlCl3_Quality Poor AlCl3 Quality? Start->AlCl3_Quality Mixing Poor Mixing? Start->Mixing Temperature Suboptimal Temperature? Start->Temperature Quench_Issue Violent Quench? Start->Quench_Issue Purification_Issue Purification Difficulty? Start->Purification_Issue Solution_Catalyst Solution: Use Anhydrous Conditions & Fresh AlCl3 Moisture->Solution_Catalyst AlCl3_Quality->Solution_Catalyst Solution_Conditions Solution: Improve Agitation & Optimize Temperature Mixing->Solution_Conditions Temperature->Solution_Conditions Solution_Workup Solution: Reverse Quench & Solvent Screening Quench_Issue->Solution_Workup Purification_Issue->Solution_Workup

Caption: A troubleshooting guide for low yields in the Friedel-Crafts acylation.

VI. References

  • Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from

  • What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? (2022, May 11). Quora. Retrieved from [Link]

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). umich.edu. Retrieved from

  • 4-Bromo-4'-nitrobenzophenone: Synthesis, Properties, and Applications. (n.d.). Retrieved from

  • How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. (2021, April 2). Quora. Retrieved from [Link]

  • Friedel-Crafts Acetylation of Bromobenzene. (n.d.). Retrieved from

  • Synthesis of 4-benzyloxy-3-nitro-α-bromoacetophenone. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis of 4-Bromobenzophenone Experiment. (n.d.). Scribd. Retrieved from [Link]

  • Friedel-Crafts acylation of benzene. (n.d.). Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]

  • 4-Bromobenzophenone by Friedel-Craft Reaction. (n.d.). Scribd. Retrieved from [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • A kind of synthetic method of the chloro benzophenone of 3 nitro 4. (n.d.). Google Patents. Retrieved from

  • The Friedel-Crafts Alkylation and Acylation of Benzene. (n.d.). MCC Organic Chemistry. Retrieved from [Link]

  • Process for preparation of alpha-bromo-4-nitro-acetophenone-hexamethyl-enetetramine addition compound. (n.d.). Google Patents. Retrieved from

  • A method of preparing 4- nitro benzophenone class compounds. (n.d.). Google Patents. Retrieved from

  • p-BROMOPHENOL. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • p-BROMOBENZALDEHYDE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 4-Bromo-3'-nitrobenzophenone with Other Benzophenone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 4-Bromo-3'-nitrobenzophenone alongside other key benzophenone derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, biological activities, and spectroscopic signatures of these compounds. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this guide aims to serve as a practical resource for advancing research in medicinal chemistry and related fields.

Introduction to the Benzophenone Scaffold

The benzophenone core, a diaryl ketone, represents a "privileged structure" in medicinal chemistry. Its derivatives are abundant in nature and have been synthesized for a wide array of applications, from photoinitiators in polymer chemistry to active pharmaceutical ingredients (APIs) in drug development.[1][2] The versatility of the benzophenone scaffold allows for extensive structural modifications, enabling the fine-tuning of its physicochemical and pharmacological properties. This has led to the discovery of benzophenone derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1]

This guide focuses on this compound, a derivative featuring two key functional groups: a bromine atom and a nitro group. These substituents are expected to significantly influence its reactivity and biological profile compared to other derivatives. We will compare it with two other representative benzophenone derivatives: 4-Chlorobenzophenone, another halogenated derivative, and 4-Hydroxybenzophenone, which possesses a hydrogen-bond-donating hydroxyl group.

Comparative Physicochemical and Spectroscopic Analysis

A thorough understanding of the physicochemical and spectroscopic properties of these molecules is fundamental to their application and further development. The following tables provide a comparative overview of key parameters for this compound and our selected analogues.

Physicochemical Properties
PropertyThis compound4-Chlorobenzophenone4-Hydroxybenzophenone
Molecular Formula C₁₃H₈BrNO₃[3]C₁₃H₉ClO[4]C₁₃H₁₀O₂[2]
Molecular Weight 306.11 g/mol [3]216.66 g/mol [4]198.22 g/mol [2]
Appearance SolidWhite to off-white crystalline powder[4]White to off-white crystalline solid[2]
Melting Point Not explicitly available75-77 °C[1]132-135 °C[5]
Boiling Point 426.1 °C at 760 mmHg[3]332 °C[6]260-262 °C at 42 mmHg[5]
Solubility Not explicitly availableSoluble in ethanol, ether, and acetone; slightly soluble in carbon tetrachloride[6]Sparingly soluble in water; soluble in ethanol and acetone[2]
XLogP3 3.8[3]3.73.1[7]

Expert Insights: The introduction of the bromo and nitro groups in this compound significantly increases its molecular weight and is expected to influence its polarity and solubility compared to the other derivatives. The higher XLogP3 value suggests greater lipophilicity, which can have implications for its pharmacokinetic profile, such as membrane permeability.

Spectroscopic Data Comparison

Spectroscopic analysis is crucial for the structural elucidation and quality control of synthesized compounds. Here, we compare the key Fourier-Transform Infrared (FT-IR) and ¹H Nuclear Magnetic Resonance (¹H NMR) spectral data.

Spectroscopic FeatureThis compound4-Chlorobenzophenone4-Hydroxybenzophenone
FT-IR: C=O Stretch (cm⁻¹) ~1660~1655~1640
FT-IR: Ar-H Stretch (cm⁻¹) ~3100-3000~3100-3000~3100-3000
FT-IR: C-Br Stretch (cm⁻¹) ~680--
FT-IR: C-Cl Stretch (cm⁻¹) -~840-
FT-IR: O-H Stretch (cm⁻¹) --~3350 (broad)
¹H NMR: Aromatic Protons (ppm, CDCl₃) ~7.4 - 8.5 (complex multiplets)~7.4 - 7.8 (complex multiplets)~6.9 - 7.8 (complex multiplets)

Expert Insights: The position of the carbonyl (C=O) stretching vibration in the IR spectrum is sensitive to the electronic effects of the substituents. The electron-withdrawing nitro group in this compound is expected to shift the C=O stretch to a higher wavenumber compared to the less electron-withdrawing chloro and the electron-donating hydroxyl groups. In the ¹H NMR spectra, the aromatic protons of this compound will exhibit a more complex splitting pattern and a downfield shift, particularly for the protons on the nitro-substituted ring, due to the strong deshielding effect of the nitro group.

Synthesis of this compound via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a robust and widely used method for the synthesis of aryl ketones, including benzophenone derivatives.[4][8][9] This electrophilic aromatic substitution reaction involves the reaction of an acyl chloride or anhydride with an aromatic compound in the presence of a Lewis acid catalyst.

Rationale for Method Selection

Causality behind Experimental Choices: The Friedel-Crafts acylation is preferred over the Friedel-Crafts alkylation for synthesizing ketones for several key reasons:[8][9]

  • No Carbocation Rearrangement: The acylium ion intermediate is stabilized by resonance and does not undergo rearrangement, ensuring the formation of the desired product.[8][9]

  • Avoidance of Polyalkylation: The ketone product is less reactive than the starting aromatic compound due to the electron-withdrawing nature of the carbonyl group, thus preventing multiple acylations.[8][9]

This makes the Friedel-Crafts acylation a highly predictable and controllable reaction, which is crucial for ensuring the purity and yield of the final product in a research and development setting.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 4-bromobenzoyl chloride and nitrobenzene.

Materials:

  • 4-Bromobenzoyl chloride

  • Nitrobenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), dilute

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and cool the flask to 0-5 °C using an ice-water bath.

  • Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (1.1 equivalents) to the stirred solvent. Self-Validation Check: The addition should be slow to control the exothermic reaction and prevent a rapid temperature increase.

  • Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Aromatic Substrate Addition: Add nitrobenzene (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture, again maintaining the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Self-Validation Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of dilute hydrochloric acid. Self-Validation Check: The quenching should be performed slowly and with cooling to manage the exothermic reaction with the aluminum chloride.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from ethanol to obtain pure this compound.

Synthesis Workflow Diagram

G reagents 4-Bromobenzoyl Chloride + Nitrobenzene + AlCl₃ in DCM reaction Friedel-Crafts Acylation (0-5°C to RT) reagents->reaction 1. React quench Quenching (Dilute HCl) reaction->quench 2. Quench workup Work-up (Separation & Washes) quench->workup 3. Extract purification Purification (Recrystallization) workup->purification 4. Purify product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Comparative Biological Activity

Benzophenone derivatives have shown significant promise as anticancer agents. Their mechanism of action can vary depending on the nature and position of the substituents on the aromatic rings.

Anticancer Activity

The cytotoxic effects of benzophenone derivatives are typically evaluated against various cancer cell lines using assays such as the MTT assay. The IC₅₀ value, which represents the concentration of the compound required to inhibit the growth of 50% of the cell population, is a standard metric for comparing cytotoxic potency.

CompoundCancer Cell LineIC₅₀ (µM)Reference
This compound A549 (Lung Carcinoma)~15-25 (Estimated)[5][10] (Analogues)
MCF-7 (Breast Cancer)~10-20 (Estimated)[5][10] (Analogues)
4-Chlorobenzophenone Not explicitly available-
4-Hydroxybenzophenone Not explicitly available as a direct cytotoxic agent, but derivatives show activity.-[11]
Mechanism of Action: Inhibition of the MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention.[12][13][14] Some benzophenone derivatives have been shown to inhibit this pathway, leading to the suppression of cancer cell growth.[6]

Signaling Pathway and Point of Inhibition:

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Benzophenone Derivatives Inhibitor->MEK

Caption: Inhibition of the MEK/ERK signaling pathway by benzophenone derivatives.

Expert Insights: Benzophenone derivatives may exert their anticancer effects by binding to and inhibiting key kinases in the MEK/ERK pathway, such as MEK1/2. This inhibition would prevent the downstream phosphorylation and activation of ERK1/2, thereby blocking the signaling cascade that promotes cancer cell proliferation. The specific interactions between this compound and these kinases would need to be investigated through molecular docking studies and in vitro kinase assays to confirm this mechanism of action.

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of biological data, standardized and well-documented protocols are essential. The following sections provide detailed methodologies for key assays used to evaluate the anticancer activity of benzophenone derivatives.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][15][16] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[1]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂. Self-Validation Check: Ensure a uniform cell monolayer is formed before treatment.

  • Compound Treatment: Prepare serial dilutions of the benzophenone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Self-Validation Check: Observe the formation of purple formazan crystals in the wells containing viable cells under a microscope.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well.[15]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[16] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Western Blot Analysis of MEK/ERK Pathway Inhibition

Principle: Western blotting is a technique used to detect specific proteins in a sample. To assess the inhibition of the MEK/ERK pathway, the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) are measured and compared to the total levels of these proteins. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the benzophenone derivatives at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

  • SDS-PAGE: Denature the protein lysates by boiling in a sample buffer and load equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Separate the proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-MEK, total MEK, p-ERK, and total ERK overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-MEK and p-ERK signals to their respective total protein signals to determine the extent of pathway inhibition.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its unique combination of a bromo and a nitro group distinguishes it from other benzophenone derivatives, likely imparting enhanced biological activity. This guide has provided a comprehensive comparative analysis, detailing its synthesis, physicochemical properties, and potential mechanism of action through the inhibition of the MEK/ERK signaling pathway. The provided experimental protocols offer a robust framework for the synthesis and biological evaluation of this and other benzophenone derivatives. Further research, including the determination of specific IC₅₀ values and detailed mechanistic studies, will be crucial in fully elucidating the therapeutic potential of this compound.

References

  • BenchChem.
  • Creative Bioarray. MTT Analysis Protocol. [Link]

  • Chen, J., et al. (2019). Benzophenone Compounds, from a Marine-Derived Strain of the Fungus Pestalotiopsis neglecta, Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway. Journal of Natural Products, 82(12), 3357–3365. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Springer Nature Experiments. MTT Assay Protocol. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]

  • Nadi, S., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(72), 41433–41473. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • ResearchGate. IC50 values a (mM) of compounds 4a-l. [Link]

  • ResearchGate. IC50 values of selected bromophenol derivatives against five human cancer cell lines. [Link]

  • Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. [Link]

  • Study.com. Describe the expected IR, H NMR, and C NMR spectral data for benzophenone. [Link]

  • NCBI Bookshelf. (2012). Phospho-ERK Assays. [Link]

  • ResearchGate. Western blot analysis for ERK and MEK activation. [Link]

  • ResearchGate. (A) Western blot analysis to see the expression of p-MEK, MEK, p-Erk.... [Link]

  • ResearchGate. Phosphorylation status of MEK, ERK and RSK. (A) Western blot analysis.... [Link]

  • ResearchGate. IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. [Link]

  • ResearchGate. Bar graphs representing the impact of compound 4 using IC50 and 2 ×.... [Link]

  • ResearchGate. IC 50 values a (mM) of compounds 4a-l | Download Table. [Link]

  • ResearchGate. Anticancer activity (IC 50 ) of selected compounds 4 and 13 and.... [Link]

  • ResearchGate. Cytotoxicity of the target compounds 1-24 (IC50, μg/mL). | Download Table. [Link]

  • El-Sayed, M. A., et al. (2024). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PLOS ONE, 19(1), e0295989. [Link]

  • ResearchGate. (PDF) The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals. [Link]

  • Rajkumar, B. J., et al. (2008). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Crystal Research and Technology, 43(3), 273-279.
  • PubChem. 4-Hydroxybenzophenone. [Link]

  • Chemistry Stack Exchange. (2020). IR and H-NMR analysis of benzophenone. [Link]

  • Science.gov. lines ic50 values: Topics by Science.gov. [Link]

  • Wong, K. K. (2009). Recent developments in anti-cancer agents targeting the Ras/Raf/MEK/ERK pathway. Recent Patents on Anti-Cancer Drug Discovery, 4(1), 27–35. [Link]

  • ResearchGate. FT-IR spectra of benzophenone-containing PSEBS during.... [Link]

  • Lacerda, J. T., et al. (2018). MAPK/ERK pathway inhibition is a promising treatment target for adrenocortical tumors. Journal of Cellular Biochemistry, 120(3), 3937–3946. [Link]

  • Ates, E., et al. (2018). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Molecular and Clinical Oncology, 8(2), 317–322. [Link]

  • Lee, H. R., et al. (2002). Anticancer activity for 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007) analogues and their abilities to interact with lymphoendothelial cell surface markers. Bioorganic & Medicinal Chemistry Letters, 12(23), 3407–3411. [Link]

  • Royal Society of Chemistry. Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. [Link]

  • MDPI. (2024). Inhibition of the RAF/MEK/ERK Signaling Cascade in Pancreatic Cancer: Recent Advances and Future Perspectives. [Link]

  • Kumar, A., et al. (2025). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. RSC Medicinal Chemistry. [Link]

Sources

A Guide to 2D NMR Methods for the Structural Validation of 4-Bromo-3'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Ambiguity in Drug Development

In the synthesis of complex organic molecules, particularly in pharmaceutical research and development, the unambiguous confirmation of a compound's structure is a non-negotiable cornerstone of scientific rigor. For a molecule like 4-Bromo-3'-nitrobenzophenone, a versatile intermediate in organic synthesis, isomeric impurities can arise during synthesis (e.g., Friedel-Crafts acylation). Distinguishing the target molecule from potential isomers, such as 2-Bromo-3'-nitrobenzophenone or 4-Bromo-4'-nitrobenzophenone, solely through one-dimensional (1D) NMR or mass spectrometry can be challenging and, in some cases, inconclusive. The subtle differences in the chemical environments of such isomers may not be fully resolved by ¹H or ¹³C NMR spectra alone.

This guide provides a comprehensive, field-proven workflow for the definitive structural validation of this compound. We will move beyond simple data reporting and delve into the strategic application of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. By synergistically employing Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), we construct a self-validating system that pieces the molecular puzzle together with irrefutable evidence, ensuring absolute confidence in the final structure.

The Strategic Workflow: From Fragments to Final Assembly

Our approach is systematic, mirroring the logical process of solving a structural puzzle. We first identify the individual pieces (the proton spin systems), then label them by linking protons to their directly attached carbons, and finally, we uncover how these pieces are connected to assemble the complete, validated structure.

G cluster_0 Structural Validation Workflow cosy COSY (Identify Proton Spin Systems) hsqc HSQC (Link Protons to Carbons) cosy->hsqc Provides ¹H Assignments hmbc HMBC (Establish Long-Range Connectivity) hsqc->hmbc Provides ¹H-¹³C Direct Links structure Validated Structure (this compound) hmbc->structure Confirms Key C-C/C-O Bonds

Caption: Expected ¹H-¹H COSY correlations for the two isolated spin systems.

Part 2: Bridging Protons and Carbons with HSQC

The Causality Behind the Choice: After mapping the proton framework, the next logical step is to assign the carbon atoms directly attached to these protons. The HSQC experiment is exceptionally efficient for this, correlating each proton signal with its bonded carbon signal via one-bond coupling (¹JCH). [1][2]This technique provides a direct and unambiguous link between the ¹H and ¹³C spectra, allowing us to transfer the assignments made from COSY onto the carbon skeleton.

Expected Correlations & Interpretation:

The HSQC spectrum will display cross-peaks for every C-H bond in the molecule. For example, the signal for protons H2/H6 will show a correlation to the signal for carbons C2/C6. This allows for the confident assignment of all eight protonated aromatic carbons.

A key diagnostic feature of the HSQC spectrum is what it doesn't show. The five carbons lacking directly attached protons (C1, C4, C1', C3', and the carbonyl C=O) will be absent from the HSQC spectrum. This absence is a critical piece of evidence, confirming their identity as quaternary carbons and setting the stage for their assignment using HMBC.

Caption: Expected ¹H-¹³C one-bond HSQC correlations.

Part 3: The Definitive Link: Unambiguous Proof with HMBC

The Causality Behind the Choice: This is the culminating experiment. The HMBC technique detects correlations between protons and carbons over two and three bonds (²JCH and ³JCH), providing the long-range connectivity information needed to assemble the molecular fragments. [3][2]It is the only experiment in this workflow that can "see" across the quaternary carbons and the carbonyl group, making it indispensable for confirming the overall molecular architecture and ruling out any isomeric possibilities.

Expected Correlations & Interpretation:

The HMBC spectrum provides the irrefutable evidence that validates the this compound structure.

  • The Critical Bridge: The most important correlations are those that link the two aromatic rings to the central carbonyl carbon (C=O).

    • Protons H2/H6 on the 4-bromophenyl ring will show a three-bond correlation to the carbonyl carbon (C=O) .

    • Protons H2' and H6' on the 3-nitrophenyl ring will show a two-bond and three-bond correlation, respectively, to the same carbonyl carbon (C=O) .

    • These two sets of correlations are the "smoking gun," definitively proving that both rings are attached to the carbonyl group, thus forming the benzophenone core.

  • Assigning Quaternary Carbons: HMBC is also essential for assigning the previously "missing" quaternary carbons.

    • Protons H3/H5 will show a two-bond correlation to C4 (the carbon bearing the bromine).

    • Protons H2/H6 will show a two-bond correlation to C4 and a three-bond correlation to C1.

    • Similar correlations within the 3-nitrophenyl ring (e.g., H2' and H4' correlating to C3') will allow for the unambiguous assignment of C1' and C3'.

G Ring1_H H2/H6 Carbonyl C=O Ring1_H->Carbonyl ³JCH (Key Correlation) C1 C1 Ring1_H->C1 ³JCH Ring2_H H2'/H6' Ring2_H->Carbonyl ²JCH / ³JCH (Key Correlation) C4 C4-Br Ring1_H2 H3/H5 Ring1_H2->C4 ²JCH

Caption: Key long-range HMBC correlations confirming the molecular backbone.

Data Synthesis and Comparison

The combination of these experiments allows for the complete and confident assignment of all proton and carbon signals. The table below summarizes the expected data that collectively validates the structure. (Note: Chemical shifts are predictive and may vary based on solvent and experimental conditions). [4][5][6]

Atom Assignment Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm) Key COSY Correlation(s) Key HSQC Correlation Key HMBC Correlation(s)
C=O - ~194.5 - None H2/H6, H2', H6'
C1 - ~136.0 - None H3/H5, H2/H6
C2/C6 ~7.75 (d) ~131.5 H3/H5 C2/C6 C4, C=O
C3/C5 ~7.68 (d) ~132.0 H2/H6 C3/C5 C1, C4
C4 - ~128.5 - None H2/H6, H3/H5
C1' - ~139.0 - None H2', H6'
C2' ~8.45 (t) ~124.0 H6' (weak), H4' (meta) C2' C4', C6', C=O
C3' - ~148.0 - None H2', H4', H5'
C4' ~8.20 (dd) ~130.0 H5' C4' C2', C6', C3'
C5' ~7.70 (t) ~127.5 H4', H6' C5' C1', C3'

| C6' | ~8.05 (dd) | ~135.0 | H5', H2' (weak) | C6' | C2', C4', C=O |

Experimental Protocols

For achieving high-quality, unambiguous data, adherence to a rigorous experimental protocol is paramount.

1. Sample Preparation:

  • Accurately weigh approximately 15-20 mg of the synthesized this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.

  • Ensure the sample is fully dissolved by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm high-precision NMR tube.

2. NMR Data Acquisition:

  • All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz, equipped with a broadband probe with z-gradient capabilities.

  • ¹H Spectrum: Acquire a standard 1D proton spectrum to determine appropriate spectral width and reference the TMS peak to 0.00 ppm.

  • COSY (gs-COSY):

    • Pulse Program: cosygpqf or equivalent gradient-selected sequence.

    • Acquisition: 2048 data points in F2, 256-512 increments in F1, 4-8 scans per increment.

    • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

  • HSQC (gs-HSQC):

    • Pulse Program: hsqcedetgpsisp2.3 or equivalent gradient-selected, sensitivity-enhanced sequence with multiplicity editing (distinguishes CH/CH₃ from CH₂).

    • Acquisition: 2048 data points in F2, 256 increments in F1, 8-16 scans per increment.

    • Set ¹JCH coupling constant to an average of 145 Hz.

  • HMBC (gs-HMBC):

    • Pulse Program: hmbcgplpndqf or equivalent gradient-selected sequence.

    • Acquisition: 2048 data points in F2, 256-512 increments in F1, 16-32 scans per increment.

    • Crucial Parameter: Optimize the long-range coupling constant (ⁿJCH) to 8 Hz. This value is a good compromise for observing both two- and three-bond correlations in aromatic systems.

Conclusion

The structural validation of this compound serves as a powerful example of the diagnostic capabilities of modern 2D NMR spectroscopy. By moving sequentially from COSY to HSQC and finally to HMBC, we establish a logical and self-validating workflow. COSY defines the isolated proton frameworks, HSQC maps these frameworks onto the carbon backbone, and HMBC provides the definitive long-range correlations that piece the entire structure together. The key correlations observed between the protons of both aromatic rings and the central carbonyl carbon in the HMBC spectrum leave no room for isomeric ambiguity. This multi-faceted approach provides the highest level of confidence required for advancing compounds in research and drug development pipelines.

References

  • Organic Spectroscopy International. (2014). How to interpret 2D NMR spectra. Available at: [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]

  • Metz, K. (n.d.). 4-Bromo-4'-nitrobenzophenone: Synthesis, Properties, and Applications. Available at: [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever!. YouTube. Available at: [Link]

  • Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. Available at: [Link]

  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

  • Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Available at: [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Available at: [Link]

  • The Boffin Lab. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • University of Bath. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of 4-Bromo-3'-nitrobenzophenone and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzophenone scaffold represents a privileged structure, demonstrating a wide array of biological activities. The therapeutic potential of these compounds can be significantly modulated by the introduction of various substituents. This guide provides a comparative analysis of the biological activity of 4-Bromo-3'-nitrobenzophenone and its positional isomers, offering insights into their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.

The Benzophenone Scaffold: A Foundation for Diverse Bioactivity

Benzophenones are diaryl ketones that serve as a versatile template for the design of biologically active molecules. The presence of two aromatic rings allows for a multitude of substitution patterns, enabling the fine-tuning of their physicochemical and pharmacological properties. The introduction of electron-withdrawing groups, such as halogens (e.g., bromine) and nitro groups, is a common strategy to enhance the biological efficacy of various scaffolds. These substitutions can influence a molecule's lipophilicity, electronic distribution, and ability to interact with biological targets, thereby impacting its anticancer, antimicrobial, and enzyme inhibitory activities.[1][2]

Comparative Analysis of Biological Activities

This section delves into the available experimental data on the anticancer, antimicrobial, and enzyme inhibitory activities of this compound and its isomers.

Anticancer Activity

The cytotoxic potential of benzophenone derivatives against various cancer cell lines is a significant area of research. The introduction of bromo and nitro groups can enhance this activity, although the specific substitution pattern is crucial.

Unfortunately, specific cytotoxic data for this compound and its direct positional isomers from comparative studies is scarce in the published literature. However, studies on related substituted benzophenones and other bromo-nitro aromatic compounds provide insights into their potential anticancer effects. For instance, various benzophenone derivatives have been synthesized and evaluated for their antitumor activity, with some compounds exhibiting potent inhibitory activities against a range of cancer cells.[1] The presence of a nitro group, in particular, has been associated with enhanced cytotoxic effects in other heterocyclic compounds.

It is important to note that while direct data is lacking, the principles of medicinal chemistry suggest that the isomeric position of the bromo and nitro groups would significantly influence the molecule's interaction with biological targets, leading to variations in cytotoxic potency and selectivity.

Antimicrobial Activity

Halogenated and nitrated organic compounds have a long history as antimicrobial agents.[3][4] The bromo and nitro substituents on the benzophenone scaffold are expected to confer antimicrobial properties.

A study on flavonoid derivatives containing bromine and nitro groups demonstrated that these substituents have a significant effect on their antimicrobial properties, with some compounds showing potent inhibitory activity against pathogenic bacteria.[5] While this study does not directly investigate bromo-nitrobenzophenones, it highlights the potential of this substitution pattern for antimicrobial activity. Another study on halo-nitro compounds reported that sec-α-halo-nitro compounds are active antibacterial and antifungal agents, with the sec-bromo derivatives being the most active and stable.[3][4]

As with anticancer activity, a direct comparative study of the antimicrobial effects of this compound and its isomers is not currently available. The data on related structures suggests that these compounds are promising candidates for further antimicrobial evaluation.

Enzyme Inhibition

Benzophenone derivatives have been investigated as inhibitors of various enzymes, playing roles in different disease pathways. The specific substitution pattern on the benzophenone core is critical for potent and selective enzyme inhibition.[6] For example, certain benzophenone derivatives have been identified as inhibitors of the multidrug transporter P-glycoprotein, which is involved in cancer drug resistance.[6][7][8]

While specific enzyme inhibition data for this compound and its isomers is not detailed in the available literature, the general structure-activity relationships of benzophenone inhibitors suggest that the positions of the bromo and nitro groups would be critical in determining the binding affinity and inhibitory potency against specific enzymes. The electronic and steric properties conferred by these substituents would dictate the nature of the interaction with the enzyme's active site.

Structure-Activity Relationship (SAR) Insights

Based on the broader literature on substituted benzophenones, some general SAR principles can be inferred for the bromo-nitrobenzophenone isomers:

  • Position of Substituents: The relative positions of the bromo and nitro groups on the two phenyl rings are expected to be a major determinant of biological activity. The electronic interplay between these groups and their steric hindrance will influence the overall conformation of the molecule and its ability to fit into the binding pockets of biological targets.

  • Lipophilicity: The presence of a bromine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The position of the bromine atom will affect the overall lipophilic character of the isomer.

  • Electronic Effects: The nitro group is a strong electron-withdrawing group, which can significantly alter the electron density of the aromatic rings. This can influence the molecule's reactivity and its ability to form hydrogen bonds or other non-covalent interactions with target proteins.

Experimental Protocols

To facilitate further research and a direct comparison of these isomers, detailed protocols for key biological assays are provided below.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Add serial dilutions of benzophenone isomers B->C D Incubate for 24-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability (%) and IC50 values H->I MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Data Analysis A Prepare serial dilutions of benzophenone isomers in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare a standardized microbial inoculum B->C D Incubate the plate at the appropriate temperature and duration C->D E Visually inspect for microbial growth (turbidity) D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: General workflow for the broth microdilution assay to determine MIC.

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate, resulting in a final volume of 100-200 µL per well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions and Conclusion

The benzophenone scaffold, particularly when substituted with bromo and nitro groups, holds promise for the development of novel therapeutic agents. This guide has highlighted the current landscape of research on this compound and its isomers, revealing a significant gap in direct comparative biological data.

Future research should focus on the systematic synthesis and evaluation of a complete series of bromo-nitrobenzophenone isomers. Such studies, employing standardized assays, would provide invaluable data for establishing clear structure-activity relationships. This would enable a more rational design of benzophenone derivatives with enhanced potency and selectivity against specific biological targets. The experimental protocols provided herein offer a framework for conducting such comparative investigations.

References

  • Jabeen, I., Pleban, K., Rinner, U., Chiba, P., & Ecker, G. F. (2012). Structure–activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein. Journal of Medicinal Chemistry, 55(7), 3261–3273.
  • Gershon, H., & McNeil, M. W. (1972). Antimicrobial activity of a series of halo-nitro compounds. Antimicrobial Agents and Chemotherapy, 2(6), 504–505.
  • Gershon, H., & McNeil, M. W. (1972). Antimicrobial Activity of a Series of Halo-Nitro Compounds. Antimicrobial Agents and Chemotherapy, 2(6), 504-505.
  • Nithya, G., Sudha, R., & Charles, C. J. (2018). Biological activity and molecular docking of 2'-bromo-4-methoxy-3-nitro benzil, 2,2'. Asian Journal of Pharmaceutical and Clinical Research, 11(9), 453-457.
  • Jabeen, I., Pleban, K., Rinner, U., Chiba, P., & Ecker, G. F. (2012). Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein. Journal of medicinal chemistry, 55(7), 3261–3273.
  • Jaroszewska, A., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5540.
  • Leon-Carmona, J. R., & Galano, A. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 720.
  • Jabeen, I., et al. (2012). Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein. Journal of Medicinal Chemistry, 55(7), 3261-3273.
  • Oh, K. B., et al. (2008). Antimicrobial activities of the bromophenols from the red alga Odonthalia corymbifera and some synthetic derivatives. Bioorganic & Medicinal Chemistry Letters, 18(1), 104-108.
  • Drug Design.org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(29), 20886-20894.
  • Jabeen, I., et al. (2012). Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein. Journal of Medicinal Chemistry, 55(7), 3261-3273.
  • Chen, Y. C., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega.
  • Wujec, M., et al. (2024). New 4-(Morpholin-4-Yl)
  • Jaroszewska, A., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5540.

Sources

A Comparative Guide to the Synthetic Methods for 4-Bromo-3'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-3'-nitrobenzophenone is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its bifunctional nature, possessing a reactive bromine atom amenable to cross-coupling reactions and a reducible nitro group, allows for diverse molecular elaborations. The strategic synthesis of this ketone is therefore of considerable interest to researchers in medicinal chemistry and materials science. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for preparing this compound, supported by established chemical principles and experimental data from the scientific literature.

Comparative Analysis of Synthetic Routes

The selection of a synthetic strategy for this compound is a critical decision that influences not only the yield and purity of the final product but also the overall efficiency and scalability of the process. This section provides a head-to-head comparison of four major synthetic pathways: Friedel-Crafts acylation, Suzuki-Miyaura coupling, the Grignard reaction, and the oxidation of a diphenylmethane precursor.

Synthesis RouteTypical YieldsReaction ConditionsAdvantagesDisadvantages
Friedel-Crafts Acylation 50-85%Lewis acid (e.g., AlCl₃), anhydrous solvent, often elevated temperatures.Well-established, uses readily available starting materials, can be high-yielding.Requires stoichiometric amounts of Lewis acid leading to significant waste, limited to arenes that are not strongly deactivated, potential for regioselectivity issues.[1]
Suzuki-Miyaura Coupling 70-95%Palladium catalyst, base, various solvents (including aqueous mixtures), mild temperatures.High functional group tolerance, high yields, mild reaction conditions, commercially available starting materials.Cost of palladium catalyst, potential for catalyst poisoning, requires synthesis of a boronic acid or ester precursor.[1]
Grignard Reaction 20-50%Anhydrous conditions, stoichiometric Grignard reagent, low temperatures.Effective for C-C bond formation.Grignard reagent is highly sensitive to moisture and protic functional groups, the nitro group is susceptible to reaction with the Grignard reagent, leading to side products and lower yields.[1]
Oxidation of Diphenylmethane Variable (multi-step)Requires synthesis of the diphenylmethane precursor followed by oxidation; oxidation conditions can vary (e.g., KMnO₄, CrO₃).Can be a viable route if the diphenylmethane precursor is readily available.A two-step process, the synthesis of the substituted diphenylmethane can be challenging, oxidation step may require harsh reagents and can lead to over-oxidation or side reactions.

In-Depth Analysis of Synthetic Methodologies

Friedel-Crafts Acylation: A Classic Approach

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis.[2][3] For the preparation of this compound, the most logical approach is the acylation of bromobenzene with 3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Mechanism: The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of 3-nitrobenzoyl chloride with AlCl₃. This acylium ion is then attacked by the electron-rich bromobenzene ring. The bromine atom is an ortho-, para-director; however, due to steric hindrance from the acyl group, the para-substituted product, this compound, is the major isomer formed.[4] The alternative route, acylating nitrobenzene with 4-bromobenzoyl chloride, is generally not feasible as the strongly deactivating nitro group renders the aromatic ring too electron-deficient to undergo Friedel-Crafts acylation.

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution 3-Nitrobenzoyl_Chloride 3-Nitrobenzoyl Chloride Acylium_Ion Acylium Ion 3-Nitrobenzoyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ Intermediate Wheland Intermediate Acylium_Ion->Intermediate + Bromobenzene Bromobenzene Bromobenzene Product This compound Intermediate->Product - H⁺

Caption: Workflow for Friedel-Crafts Acylation.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap, and a dropping funnel, add anhydrous aluminum chloride (1.1 eq.) and a dry, inert solvent such as dichloromethane.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 3-nitrobenzoyl chloride (1.0 eq.) in dry dichloromethane from the dropping funnel. After the addition is complete, add bromobenzene (1.2 eq.) dropwise to the stirred mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and quench by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[4]

Suzuki-Miyaura Coupling: A Modern and Efficient Alternative

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the formation of carbon-carbon bonds, offering high yields and excellent functional group tolerance under mild conditions.[5] For the synthesis of this compound, this would involve the coupling of an arylboronic acid with an aryl halide. A highly efficient approach is the coupling of 4-bromophenylboronic acid with 3-nitrobenzoyl chloride.

Reaction Mechanism: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide (or in this case, the acyl chloride, which can also undergo oxidative addition). This is followed by transmetalation of the aryl group from the boronic acid to the palladium center, and finally, reductive elimination to form the desired ketone and regenerate the palladium(0) catalyst.

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle Pd(0) Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition + 3-Nitrobenzoyl Chloride Transmetalation Transmetalation Oxidative_Addition->Transmetalation + 4-Bromophenylboronic Acid Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration Product This compound Reductive_Elimination->Product

Caption: Simplified workflow of the Suzuki-Miyaura Coupling.

  • Reaction Setup: To a dry Schlenk flask, add 4-bromophenylboronic acid (1.2 eq.), 3-nitrobenzoyl chloride (1.0 eq.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Solvent Addition and Degassing: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting materials are consumed, as monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The Grignard Reaction: A Powerful but Challenging Route

The Grignard reaction is a classic method for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile, such as a carbonyl compound.[6][7][8] In principle, this compound could be synthesized by reacting 4-bromophenylmagnesium bromide with 3-nitrobenzoyl chloride.

Challenges and Side Reactions: The primary challenge with this approach is the reactivity of the Grignard reagent towards the nitro group. Grignard reagents are strong nucleophiles and bases, and they can add to the nitro group, leading to a variety of side products and a significant reduction in the yield of the desired ketone.[1] Furthermore, the ketone product itself can react with another equivalent of the Grignard reagent to form a tertiary alcohol. Careful control of stoichiometry and reaction temperature is crucial to minimize these side reactions.

Grignard_Reaction_Challenges Grignard_Reagent 4-Bromophenylmagnesium Bromide Electrophile 3-Nitrobenzoyl Chloride Grignard_Reagent->Electrophile Desired Reaction Grignard_Reagent->Electrophile Side Reaction 1 Desired_Product This compound Electrophile->Desired_Product Side_Product_1 Reaction with Nitro Group Electrophile->Side_Product_1 Side_Product_2 Tertiary Alcohol Formation Desired_Product->Side_Product_2 + Grignard Reagent (Side Reaction 2)

Caption: Desired reaction and potential side reactions in the Grignard synthesis.

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, react magnesium turnings with 4-bromobenzene in anhydrous diethyl ether or THF to prepare 4-bromophenylmagnesium bromide.

  • Reaction with Acyl Chloride: Cool the freshly prepared Grignard reagent to a low temperature (e.g., -78 °C). Slowly add a solution of 3-nitrobenzoyl chloride in anhydrous THF dropwise.

  • Quenching and Work-up: After the addition is complete, stir the reaction at low temperature for a short period and then quench by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the mixture with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The desired product must be carefully separated from the various side products by column chromatography.

Oxidation of a Diphenylmethane Precursor: A Two-Step Approach

This method involves the synthesis of the corresponding diphenylmethane derivative, 4-bromo-3'-nitrodiphenylmethane, followed by its oxidation to the target benzophenone.

Challenges: The primary drawback of this method is its two-step nature. The synthesis of 4-bromo-3'-nitrodiphenylmethane itself can be accomplished via a Friedel-Crafts alkylation or a cross-coupling reaction, adding complexity to the overall process. The subsequent oxidation of the methylene bridge to a carbonyl group requires a suitable oxidizing agent (e.g., KMnO₄, CrO₃, or more modern catalytic methods). These oxidations can sometimes be harsh and may lead to side reactions or decomposition of the starting material, especially with the presence of a nitro group. Given the efficiency of the one-step Friedel-Crafts and Suzuki-Miyaura reactions, this route is generally less preferred unless the diphenylmethane precursor is readily available through other synthetic routes.

Conclusion and Recommendations

Based on the comparative analysis, the Suzuki-Miyaura coupling stands out as the most robust and efficient method for the synthesis of this compound. Its mild reaction conditions, high functional group tolerance (including the nitro group), and typically high yields make it the preferred choice for both laboratory-scale synthesis and potential scale-up.

The Friedel-Crafts acylation of bromobenzene with 3-nitrobenzoyl chloride remains a viable and economically attractive alternative, particularly if cost of reagents is a primary concern. However, the requirement for stoichiometric amounts of a Lewis acid and the generation of acidic waste are significant drawbacks from an environmental and process chemistry perspective.

The Grignard reaction is fraught with challenges due to the reactivity of the nitro group and is likely to result in low and variable yields. This method should only be considered if other routes are not feasible.

The oxidation of a diphenylmethane precursor is a less direct approach and is generally not competitive with the more convergent Friedel-Crafts and Suzuki-Miyaura reactions unless the specific diphenylmethane intermediate is readily accessible.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a variety of factors including the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product. However, for general-purpose synthesis where efficiency and reliability are paramount, the Suzuki-Miyaura coupling is the highly recommended methodology.

References

  • StudyCorgi. (2024). Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation. [Link][2]

  • Course Hero. (n.d.). Friedel - Crafts acetylation of Bromobenzene. [Link][3]

  • StuDocu. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. [Link][4]

  • SpectraBase. (n.d.). 4-Bromo-benzophenone. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. [Link][6]

  • Royal Society of Chemistry. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. [Link]

  • Friedrich-Alexander-Universität Erlangen-Nürnberg. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link][7]

  • Scribd. (n.d.). 4-Bromobenzophenone by Friedel-Craft Reaction. [Link]

  • Winthrop University. (n.d.). The Grignard Reaction. [Link][8]

  • Quora. (2021). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. [Link]

  • Organic Syntheses. (n.d.). 3. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • The Royal Society of Chemistry. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [Link]

  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... [Link]

  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

  • IOPscience. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]

  • ChemRxiv. (n.d.). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). [Link]

  • Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. [Link]

  • SpectraBase. (n.d.). 4-Bromo-benzophenone - Optional[1H NMR] - Spectrum. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a natural product. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of 4-Bromo-3'-nitrobenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the synthesis, in vitro, and in vivo evaluation of 4-bromo-3'-nitrobenzophenone derivatives. We will delve into the rationale behind experimental designs, present comparative data from various studies, and offer detailed protocols for key assays, aiming to equip researchers, scientists, and drug development professionals with actionable insights into this promising class of compounds.

Introduction: The Benzophenone Scaffold in Medicinal Chemistry

Benzophenones, characterized by a central carbonyl group linking two phenyl rings, represent a "privileged structure" in medicinal chemistry.[1] This core scaffold is found in numerous compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1] The versatility of the benzophenone framework allows for extensive structural modifications. The introduction of specific substituents, such as halogens (e.g., bromine) and electron-withdrawing groups (e.g., a nitro group), can significantly modulate the compound's physicochemical properties and pharmacological activity, making derivatives like this compound a subject of significant research interest.[2]

Synthesis of this compound Derivatives: A Comparative Overview

The primary synthetic route to the this compound core is the Friedel-Crafts acylation reaction. This classic and reliable method allows for the coupling of an appropriately substituted benzoyl chloride with a substituted benzene ring.

Core Synthesis: Friedel-Crafts Acylation

The synthesis typically involves the reaction of 4-bromobenzoyl chloride with nitrobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The bromine atom on the benzoyl chloride is an ortho-, para-director, while the nitro group on nitrobenzene is a meta-director. This directional preference guides the acylation to the meta position of the nitrobenzene ring, yielding the desired 3'-nitro isomer.[3][4]

Alternatively, one could start with 3-nitrobenzoyl chloride and bromobenzene. The bromine on bromobenzene directs acylation to the para position, yielding the same core structure. The choice between these pathways often depends on the commercial availability and cost of the starting materials.

Derivatization Strategies

Once the this compound scaffold is synthesized, further derivatization can be achieved through various reactions targeting the functional groups. The presence of the bromine atom and the nitro group provides versatile handles for creating a library of compounds. For instance, the nitro group can be reduced to an amine, which can then be converted into amides, sulfonamides, or other functional groups.[5] The bromine atom is amenable to cross-coupling reactions like Suzuki and Heck couplings, allowing for the introduction of diverse aryl or vinyl substituents.[5]

G cluster_0 Route A cluster_1 Route B cluster_2 Derivatization A1 4-Bromobenzoyl Chloride A_Product This compound A1->A_Product A2 Nitrobenzene A2->A_Product A_Cat AlCl₃ A_Cat->A_Product Catalyst Core Core Scaffold A_Product->Core B1 3-Nitrobenzoyl Chloride B_Product This compound B1->B_Product B2 Bromobenzene B2->B_Product B_Cat AlCl₃ B_Cat->B_Product Catalyst B_Product->Core D1 Nitro Reduction (-NO₂ → -NH₂) Core->D1 Step 1 D2 Suzuki/Heck Coupling (at -Br site) Core->D2 Alternative D3 Further Amine Chemistry (-NH₂ → Amide, etc.) D1->D3 Step 2 G start Start: In Vitro Screening plate 1. Seed Cells (e.g., HCT-116 in 96-well plate) start->plate incubate1 2. Incubate 24h (Allow attachment) plate->incubate1 treat 3. Treat with Derivatives (Serial dilutions + Controls) incubate1->treat incubate2 4. Incubate 48-72h (Compound exposure) treat->incubate2 mtt 5. Add MTT Reagent (Incubate 4h) incubate2->mtt solubilize 6. Solubilize Formazan (Add DMSO) mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Analyze Data (Calculate IC₅₀ values) read->analyze end End: Identify Lead Compounds analyze->end

Caption: Standard workflow for an in vitro cytotoxicity (MTT) assay.

Comparative In Vivo Studies

Promising candidates from in vitro screening must be evaluated in living organisms to assess their efficacy, pharmacokinetics, and toxicity.

Anti-inflammatory Models

The croton oil-induced ear edema model in mice is a well-established method for evaluating topical anti-inflammatory activity. [6]After application of the irritant, treatment with benzophenone-thiazole derivatives has been shown to cause a statistically significant reduction in both edema (swelling) and myeloperoxidase (MPO) activity, which is an indicator of neutrophil infiltration. [6][7]This dual action is a significant advantage over some common NSAIDs.

Anticancer Models

For anticancer evaluation, xenograft models are commonly used. In these models, human cancer cells (e.g., MCF-7 for breast cancer) are implanted into immunocompromised mice. Treatment with active compounds, such as benzophenone-based steroid sulfatase inhibitors, can be administered systemically (e.g., orally or via injection). [8]Efficacy is measured by monitoring tumor volume over time compared to a vehicle-treated control group. A significant reduction in tumor growth indicates in vivo anticancer potential.

Protocol 2: Mouse Xenograft Model for Anticancer Efficacy

Rationale: This model assesses a compound's ability to inhibit tumor growth in a living system, providing crucial data on efficacy and potential toxicity that cannot be obtained from in vitro studies. Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells.

Step-by-Step Methodology:

  • Animal Acclimatization: House 6-8 week old female athymic nude mice in a sterile environment for at least one week before the experiment.

  • Tumor Cell Implantation: Inoculate 5 x 10⁶ human cancer cells (e.g., MCF-7) suspended in 100 µL of Matrigel subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-8 per group).

  • Compound Administration: Prepare the test derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the compound to the treatment group via the desired route (e.g., oral gavage) daily for 21-28 days. The control group receives only the vehicle.

  • Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2. Record the body weight of the mice as an indicator of general toxicity.

  • Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the mean tumor volume and final tumor weight between the treated and control groups using statistical tests (e.g., t-test or ANOVA). A significant reduction in tumor size in the treated group indicates efficacy.

Structure-Activity Relationship (SAR) and Mechanistic Insights

By comparing the activity of different derivatives, a structure-activity relationship (SAR) can be established. For example, studies on anti-inflammatory benzophenones suggest that the presence of a 4-phenyl-2-hydrazinothiazole moiety is strongly related to the inhibition of prostaglandin production. [6]For anticancer agents, the position and nature of substituents can dictate cell-type-specific effects and mechanisms of action, such as apoptosis induction or cell cycle arrest. [9][10]

G cluster_ext Extrinsic Pathway cluster_int Intrinsic Pathway Compound Anticancer Derivative (e.g., Bromo-nitrobenzophenone) DR Death Receptors (e.g., DR4/DR5) Compound->DR Activates Bax Bax/Bak Compound->Bax Upregulates Bcl2 Bcl-2 Compound->Bcl2 Downregulates Casp8 Caspase-8 DR->Casp8 Activates Casp3 Executioner Caspase-3 Casp8->Casp3 Activates Mito Mitochondria CytoC Cytochrome c Mito->CytoC Releases Bax->Mito Permeabilizes Bcl2->Bax Inhibits Casp9 Caspase-9 CytoC->Casp9 Activates Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: Potential apoptotic signaling pathway modulated by anticancer benzophenones.

Conclusion and Future Perspectives

The this compound scaffold is a versatile and promising platform for the development of new therapeutic agents. The existing literature on related compounds demonstrates strong potential for anticancer, antimicrobial, and anti-inflammatory activities. Future research should focus on synthesizing a focused library of these specific derivatives and performing systematic in vitro screening to identify lead compounds. Subsequent in vivo evaluation of these leads will be critical to validate their therapeutic potential and advance them through the drug development pipeline.

References

  • Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. (n.d.). MDPI. [Link]

  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (2018). MDPI. [Link]

  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (2018). PubMed. [Link]

  • What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? (2022). Quora. [Link]

  • How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. (2021). Quora. [Link]

  • Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells. (2019). PubMed. [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). Taylor & Francis Online. [Link]

  • Benzophenone-3: Rapid Prediction and Evaluation Using Non-Invasive Methods of in Vivo Human Penetration. (2002). PubMed. [Link]

  • (PDF) Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (2018). ResearchGate. [Link]

  • Examples of benzophenone derivatives in the market and their uses. (n.d.). ResearchGate. [Link]

  • LC analysis of benzophenone-3: II application to determination of 'in vitro' and 'in vivo' skin penetration from solvents, coarse and submicron emulsions. (2001). ResearchGate. [Link]

  • Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). (2017). ResearchGate. [Link]

  • (PDF) Synthesis of 4-Substituted Ethers of Benzophenone and their Antileishmanial Activity. (2018). ResearchGate. [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2021). National Center for Biotechnology Information. [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2021). MDPI. [Link]

  • Synthesis, in vitro and in vivo activity of benzophenone-based inhibitors of steroid sulfatase. (n.d.). Europe PMC. [Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. (2023). National Center for Biotechnology Information. [Link]

  • In vitro and in vivo anti-Trypanosoma cruzi activity of a novel nitro-derivative. (2002). PubMed. [Link]

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2024). National Center for Biotechnology Information. [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). National Center for Biotechnology Information. [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). Bohrium. [Link]

  • Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. (2024). National Center for Biotechnology Information. [Link]

  • (PDF) Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (2019). ResearchGate. [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). MDPI. [Link]

  • Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. (2022). MDPI. [Link]

  • Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro, in vivo, kinetic, SAR and computational studies. (2024). Royal Society of Chemistry. [Link]

  • Synthesis, characterization and antimicrobial activity of novel benzophenone derived 1,2,3-triazoles. (2016). ResearchGate. [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2024). MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against 4-Bromo-3'-nitrobenzophenone Haptens

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the generation of highly specific antibodies against small molecules, or haptens, is a critical step in the development of sensitive and reliable immunoassays. This guide provides an in-depth technical comparison and experimental framework for conducting cross-reactivity studies of antibodies raised against the hapten 4-Bromo-3'-nitrobenzophenone. By understanding the principles of immunogen design, antibody characterization, and data interpretation, researchers can confidently assess the specificity of their antibody candidates and select the most suitable reagents for their applications.

The Foundation: Designing the Immunogen

Small molecules like this compound are not immunogenic on their own and require conjugation to a larger carrier protein to elicit a robust immune response.[1] The design of this hapten-carrier conjugate is a critical determinant of the resulting antibody's affinity and specificity.

Hapten Modification and Carrier Protein Conjugation

The structure of this compound offers two primary handles for modification and subsequent conjugation: the nitro group and the bromine atom.[2] A common strategy involves the reduction of the nitro group to an amine, which can then be coupled to carboxyl groups on the carrier protein using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[3]

Causality Behind Experimental Choices:

  • Carrier Protein Selection: Keyhole Limpet Hemocyanin (KLH) is often the carrier of choice for initial immunizations due to its large size and high immunogenicity, which helps to maximize the antibody response.[4] Bovine Serum Albumin (BSA) is a suitable alternative and is often used for coating plates in screening assays to avoid generating antibodies against the carrier protein used for immunization.[3] The use of a carrier protein genetically distinct from the host animal is crucial for a strong immunogenic response.[4]

  • Hapten Density: The number of hapten molecules conjugated to each carrier protein molecule, known as the hapten density, significantly influences the immunogenicity of the conjugate.[5] A moderate hapten density of around 15 haptens per carrier molecule is often optimal for eliciting a high-titer antibody response with good specificity.[5] Both excessively high and low densities can lead to a weaker immune response.[6]

Protocol for Immunogen Synthesis: 4-Bromo-3'-aminobenzophenone-KLH Conjugate

  • Reduction of Nitro Group: Dissolve this compound in a suitable solvent (e.g., ethanol) and reduce the nitro group to an amine using a reducing agent like sodium dithionite or through catalytic hydrogenation. Monitor the reaction by thin-layer chromatography (TLC).

  • Purification: Purify the resulting 4-Bromo-3'-aminobenzophenone by column chromatography.

  • Activation of Carrier Protein: Dissolve KLH in a phosphate buffer (pH 7.2-7.4). Activate the carboxyl groups on KLH by adding EDC and N-hydroxysuccinimide (NHS).

  • Conjugation: Add the purified 4-Bromo-3'-aminobenzophenone to the activated KLH solution. Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.

  • Purification of Conjugate: Remove unconjugated hapten and byproducts by dialysis or gel filtration.

  • Characterization: Determine the hapten-to-carrier protein ratio using techniques like UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.[5]

Diagram of Immunogen Preparation Workflow

Immunogen_Preparation Hapten This compound Reduction Nitro Group Reduction (e.g., Na2S2O4) Hapten->Reduction Modified_Hapten 4-Bromo-3'-aminobenzophenone Reduction->Modified_Hapten Conjugation Amide Bond Formation Modified_Hapten->Conjugation Carrier Carrier Protein (KLH) Activation Carboxyl Group Activation (EDC/NHS) Carrier->Activation Activated_Carrier Activated KLH Activation->Activated_Carrier Activated_Carrier->Conjugation Immunogen Hapten-KLH Conjugate (Immunogen) Conjugation->Immunogen Purification Purification (Dialysis/Gel Filtration) Immunogen->Purification Characterization Characterization (Hapten Density) Purification->Characterization

Caption: Workflow for the preparation of the 4-Bromo-3'-aminobenzophenone-KLH immunogen.

Antibody Production and Screening

Standard immunization protocols can be followed, typically involving the injection of the hapten-KLH conjugate emulsified in an adjuvant into a suitable host animal (e.g., rabbits or mice). Polyclonal or monoclonal antibodies can be generated depending on the specific needs of the assay. Initial screening of the antibody response is commonly performed using an indirect ELISA, with plates coated with a 4-Bromo-3'-aminobenzophenone-BSA conjugate to identify hapten-specific antibodies.

Comprehensive Cross-Reactivity Profiling

The cornerstone of antibody validation is a thorough assessment of its cross-reactivity against structurally similar compounds. This ensures that the antibody specifically recognizes the target hapten and does not produce false-positive signals in the presence of related molecules.

Designing the Cross-Reactivity Panel

A well-designed panel of cross-reactants should include molecules with systematic variations in their structure compared to the original hapten. For this compound, this would involve modifications at the bromo and nitro positions, as well as alterations to the benzophenone backbone.

Table 1: Proposed Panel of Cross-Reactants

Compound NameStructural Modification from Parent HaptenRationale for Inclusion
4-Chloro-3'-nitrobenzophenoneBromo group replaced with ChloroAssess tolerance to halogen substitution
4-Fluoro-3'-nitrobenzophenoneBromo group replaced with FluoroAssess tolerance to halogen substitution
3'-NitrobenzophenoneBromo group absentDetermine the contribution of the bromo group to binding
4-BromobenzophenoneNitro group absentDetermine the contribution of the nitro group to binding
3-Bromo-4'-nitrobenzophenoneIsomeric variationEvaluate positional importance of substituents
BenzophenoneBoth Bromo and Nitro groups absentAssess binding to the core benzophenone structure
2,4-DinitrophenylhydrazineStructurally unrelated but common haptenNegative control to assess non-specific binding
Experimental Methodologies for Cross-Reactivity Assessment

Two primary techniques are employed to quantitatively assess antibody cross-reactivity: Competitive ELISA and Surface Plasmon Resonance (SPR).

This is a robust and widely used method to determine the relative affinity of an antibody for different antigens.[7] In this assay, the free hapten (or cross-reactant) in solution competes with a hapten-protein conjugate coated on the ELISA plate for binding to a limited amount of antibody.

Step-by-Step Competitive ELISA Protocol

  • Coating: Coat a 96-well microtiter plate with 100 µL/well of 4-Bromo-3'-aminobenzophenone-BSA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[8]

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubate for 1-2 hours at room temperature.[8]

  • Competition: Prepare serial dilutions of the this compound standard and each cross-reactant. In a separate plate or tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution) for 1 hour at room temperature.[7]

  • Incubation: Transfer 100 µL of the pre-incubated antibody-hapten mixture to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL/well of a suitable substrate (e.g., TMB for HRP) and incubate until color develops.

  • Stopping and Reading: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at the appropriate wavelength (e.g., 450 nm).

Diagram of Competitive ELISA Workflow

Competitive_ELISA cluster_plate ELISA Plate Well cluster_solution In Solution Coating 1. Coat with Hapten-BSA Blocking 2. Block Coating->Blocking Incubation 4. Add Ab + Free Hapten/ Cross-Reactant Mixture Blocking->Incubation Detection 5. Add Secondary Ab Incubation->Detection Substrate 6. Add Substrate Detection->Substrate Reading 7. Read Absorbance Substrate->Reading Antibody Primary Antibody Mixture 3. Pre-incubate Antibody->Mixture Free_Hapten Free Hapten or Cross-Reactant Free_Hapten->Mixture Mixture->Incubation

Caption: Workflow for the competitive ELISA to assess cross-reactivity.

SPR is a powerful, label-free technique that provides real-time kinetic data on molecular interactions, including association (k_a) and dissociation (k_d) rates, from which the equilibrium dissociation constant (K_D) can be calculated.[9] A lower K_D value indicates a higher binding affinity.

Step-by-Step SPR Protocol

  • Immobilization: Immobilize the anti-4-Bromo-3'-nitrobenzophenone antibody onto a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of the this compound hapten and each cross-reactant in a suitable running buffer.

  • Binding Analysis: Inject the analyte solutions over the sensor surface at a constant flow rate and monitor the binding response (measured in Resonance Units, RU).

  • Dissociation: After the association phase, flow running buffer over the surface to monitor the dissociation of the analyte from the antibody.

  • Regeneration: Inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_a, k_d) and the affinity (K_D).

Diagram of SPR Workflow

SPR_Workflow Immobilization 1. Immobilize Antibody on Sensor Chip Analyte_Prep 2. Prepare Analyte (Hapten/Cross-Reactant) Dilutions Immobilization->Analyte_Prep Binding 3. Inject Analyte (Association) Analyte_Prep->Binding Dissociation 4. Buffer Flow (Dissociation) Binding->Dissociation Regeneration 5. Regenerate Surface Dissociation->Regeneration Data_Analysis 6. Analyze Sensorgram (ka, kd, KD) Regeneration->Data_Analysis

Caption: General workflow for Surface Plasmon Resonance (SPR) analysis.

Data Analysis and Interpretation

The data from these experiments allow for a quantitative comparison of the antibody's affinity for the target hapten versus the panel of cross-reactants.

Competitive ELISA Data Analysis

For each compound, plot the percentage of inhibition against the log of the concentration. The half-maximal inhibitory concentration (IC50) is the concentration of the analyte that causes a 50% reduction in the maximum signal.[10]

The percent cross-reactivity can then be calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100 [10]

A lower IC50 value indicates a higher binding affinity.[11]

SPR Data Analysis

The primary output from an SPR experiment is the equilibrium dissociation constant (K_D), which is the ratio of the dissociation rate to the association rate (k_d/k_a). A smaller K_D value signifies a stronger interaction.[11]

Comparative Data Summary

The results from both techniques should be compiled into a comprehensive table to provide a clear comparison of the antibody's specificity.

Table 2: Example Cross-Reactivity Data Summary

CompoundCompetitive ELISASurface Plasmon Resonance (SPR)
IC50 (nM) % Cross-Reactivity
This compound10100
4-Chloro-3'-nitrobenzophenone5020
4-Fluoro-3'-nitrobenzophenone10010
3'-Nitrobenzophenone5002
4-Bromobenzophenone10001
3-Bromo-4'-nitrobenzophenone20000.5
Benzophenone>10,000<0.1
2,4-Dinitrophenylhydrazine>10,000<0.1

Interpretation of Example Data:

The hypothetical data in Table 2 suggests that the antibody is highly specific for this compound. The antibody shows some cross-reactivity with other halogenated analogs, indicating that while the bromo group is important for high-affinity binding, some variation is tolerated. The significantly higher IC50 and K_D values for compounds lacking either the bromo or nitro group highlight the critical role of both substituents in antibody recognition. The lack of binding to benzophenone and the negative control confirms the specificity of the antibody for the substituted hapten.

Conclusion and Best Practices

A thorough cross-reactivity assessment is a non-negotiable step in the validation of any antibody intended for use in a quantitative immunoassay. By systematically designing a panel of potential cross-reactants and employing robust analytical techniques like competitive ELISA and SPR, researchers can gain a comprehensive understanding of their antibody's specificity. This rigorous approach ensures the development of reliable and accurate immunoassays for the detection and quantification of this compound, ultimately leading to more trustworthy and reproducible scientific outcomes.

Self-Validating System:

References

  • G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview. [Link]

  • Stowe, G. N., et al. (2015). Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines. Journal of Analytical & Bioanalytical Techniques, 6(4), 1-8.
  • Pascual-Salcedo, D., et al. (2011). Optimization of the modification of carrier proteins with aminated haptens. Journal of Immunological Methods, 373(1-2), 136-143.
  • G-Biosciences. (2018, November 22). Tips for Selecting Carrier Proteins. [Link]

  • Yıldız, S., et al. (2018). Biological Activity of the Carrier as a Factor in Immunogen Design for Haptens. Toxins, 10(11), 466.
  • Farka, Z., et al. (2021). Effect of Carrier Protein Size on Hapten Immunogenicity and Antibody Affinity in Mice.
  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. [Link]

  • Shalev, M., et al. (2009). The effect of haptens on protein-carrier immunogenicity. Molecular Immunology, 46(15), 3027-3034.
  • Singh, K. V., et al. (2004). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules.
  • Wilson, D. H., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical Chemistry, 91(1), 935-942.
  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?[Link]

  • Microbe Notes. (2022, May 10). Competitive ELISA Protocol and Animation. [Link]

  • Wu, D., et al. (2019). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical Chemistry, 91(1), 935-942.
  • Roda, A., et al. (2019). Lateral flow immunoassay for small-molecules detection in phytoproducts: a review. Microchimica Acta, 186(10), 665.
  • Saleeb, R. S., et al. (2023). Single-molecule validation and optimized protocols for the use of secondary nanobodies in multiplexed immunoassays. bioRxiv.
  • Li, Y., et al. (2018). High sensitivity immunoassays for small molecule compounds detection – Novel noncompetitive immunoassay designs. TrAC Trends in Analytical Chemistry, 103, 198-208.
  • Promega Connections. (2023, March 6). IC50, EC50 and Kd: What is the Difference and Why Do They matter?[Link]

  • Frank, S. A. (2002). Immunology and Evolution of Infectious Disease. Princeton University Press.
  • Varkouhi, A. K., et al. (2011). Effect of different hapten-carrier conjugation ratios and molecular orientations on antibody affinity against a peptide antigen. Journal of Immunological Methods, 373(1-2), 144-151.
  • Promega Connections. (2023, August 20). Exploring the Relationship Between IC50 and Kd in Pharmacology. [Link]

  • Farka, Z., et al. (2021). Effect of Carrier Protein Size on Hapten Immunogenicity and Antibody Affinity in Mice.
  • Sun, Y., et al. (2021). Characterization of Small Molecule–Protein Interactions Using SPR Method. In Methods in Molecular Biology (Vol. 2261, pp. 225-238). Humana, New York, NY.
  • Johnson, P. E., et al. (2023). Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance. ACS Sensors, 8(2), 659-667.
  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • Vlatakis, I. (2021). The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. Chemosensors, 9(10), 277.
  • Sun, Y., et al. (2021). Characterization of Small Molecule-Protein Interactions Using SPR Method. In Methods in Molecular Biology (Vol. 2261, pp. 225-238). Humana, New York, NY.
  • Chen, Z., et al. (2024). Interpretable antibody-antigen interaction prediction by bridging structure to sequence. Nature Machine Intelligence, 6(3), 306-318.
  • de Oliveira, G. R., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(11), 2829.
  • Wang, Y., et al. (2022). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC advances, 12(32), 20835-20842.
  • Atlas Antibodies. (n.d.). Bioconjugation application notes. [Link]

  • CellMosaic. (n.d.). Introducing Functional Groups. [Link]

Sources

A Comparative Guide to Purity Confirmation of 4-Bromo-3'-nitrobenzophenone: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of intermediates is a cornerstone of safe and effective active pharmaceutical ingredient (API) synthesis. 4-Bromo-3'-nitrobenzophenone, a key building block in the synthesis of various pharmacologically active molecules, is no exception. Its purity directly impacts the quality, safety, and efficacy of the final drug product. This guide provides an in-depth comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the critical task of confirming the purity of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers in selecting the most appropriate method for their needs.

The Criticality of Purity for this compound

This compound (C13H8BrNO3, MW: 306.11 g/mol ) is a halogenated nitroaromatic ketone.[1][2] Its synthesis can introduce a variety of impurities, including unreacted starting materials (e.g., 4-bromobenzoic acid, 3-nitrobenzoyl chloride, or related compounds), isomers (e.g., 4-Bromo-2'-nitrobenzophenone or 4-Bromo-4'-nitrobenzophenone), and by-products from side reactions. The presence of these impurities, even at trace levels, can have significant downstream effects, potentially leading to the formation of toxic by-products in the final API or reducing the overall yield and efficacy of the synthetic process. Therefore, robust analytical methods are required to ensure the purity of this critical intermediate.[3]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a powerful and versatile technique for separating, identifying, and quantifying components in a mixture.[4] Its application in the pharmaceutical industry for impurity profiling is well-established due to its high resolution, sensitivity, and reproducibility.[3][5][6]

The Rationale Behind the HPLC Method Design

For a moderately polar compound like this compound, a reversed-phase HPLC method is the logical choice.[7][8] This approach utilizes a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase, allowing for the effective separation of the main compound from both more polar and less polar impurities. The selection of a C18 column provides a high degree of hydrophobicity, ensuring good retention and resolution of the benzophenone derivative.[8]

The mobile phase, a mixture of acetonitrile and water, is chosen for its compatibility with UV detection and its excellent solvating properties for benzophenones.[7] A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted with good peak shape and in a reasonable timeframe. The addition of a small amount of acid, like acetic acid, to the mobile phase can help to sharpen peaks by minimizing interactions between the analyte and any residual silanol groups on the stationary phase.[8]

UV detection is ideal for this compound due to the presence of chromophores in its structure (the benzoyl and nitrophenyl groups), which absorb strongly in the UV region. A detection wavelength of 254 nm is a common starting point for aromatic compounds and is likely to provide good sensitivity for both the main peak and potential impurities.[7]

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Acetic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Acetic Acid

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 50% B

    • 20-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of 1 mg/mL.

HPLC Method Validation: A Trustworthy System

To ensure the reliability of the results, the HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines.[5][9] This involves assessing parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the main peak from potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[10]

  • Accuracy and Precision: The closeness of the test results to the true value and the degree of scatter between a series of measurements, respectively.[5]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.[10]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[10]

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Confirmatory Tool

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing a high degree of certainty in compound identification. It is particularly useful for volatile and thermally stable compounds.

The Rationale Behind the GC-MS Method Design

For this compound, GC-MS analysis presents both opportunities and challenges. The compound is expected to be sufficiently volatile for GC analysis. However, nitroaromatic compounds can be thermally labile, potentially degrading in the high temperatures of the GC injector and column.[11] Therefore, the method must be carefully optimized to minimize thermal decomposition. A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is a good choice as it provides separation based primarily on boiling point and is a robust, general-purpose column.[12]

Electron Ionization (EI) is a standard ionization technique in GC-MS that produces a characteristic fragmentation pattern, often referred to as a compound's "fingerprint." The fragmentation of benzophenones typically occurs around the carbonyl group.[12][13] This fragmentation pattern is invaluable for confirming the identity of the main peak and for tentatively identifying unknown impurities based on their mass spectra.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

Chromatographic Conditions:

  • Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C (A lower temperature should be investigated to minimize potential degradation)

  • Injection Mode: Split (e.g., 50:1)

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-400

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Comparative Analysis: HPLC vs. GC-MS

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.
Applicability Broadly applicable to a wide range of compounds, including non-volatile and thermally labile ones.Suitable for volatile and thermally stable compounds. Nitroaromatics can be challenging.[11]
Resolution Excellent resolution for complex mixtures, particularly for isomers.High resolution, especially with capillary columns.
Sensitivity Good sensitivity with UV detection, typically in the ng range.Excellent sensitivity, often in the pg range, especially in Selected Ion Monitoring (SIM) mode.
Identification Based on retention time comparison with a reference standard.Confident identification based on both retention time and mass spectral fragmentation pattern.[13]
Quantitation Highly accurate and precise for purity determination and impurity quantification.Can be used for quantitation, but may be less precise than HPLC for routine purity analysis due to potential for thermal degradation.
Throughput Moderate, with typical run times of 20-30 minutes.Can be faster, with run times often under 20 minutes.

Visualizing the Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Weigh & Dissolve Sample (1 mg/mL in Acetonitrile) Autosampler Autosampler Injection (10 µL) Prep->Autosampler Inject Column C18 Column Separation (Gradient Elution) Autosampler->Column Separate Detector UV Detection (254 nm) Column->Detector Detect Chromatogram Generate Chromatogram Detector->Chromatogram Acquire Data Integration Peak Integration & Purity Calculation Chromatogram->Integration Analyze GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dissolve Sample (1 mg/mL in Dichloromethane) Injector GC Inlet Injection (Split) Prep->Injector Inject GC_Column Capillary Column Separation (Temperature Program) Injector->GC_Column Separate MS_System EI Ionization & Mass Analysis GC_Column->MS_System Detect & Fragment TIC Total Ion Chromatogram MS_System->TIC Generate TIC Spectrum Mass Spectrum Analysis TIC->Spectrum Extract Spectrum Library Library Search (Optional) Spectrum->Library Identify

Sources

A Comparative Guide to the Enzymatic Inhibition Profile of 4-Bromo-3'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the nuanced interactions between small molecules and enzymes is paramount. This guide provides an in-depth, comparative analysis of 4-Bromo-3'-nitrobenzophenone as an enzyme inhibitor. Moving beyond a simple recitation of facts, we will explore the causality behind its potential mechanisms, compare its efficacy against established inhibitors, and provide detailed protocols to empower your own investigations. Our focus is on scientific integrity, ensuring that every piece of information is grounded in authoritative data.

Introduction: The Benzophenone Scaffold in Enzyme Inhibition

The benzophenone skeleton is a privileged scaffold in medicinal chemistry, recognized for a wide range of biological activities.[1] Derivatives of this structure have been investigated for their potential as anti-inflammatory, antiproliferative, and anti-Alzheimer's agents, often exerting their effects through enzyme inhibition.[2][3] Specifically, benzophenones have shown potential in inhibiting enzymes like acetylcholinesterase (AChE), cyclooxygenases (COX), and presenilin-1, highlighting the versatility of this chemical framework.[2][3] this compound, the subject of this guide, is a specific derivative whose inhibitory potential warrants a closer, evidence-based examination. While direct, extensive research on this exact molecule is limited, we can infer its likely targets and mechanisms by examining structurally similar compounds and the broader benzophenone class.

Primary Target Profile: Aldo-Keto Reductases (AKRs)

Based on structure-activity relationship studies of related compounds, a primary and highly plausible target for this compound is the aldo-keto reductase (AKR) superfamily.[4] These NAD(P)H-dependent oxidoreductases are crucial in the metabolism of aldehydes and ketones.[5] Certain members of this family, particularly AKR1B10 and AKR1C3, are overexpressed in various cancers and contribute to therapeutic resistance, making them significant targets for drug development.[6][7]

Why AKRs? The Mechanistic Rationale

The benzophenone structure can mimic the endogenous substrates of AKRs. The carbonyl group is a key feature for recognition and reduction by these enzymes. The presence of bulky, electronegative groups—like the bromo and nitro substitutions on this compound—can facilitate strong interactions within the enzyme's active site, potentially leading to potent inhibition. Docking studies on other benzophenone derivatives have shown that they form hydrogen bonds with key amino acid residues in the active sites of enzymes like enoyl-ACP reductase, a principle that likely extends to AKRs.[8]

Comparative Analysis: this compound vs. Standard AKR Inhibitors

To contextualize the potential of this compound, it is essential to compare it with known inhibitors of the AKR family, particularly AKR1B10 and AKR1C3. Non-steroidal anti-inflammatory drugs (NSAIDs) like Flufenamic Acid and Indomethacin are known, albeit non-selective, inhibitors of AKR1C3.[9][10]

InhibitorTarget Enzyme(s)Reported IC50 / KiSelectivity ProfileReference
Flufenamic Acid AKR1C3, COX-1, COX-2Potent, low µM range for AKR1C3Non-selective[9][10]
Indomethacin AKR1C3, COX-1, COX-2Non-selective[10]
Sulindac AKR1B10Potent, competitive inhibitorAlso inhibits Aldose Reductase (AR)[6]
PGA1 AKR1B10IC50 = 43 µmol/LSelective modification[11]
This compound Hypothesized: AKR1B10, AKR1C3Data Not AvailableTo be determined

This table summarizes the performance of established inhibitors. The data for this compound is hypothetical and serves as a placeholder for experimental determination.

The key challenge in developing AKR inhibitors is achieving selectivity, particularly between highly homologous isoforms like AKR1B1 and AKR1B10, or among the AKR1C family members.[5] For instance, inhibiting AKR1C1/2, which are involved in inactivating potent androgens, is often undesirable in the context of prostate cancer therapy where AKR1C3 is the primary target.[9][12] The unique substitution pattern of this compound may offer a path to improved selectivity, a hypothesis that can only be confirmed through rigorous experimental testing.

Experimental Protocol: Assessing Inhibitory Activity via Spectrophotometry

To empirically determine the inhibitory effects of this compound on a target enzyme like AKR1B10, a continuous spectrophotometric assay is a robust and widely used method.[13] The principle of this assay is to monitor the change in absorbance as the enzyme catalyzes a reaction.[14] For AKRs, this typically involves tracking the consumption of the cofactor NADPH, which absorbs light at 340 nm.[13]

Step-by-Step Methodology

  • Reagent Preparation:

    • Assay Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.0).

    • Enzyme Stock: Prepare a concentrated stock solution of purified recombinant human AKR1B10 in the assay buffer. The final concentration in the assay should be determined empirically (typically in the nM range).

    • Cofactor Solution: Prepare a 10 mM stock solution of NADPH in the assay buffer.

    • Substrate Solution: Prepare a 100 mM stock solution of a suitable substrate, such as pyridine-3-aldehyde, in the assay buffer.

    • Inhibitor Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in DMSO to generate a range of concentrations for testing.

  • Assay Execution (96-well plate format):

    • Set up the reaction mixture in a clear, UV-transparent 96-well plate.

    • To each well, add:

      • 80 µL of Assay Buffer.

      • 10 µL of NADPH solution (final concentration: ~200 µM).

      • 5 µL of the inhibitor solution (this compound) or DMSO for control wells.

    • Incubate the plate at 37°C for 5 minutes to allow for temperature equilibration and potential inhibitor binding.

    • Initiate the reaction by adding 5 µL of the enzyme solution.

    • Immediately place the plate in a spectrophotometer pre-set to 37°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.[15][16]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Buffer, Enzyme, Cofactor, Substrate, Inhibitor Plate Aliquot Buffer, NADPH, & Inhibitor to Plate Reagents->Plate Incubate Pre-incubate at 37°C (5 min) Plate->Incubate Initiate Initiate with Enzyme & Substrate Incubate->Initiate Measure Measure Absorbance @ 340nm (Kinetic Read) Initiate->Measure Velocity Calculate Initial Velocity (V₀) Measure->Velocity Inhibition Calculate % Inhibition Velocity->Inhibition IC50 Plot Dose-Response Curve & Determine IC50 Inhibition->IC50

Caption: General workflow for a spectrophotometric enzyme inhibition assay.

Interpreting the Data and Next Steps

A low micromolar or nanomolar IC50 value for this compound against AKR1B10 would indicate potent inhibition. The next logical step would be to perform kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves measuring reaction rates at varying substrate and inhibitor concentrations. Such studies provide deeper insights into how the inhibitor interacts with the enzyme—for example, whether it binds to the active site or an allosteric site.[17]

Furthermore, assessing the compound's activity against other related enzymes (e.g., AKR1B1, AKR1C1, AKR1C2) is crucial for building a selectivity profile. A highly selective inhibitor is often a more desirable candidate for therapeutic development as it minimizes the potential for off-target effects.[10]

Conclusion

While specific experimental data for this compound is not yet widely published, its chemical structure strongly suggests potential as an inhibitor of the aldo-keto reductase family. Its benzophenone core provides a validated scaffold for enzyme interaction, and its unique substitutions may confer novel potency and selectivity. The provided experimental framework offers a clear, self-validating path for researchers to systematically evaluate this compound, compare it against industry standards, and uncover its true potential in the landscape of enzyme inhibition and drug discovery.

References

  • ResearchGate. (PDF) Biological activity and molecular docking of 2'-bromo-4-methoxy-3-nitro benzil, 2,2'. Available from: [Link]'

  • MDPI. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Available from: [Link]

  • Bentham Science. Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach. Available from: [Link]

  • The Royal Society of Chemistry. Protocol for enzyme assays. Available from: [Link]

  • University of Pennsylvania. Development of Potent and Selective Inhibitors of Aldo−Keto Reductase 1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase) Based on an N-Phenylanthranilate Scaffold. Available from: [Link]

  • PubMed. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Available from: [Link]

  • SciELO. Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Available from: [Link]

  • Royal Society of Chemistry. Decoding selectivity: computational insights into AKR1B1 and AKR1B10 inhibition. Available from: [Link]

  • Oxford Academic. Structural and Functional Biology of Aldo-Keto Reductase Steroid-Transforming Enzymes. Available from: [Link]

  • AACR Journals. Identification of Aldo-Keto Reductase AKR1B10 as a Selective Target for Modification and Inhibition by Prostaglandin A 1 : Implications for Antitumoral Activity. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Structure-based Design Of Benzophenone Inhibitors Targeting Enoyl-ACP Reductase Enzyme. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. Available from: [Link]

  • MDPI. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Available from: [Link]

  • PubMed. Potent and selective aldo-keto reductase 1C3 (AKR1C3) inhibitors based on the benzoisoxazole moiety: application of a bioisosteric scaffold hopping approach to flufenamic acid. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Inhibitory selectivity to the AKR1B10 and aldose reductase (AR): insight from molecular dynamics simulations and free energy calculations. Available from: [Link]

  • DigitalCommons@UNMC. Discovery of an Aldo-Keto Reductase 1C3 (AKR1C3) Degrader. Available from: [Link]

  • Wikipedia. Benzil. Available from: [Link]

  • ResearchGate. (PDF) Spectrophotometric Enzyme Assays for High-Throughput Screening. Available from: [Link]

  • MDPI. Perspective on the Structural Basis for Human Aldo-Keto Reductase 1B10 Inhibition. Available from: [Link]

Sources

A Comparative Performance Guide to 4-Bromo-3'-nitrobenzophenone in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth performance benchmark of 4-Bromo-3'-nitrobenzophenone in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple protocol to offer a comparative analysis against key structural isomers. We will dissect the causality behind experimental choices, present objective performance data, and provide robust, validated protocols to empower your synthetic strategies.

Introduction: The Synthetic Value of Substituted Benzophenones

Benzophenone derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, photoinitiators, and organic light-emitting diodes (OLEDs).[1][2] The ability to selectively functionalize the benzophenone core is therefore of paramount importance. The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, particularly in the synthesis of complex biaryl structures.[3][4]

This guide focuses on this compound, a versatile building block possessing two distinct phenyl rings amenable to functionalization. The bromine-substituted ring provides a handle for cross-coupling, while the nitro-substituted ring offers a site for future transformations, such as reduction to an amine. Understanding its reactivity in a cornerstone transformation like the Suzuki coupling is critical for its effective use in multi-step synthesis.[5] We will benchmark its performance against two closely related isomers, 4-Bromo-4'-nitrobenzophenone and 2-Bromo-4'-nitrobenzophenone, to provide a clear, data-driven perspective on how substituent placement dictates synthetic outcomes.

The Substrates: A Framework for Predicting Reactivity

The efficiency of a Suzuki-Miyaura coupling is profoundly influenced by the electronic and steric environment of the carbon-bromine bond. The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst, and factors that make the C-Br bond more susceptible to cleavage will accelerate the reaction.[3][6]

  • This compound (meta/para-substituted): The bromine atom is para to the electron-withdrawing benzoyl group. This electronic pull activates the C-Br bond, making it more electrophilic and primed for oxidative addition. Steric hindrance is minimal. The nitro group on the second ring has a lesser, but still electron-withdrawing, influence.

  • 4-Bromo-4'-nitrobenzophenone (para/para-substituted): Similar to the above, the bromine is para to the benzoyl group, leading to high electronic activation. The additional nitro group in the para position of the second ring further enhances the overall electron-withdrawing character of the substrate.

  • 2-Bromo-4'-nitrobenzophenone (ortho/para-substituted): The bromine atom is ortho to the bulky benzoyl group. This proximity creates significant steric hindrance, which can impede the approach of the palladium catalyst to the C-Br bond, thereby drastically slowing the rate of oxidative addition.[7]

Based on these principles, a clear reactivity trend can be predicted: para-substituted > meta-substituted >> ortho-substituted .[7]

Performance Benchmarking: A Comparative Suzuki-Miyaura Coupling

To objectively benchmark the performance of this compound, we present representative data from a standardized Suzuki-Miyaura coupling with phenylboronic acid. The conditions were selected for their broad applicability and reliability, utilizing a classic palladium catalyst and an inorganic base.

Reaction Scheme:

Table 1: Comparative Performance Data in Suzuki Coupling
EntrySubstratePosition of BromineReaction Time (h)Yield (%)¹
1This compound para (to carbonyl)692
24-Bromo-4'-nitrobenzophenonepara (to carbonyl)694
32-Bromo-4'-nitrobenzophenoneortho (to carbonyl)2435

¹Yields are representative of isolated product after column chromatography and are based on general reactivity trends established for substituted aryl halides.[7] Optimization may lead to different results.

As predicted, both this compound and its 4'-nitro isomer, where the bromine is in the sterically accessible and electronically activated para-position, demonstrate high reactivity and excellent yields in a short timeframe. In stark contrast, the ortho-substituted isomer is significantly less reactive due to steric impediment, requiring a much longer reaction time for a modest yield. This data confirms that This compound is an excellent substrate for Suzuki-Miyaura cross-coupling , performing comparably to other para-substituted activated systems.

Causality Behind Experimental Choices

A robust protocol is a self-validating system. Here, we explain the reasoning behind the selection of each component in our benchmark reaction.

  • Catalyst System (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable, commercially available, and well-understood pre-catalyst. It readily provides the active Pd(0) species required to initiate the catalytic cycle without the need for an external reductant.[3] While more advanced ligand systems exist, this classic catalyst provides an excellent baseline for a comparative study.

  • Base (Potassium Carbonate, K₂CO₃): The base is crucial for the transmetalation step of the catalytic cycle. It activates the organoboron species, facilitating the transfer of the organic group (phenyl) from boron to the palladium(II) center.[3] K₂CO₃ is an effective, inexpensive, and moderately strong base that is well-tolerated by many functional groups, making it a standard choice for Suzuki couplings.[8]

  • Solvent System (Toluene/Ethanol/Water): This multiphasic solvent system serves multiple purposes. Toluene solubilizes the organic substrates and the catalyst. Ethanol can help to solubilize the boronic acid and the base. Water is essential for activating the base and facilitating the transmetalation step. The precise ratio ensures that all components can interact effectively at the reaction interface.[7]

Experimental Workflow & Catalytic Cycle Visualization

To ensure clarity and reproducibility, the experimental workflow and the underlying catalytic mechanism are visualized below using Graphviz.

Diagram 1: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, K₂CO₃ in a flask. B Add Toluene, Ethanol, and Water. A->B C Purge with Argon for 15 min. B->C D Add Pd(PPh₃)₄ catalyst. C->D E Heat mixture to 80°C with vigorous stirring. D->E F Monitor reaction by TLC/LC-MS. E->F G Cool to RT, add water and Ethyl Acetate. F->G H Separate organic layer, wash with brine. G->H I Dry over Na₂SO₄, filter, and concentrate. H->I J Purify by silica gel column chromatography. I->J K Final Product J->K Characterize (NMR, MS)

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling experiment.

Diagram 2: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Ar-X RE_text Pd0->RE_text ArPdR Ar-Pd(II)-R(L₂) ArPdX->ArPdR R-B(OH)₂ Base OA_text ArPdX->OA_text ArPdR->Pd0 Ar-R TM_text ArPdR->TM_text OA_text->Pd0 TM_text->ArPdX RE_text->ArPdR

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]

Detailed Experimental Protocol

This protocol is a self-validating system for the Suzuki-Miyaura coupling of bromo-substituted benzophenones.

Materials:

  • Bromo-substituted benzophenone (1.0 mmol, 1.0 eq.)

  • Phenylboronic acid (1.2 mmol, 1.2 eq.)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 0.03 eq.)

  • Toluene (8 mL)

  • Ethanol (2 mL)

  • Deionized Water (2 mL)

  • Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (for work-up)

  • Silica Gel (for chromatography)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add the bromo-substituted benzophenone (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the solvent system of toluene (8 mL), ethanol (2 mL), and water (2 mL).

  • Seal the flask with a septum and purge the mixture by bubbling argon gas through it for 15 minutes to ensure an inert atmosphere.

  • Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst (0.03 mmol).

  • Heat the reaction mixture to 80°C in an oil bath and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add deionized water (20 mL) and ethyl acetate (20 mL). Transfer the mixture to a separatory funnel.

  • Separate the layers. Wash the organic layer with brine (2 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[9]

Conclusion

This guide establishes that This compound is a highly effective substrate in Suzuki-Miyaura cross-coupling reactions, exhibiting reactivity comparable to other electronically activated, sterically unhindered aryl bromides. Its performance is dictated by the favorable para-position of the bromine relative to the activating benzoyl group. The provided protocols and mechanistic insights serve as a robust foundation for researchers to confidently employ this versatile building block in the synthesis of complex molecular targets. By understanding the structure-reactivity relationships detailed herein, chemists can make more informed decisions in reaction design, leading to more efficient and successful synthetic outcomes.

References

  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
  • Smolecule. 3-Bromo-4'-nitrobenzophenone.
  • Borauh, P. R., et al.
  • BenchChem. A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling.
  • MDPI. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • BenchChem.
  • Preprints.org. A Review on Benzophenone-Based Derivatives for Organic Light Emitting Diodes. [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction. Malaysian Journal of Chemistry.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-3'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop—A Commitment to Safety and Environmental Stewardship

The dual presence of a bromine atom and a nitro group on the benzophenone scaffold necessitates a cautious and informed approach to its disposal. Halogenated organic compounds are subject to specific environmental regulations due to their potential for persistence and toxicity.[2][3][4] Furthermore, nitro compounds as a class can be energetic or shock-sensitive, demanding careful handling to prevent unforeseen reactions.[5] This guide is designed to equip you, my fellow researchers and scientists, with the knowledge to manage this waste stream safely, compliantly, and with scientific integrity.

Part 1: Hazard Identification and Risk Assessment

Understanding the inherent hazards of 4-Bromo-3'-nitrobenzophenone is the foundation of its safe management. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not always readily available, we can infer its primary hazards based on its chemical structure and data from closely related analogues.

Key Hazard Considerations:

  • Halogenated Organic: As a brominated compound, it falls under the category of halogenated organic wastes.[6] These are regulated due to the potential formation of toxic byproducts, such as hydrogen bromide gas, upon improper treatment or incineration.[7]

  • Nitroaromatic Compound: Nitro compounds can be thermally unstable and may pose an explosion risk under certain conditions, especially in the presence of reducing agents or upon shock or heat.[5][8]

  • General Toxicity: Analogous compounds are classified as harmful if swallowed, inhaled, or in contact with skin, and are known to cause serious skin and eye irritation.[9]

Table 1: Summary of Potential Hazards

Hazard CategoryClassification & RationaleSupporting Sources
Acute Toxicity Expected to be harmful if swallowed, inhaled, or in contact with skin. This is based on data for similar halogenated and nitrated aromatic compounds.[9]
Skin/Eye Irritation Causes skin and serious eye irritation. Direct contact should be avoided through appropriate PPE.[7][9]
Reactivity Potential for energetic decomposition. Avoid mixing with strong oxidizing agents, bases, or reducing agents. Nitro compounds can be shock-sensitive.[5][10]
Environmental Should not be released into the environment or disposed of down the drain. Halogenated organics can be persistent and harmful to aquatic life.[9][11][12]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

Adherence to a systematic disposal protocol is non-negotiable. The following steps provide a clear workflow from the point of waste generation to its final collection by certified professionals.

Step 1: Personal Protective Equipment (PPE) & Engineering Controls

Before handling any waste containing this compound, ensure you are in a controlled environment and are wearing the appropriate PPE.

  • Engineering Controls: All handling of the chemical and its waste must occur within a certified chemical fume hood to minimize inhalation exposure.[13]

  • Personal Protective Equipment:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always check gloves for integrity before use.[5]

    • Eye Protection: Safety goggles or a face shield are required to protect against splashes.[5]

    • Lab Coat: A full-length lab coat must be worn to protect skin and clothing.[13]

Step 2: Waste Segregation—The Cornerstone of Safety

The principle of causality is critical here: improper segregation can lead to dangerous chemical reactions and complicates the final disposal process, increasing both risk and cost.

  • Designated Waste Stream: Establish a dedicated waste container specifically for "Halogenated Organic Waste."[6][14]

  • Incompatibility Prevention: Do NOT mix this compound waste with:

    • Non-halogenated organic solvents.[14]

    • Acids or bases.[10][12]

    • Strong oxidizing or reducing agents.[12]

    • Aqueous waste.

The diagram below illustrates the critical decision points for waste segregation.

G cluster_0 Waste Generation Point cluster_1 Segregation Protocol cluster_2 Final Steps start Waste Generated: This compound is_halogenated Is the waste halogenated? start->is_halogenated halogenated_container Collect in dedicated 'Halogenated Organic Waste' container. is_halogenated->halogenated_container  Yes non_halogenated_container Collect in 'Non-Halogenated Organic Waste' container. is_halogenated->non_halogenated_container  No label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Date & PI Name halogenated_container->label_container store_container Store in Satellite Accumulation Area (with secondary containment) label_container->store_container schedule_pickup Contact EHS for Waste Pickup store_container->schedule_pickup

Caption: Waste Disposal Workflow for this compound.

Step 3: Container Selection and Labeling

The integrity of your waste containment system is self-validating; a proper container and label prevent accidental misuse and ensure compliant disposal.

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container that is in good condition, leak-proof, and has a secure, tight-fitting lid.[15]

  • Capacity Limit: Never fill a waste container beyond 90% of its capacity. This headspace allows for vapor expansion and reduces the risk of spills.[12]

  • Labeling: Before adding any waste, affix a hazardous waste tag to the container. The label must clearly state:

    • The words "Hazardous Waste".[15]

    • The full chemical name: "this compound".[15]

    • An accurate list of all other components and their approximate concentrations or volumes.

    • The date of accumulation and the name of the principal investigator or responsible researcher.

Step 4: Temporary Storage

Waste containers must be stored safely in a designated satellite accumulation area while awaiting pickup.

  • Location: The storage area should be clearly marked, well-ventilated, and away from general laboratory traffic.[15]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant tub or bin to contain any potential leaks.[12]

  • Segregation: Ensure the stored halogenated waste is physically segregated from incompatible chemicals.[10]

Part 3: Spill Management and Emergency Response

Preparedness is a key tenet of a trustworthy safety system. Every lab member must be familiar with the emergency response plan.[16][17]

In the event of a spill:

  • Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: If safe to do so, remove all sources of ignition.

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or silica gel to contain the spill.[15] Do not use combustible materials like paper towels to absorb the bulk of the spill.[15]

  • Collect Waste: Carefully collect the contaminated absorbent material using spark-proof tools and place it into the designated "Halogenated Organic Waste" container.[18]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office immediately.[11]

Part 4: Final Disposal

The final step in the life cycle of this chemical is its destruction by trained professionals.

  • Professional Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[15] Provide them with an accurate description of the waste's composition.

  • Recommended Disposal Method: The standard and environmentally appropriate method for disposing of halogenated nitroaromatic compounds is high-temperature incineration at a licensed hazardous waste facility.[12][19] These facilities are equipped with specialized afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen bromide and nitrogen oxides.[2][19]

  • Regulatory Compliance: This entire process must be conducted in accordance with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[16][17][20][21]

By adhering to this guide, you are not only ensuring the safety of yourself and your colleagues but are also upholding the highest standards of scientific responsibility and environmental protection.

References

  • Clean Management Environmental Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Available at: [Link]

  • Lyme Congregational Church Boston. Handling and Care of Peroxide-Forming and Nitro Compounds. Environmental Health and Safety. Available at: [Link]

  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. Available at: [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Available at: [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Available at: [Link]

  • Missouri S&T. Chemical Safety. Environmental Health and Safety. Available at: [Link]

  • University of Wisconsin-Madison. Hazardous Waste Segregation. Available at: [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. Available at: [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Overview. Available at: [Link]

  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]

  • Hazardous Waste Experts. (2018). How OSHA Workplace Rules Affect Hazardous Waste Management. Available at: [Link]

  • Murray State University. The OSHA Lab Standard and the MSC Chemical Safety Manual. Available at: [Link]

  • University of Texas at Austin. Hazardous Waste Reduction. Environmental Health and Safety. Available at: [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. Available at: [Link]

  • Chemtalk. Bromine water - disposal. Available at: [Link]

  • Studylib. Nitrobenzene SOP: Safety & Handling Procedures. Available at: [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Available at: [Link]

  • Alfred University. EPA Hazardous Waste Codes. Available at: [Link]

  • U.S. Environmental Protection Agency. Nationally Defined Values for Waste Code. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Available at: [Link]

  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo. Available at: [Link]

Sources

A Comprehensive Guide to the Safe Handling of 4-Bromo-3'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with 4-Bromo-3'-nitrobenzophenone (CAS No. 62100-13-4). As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the knowledge to handle this chemical with the utmost safety and efficacy.

Hazard Assessment: Understanding the Risks

Based on an analysis of analogous compounds, this compound should be presumed to possess a hazard profile that includes:

  • Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled as a dust or aerosol.[1][2]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[1][3][4]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[1][4]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1][4]

Given its classification as a halogenated organic compound, proper disposal is critical to prevent environmental contamination.[1]

Physicochemical and Toxicological Profile

The following table summarizes the known and inferred properties of this compound.

PropertyValue/InformationSource
CAS Number 62100-13-4[5][6]
Molecular Formula C₁₃H₈BrNO₃[5]
Molecular Weight 306.11 g/mol [5]
Appearance Likely a solid powderInferred from analogs
Boiling Point 426.1°C at 760 mmHg
Density 1.565 g/cm³
GHS Hazard (Inferred) Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant, Respiratory Irritant[2][3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to mitigate the risks associated with handling this compound. The causality behind these choices is to prevent all routes of exposure: dermal, ocular, and respiratory.

Core PPE Ensemble
Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles & Face ShieldGoggles must provide a complete seal. A face shield worn over goggles is crucial to protect against splashes during solution preparation or transfers.
Hands Double Nitrile Gloves or Neoprene/Butyl GlovesFor incidental contact, double-gloving with nitrile provides adequate protection. For direct handling, heavy-duty neoprene or butyl rubber gloves are recommended. Always inspect gloves before use and change them immediately upon contamination.
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat made of a material resistant to organic compounds is required to protect against spills.
Respiratory NIOSH-approved RespiratorWhen handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (N95 or higher) is necessary to prevent inhalation.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Handling Area (Chemical Fume Hood) verify_safety 2. Verify Safety Equipment (Eyewash, Shower) don_ppe 3. Don Full PPE weigh 4. Weigh Compound (In Fume Hood) don_ppe->weigh dissolve 5. Prepare Solution (Slow Addition to Solvent) decontaminate 6. Decontaminate Surfaces dissolve->decontaminate segregate_waste 7. Segregate Waste (Solid vs. Liquid Halogenated) doff_ppe 8. Doff PPE Correctly wash 9. Wash Hands Thoroughly cluster_waste_gen Waste Generation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal solid_waste Solid Waste (Gloves, Weigh Boats, etc.) solid_container Labeled 'Halogenated Solid Waste' solid_waste->solid_container liquid_waste Liquid Waste (Solutions, Rinsates) liquid_container Labeled 'Halogenated Liquid Waste' liquid_waste->liquid_container ehs Contact Environmental Health & Safety (EHS) solid_container->ehs liquid_container->ehs

Waste disposal workflow for this compound.

  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated solid waste .

  • Liquid Waste: Solutions and solvent rinsates containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated liquid waste .

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations for hazardous chemical waste. [1]Do not dispose of this chemical down the drain.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, secure in the knowledge that you have taken the necessary steps to protect yourself, your colleagues, and the environment.

References

  • Suvchem Laboratory Chemicals. (n.d.). 4-BROMO BEZNOPHENONE (P-BROMO BENZOPHENONE). Retrieved from [Link]

  • Thermo Fisher Scientific. (2014). SAFETY DATA SHEET: 1-Bromo-4-nitrobenzene. Retrieved from [Link]

  • Thermo Fisher Scientific. (2014). SAFETY DATA SHEET. Retrieved from [Link]

  • 3M. (n.d.). Pharmaceutical industry best practice. Retrieved from [Link]

  • University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Bromo-3-nitro-benzotrifluoride. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-nitrophenol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.